2-Ethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMMPMYKMDITEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901712 | |
| Record name | 2-Ethylbenzoic acid | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Ethylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
612-19-1, 28134-31-8 | |
| Record name | 2-Ethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, ethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylbenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |
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| Record name | 2-Ethylbenzoic acid | |
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Foundational & Exploratory
2-Ethylbenzoic acid chemical structure and properties
Executive Summary
2-Ethylbenzoic acid (CAS: 612-19-1) represents a critical scaffold in organic synthesis, distinguished from its isomers by the significant steric demand of the ortho-ethyl substituent.[1][2][3][4][5] Unlike simple benzoic acid derivatives, the 2-ethyl group introduces a "steric lock" that influences both the metabolic stability of derived pharmacophores and the kinetics of downstream functionalization.[1][2][4][5] This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, high-fidelity synthetic protocols, and its role as a metabolic control element in drug design.[1][2][4][5]
Structural Identity & Physicochemical Profile
The chemical behavior of this compound is defined by the proximity of the ethyl group to the carboxylic acid moiety.[1][2][3][4] This ortho-substitution creates a twisted conformation where the carboxyl group is forced out of coplanarity with the benzene ring to minimize steric strain (A(1,[1][2][4]3) strain).[1][2][3][4][5]
Key Technical Parameters:
| Property | Value | Technical Implication |
| CAS Number | 612-19-1 | Identifier for regulatory/sourcing.[1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | MW: 150.17 g/mol .[2][4][5][6] |
| pKa (25°C) | 3.79 | Slightly stronger acid than benzoic acid (pKa 4.[1][2][3][4][5]20) due to steric inhibition of resonance, which destabilizes the ground state more than the carboxylate anion.[2][4][5] |
| Melting Point | 62–66 °C | Low melting solid; requires careful handling during vacuum drying to avoid sublimation.[1][2][3][4][5] |
| Boiling Point | ~259 °C | High boiling point allows for high-temperature functionalization without rapid solvent loss.[1][2][3][4][5] |
| Solubility | <1.1 g/L (Water) | Lipophilic; requires organic co-solvents (DCM, EtOAc) for extraction.[1][4][5] |
| Distinct triplet-quartet splitting of the ethyl group; benzylic protons are deshielded (~3.0 ppm).[1][2][3][4][5] |
Synthetic Routes & Process Chemistry
Critical Process Note: Direct oxidation of 2-ethyltoluene using strong oxidants (e.g., KMnO₄) is NOT recommended for synthesizing this compound.[1][2][3][4][5] This route frequently leads to over-oxidation of the benzylic ethyl position, resulting in phthalic acid (1,2-benzenedicarboxylic acid).[1][2][4][5]
To ensure the integrity of the ethyl chain, the Grignard Carboxylation of 1-bromo-2-ethylbenzene is the industry-standard protocol for high-purity synthesis.[1][2][3][4]
Protocol: Grignard Carboxylation of 1-Bromo-2-ethylbenzene
-
Objective: Synthesis of this compound without side-chain oxidation.
-
Scale: Laboratory (10 g scale).
Reagents:
-
Magnesium turnings (2.67 g, 110 mmol, activated)
-
Dry Tetrahydrofuran (THF) (100 mL)
-
Dry Carbon Dioxide (CO₂) (excess, generated from dry ice)[1][2][3][4][5]
Step-by-Step Methodology:
-
Activation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 10 mL of the bromide/THF solution. Heat gently with a heat gun until the iodine color fades and reflux begins (Grignard initiation).
-
Addition: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.
-
Carboxylation: Cool the reaction mixture to 0°C. Introduce crushed dry ice (excess) into the reaction vessel (or bubble gaseous CO₂). The solution will become viscous as the magnesium carboxylate salt forms.[2][4][5]
-
Hydrolysis: Once the mixture warms to room temperature, quench carefully with 6M HCl (50 mL) to protonate the salt.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification:
Yield Expectation: 85-92% Purity: >98% (HPLC)
Reactivity & Functionalization Pathways[2][3][4]
The ortho-ethyl group exerts a "Steric Gatekeeper" effect.[1][2][3][4][5] While it does not prevent reaction at the carboxylic acid, it significantly slows down nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acid.[2][4][5]
A. Metabolic Liability: Benzylic Oxidation
In drug discovery, the benzylic methylene group (-CH₂-) of the ethyl chain is a "soft spot" for Cytochrome P450 enzymes.[1][2][4][5] It undergoes hydroxylation to form the secondary alcohol, which can further oxidize to the ketone or dehydrate to the styrene derivative.[2][4][5]
B. Cyclization to Phthalides
A unique property of this compound is its ability to undergo oxidative cyclization to form 3-methylphthalide .[1][2][3][4][5] This is a valuable scaffold in natural product synthesis.[1][2][3][4][5]
Visualization: Synthetic & Metabolic Pathways [1][2][3][4]
Figure 1: Synthetic flow from precursor to this compound, followed by divergent pathways: amide coupling (sterically hindered) and metabolic oxidation leading to phthalide formation.[1][2][3][4]
Applications in Drug Development
Bioisosterism & Conformational Restriction
In Medicinal Chemistry, this compound is often used to replace a standard phenyl ring to introduce:
-
Rotational Restriction: The ethyl group locks the rotation of the phenyl ring relative to the carbonyl, potentially fixing the bioactive conformation of a drug molecule.[2][4][5]
-
Lipophilicity Boost: The ethyl group increases logP by approximately +1.0 compared to benzoic acid, improving membrane permeability.[1][2][4][5]
Case Study: Asymmetric Synthesis Substrate
This compound serves as a substrate for the microbial hydroxylation to produce chiral (S)-3-methylphthalide .[1][2][3][4][5][8] This transformation utilizes the benzylic position's reactivity, converting a simple aromatic acid into a chiral lactone precursor for complex polyketide synthesis.[2][4][5]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5][9] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][5][9] |
Handling Protocol:
-
PPE: Nitrile gloves and safety glasses are mandatory.[1][2][3][4][5]
-
Ventilation: All solid handling (weighing) should be performed in a fume hood to prevent inhalation of fine dust.[1][2][4][5]
-
Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption, which can cause clumping and affect stoichiometry in sensitive couplings.[2][4][5]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34170, this compound.[1][2][3][4][5] Retrieved from [Link][1][3][4][5]
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Technical Monograph: 2-Ethylbenzoic Acid (CAS 612-19-1)
[1][2]
Executive Summary
2-Ethylbenzoic acid (CAS 612-19-1) is a critical aromatic carboxylic acid intermediate used extensively in organic synthesis and drug discovery.[1] Distinguished by the ethyl group at the ortho position, this compound serves as a vital scaffold for introducing steric bulk into pharmacophores, modulating metabolic stability, and fine-tuning the lipophilicity of drug candidates.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its structural mechanics, validated synthesis protocols, and application in medicinal chemistry.
Physicochemical Profile
The following data aggregates experimentally validated values from standard chemical databases and literature.
| Property | Value | Condition/Note |
| CAS Number | 612-19-1 | - |
| Molecular Formula | C₉H₁₀O₂ | - |
| Molecular Weight | 150.17 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 62 – 66 °C | Consistent across multiple lots [1][2] |
| Boiling Point | 259 – 260 °C | @ 760 mmHg [2] |
| Density | 1.114 g/cm³ | @ 20 °C |
| pKa | 3.79 | @ 25 °C (Stronger acid than benzoic acid) [3] |
| Solubility (Water) | 1.1 g/L | Sparingly soluble (25 °C) |
| Solubility (Organic) | Soluble | Ethanol, Ether, Chloroform |
| Flash Point | ~120 °C | Closed Cup |
| Refractive Index | 1.53 | @ 20 °C |
Structural & Mechanistic Analysis
The Ortho-Effect and Acidity
A defining feature of this compound is its acidity relative to benzoic acid (pKa 4.20). With a pKa of 3.79, this compound is notably more acidic.
-
Steric Inhibition of Resonance: The bulky ethyl group at the C2 position exerts steric pressure on the carboxyl group at C1. This forces the carboxyl group to rotate out of the plane of the benzene ring.
-
Consequence: This deplanarization disrupts the conjugation between the benzene ring and the carboxylic acid. While conjugation typically stabilizes the un-ionized acid form, its removal destabilizes the acid more than the carboxylate anion, effectively lowering the energy barrier for ionization.
-
Inductive Effect: Although the ethyl group is electron-donating (which typically decreases acidity), the steric inhibition of resonance dominates, resulting in a net increase in acidity.
Lipophilicity and Metabolic Blocking
In drug design, the ortho-ethyl group acts as a "metabolic shield." By sterically hindering the approach of metabolic enzymes (such as CYPs) to the aromatic ring or adjacent positions, it can significantly extend the half-life of a pharmaceutical agent.
Synthesis & Reactivity
While industrial routes often utilize the oxidation of 2-ethyltoluene, this method suffers from poor selectivity, frequently yielding phthalic acid via over-oxidation. For research and high-purity applications, Grignard Carboxylation is the gold standard.
Synthesis Pathway Diagram
The following diagram outlines the high-fidelity laboratory synthesis route from 1-bromo-2-ethylbenzene.
Figure 1: Step-wise synthesis of this compound via Grignard carboxylation, ensuring regiospecificity.
Experimental Protocol: Grignard Carboxylation
Objective: Synthesis of high-purity this compound from 1-bromo-2-ethylbenzene.
Reagents
-
1-Bromo-2-ethylbenzene (1.0 eq)
-
Magnesium turnings (1.1 eq, oven-dried)
-
Diethyl ether or THF (Anhydrous)
-
Carbon dioxide (Solid/Dry Ice)
-
Hydrochloric acid (6M)[2]
Procedure
-
Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, place magnesium turnings. Add a crystal of iodine and heat gently to activate the magnesium surface.
-
Grignard Formation: Add a small portion (approx. 10%) of 1-bromo-2-ethylbenzene dissolved in anhydrous ether. Initiate the reaction (indicated by turbidity and mild exotherm). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Completion: Reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Carboxylation: Cool the Grignard solution to 0°C. Add crushed dry ice (excess) slowly to the mixture. The reaction is vigorous; ensure efficient stirring. A thick white precipitate (magnesium carboxylate salt) will form.
-
Hydrolysis: Once the excess CO₂ has sublimed, carefully quench the reaction mixture with 6M HCl/ice mixture until the solution is acidic (pH < 2) and the precipitate dissolves.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine organic layers.
-
Purification: Extract the combined organic phase with 1M NaOH (transferring the product to the aqueous phase as the sodium salt). Wash the aqueous layer with fresh ether to remove non-acidic impurities.
-
Isolation: Acidify the aqueous base layer with concentrated HCl to precipitate this compound. Filter the white solid, wash with cold water, and recrystallize from ethanol/water if necessary.
Applications in Drug Development
-
Bioisostere Construction: Used to replace planar aromatic rings with twisted systems to improve receptor binding selectivity.
-
Chiral Auxiliaries: Serves as a precursor for the synthesis of chiral phthalides and 3-substituted phthalides via asymmetric lithiation [4].
-
Peroxide Synthesis: Precursor for bis(2-ethylbenzoyl)peroxide, a specialized radical initiator [5].
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile). |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Use in a fume hood. Avoid dust generation. |
Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.
References
-
ChemicalBook. (2025).[3] this compound Properties and Suppliers. Link
-
ChemBK. (2024). Physical Data for CAS 612-19-1. Link
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National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Link
-
GuideChem. (n.d.). Applications of this compound in Asymmetric Synthesis. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound. Link
2-Ethylbenzoic acid melting point and boiling point data
An In-depth Technical Guide to the Melting and Boiling Points of 2-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and development. For active pharmaceutical ingredients (APIs) and their intermediates, these parameters are critical indicators of purity, identity, and stability, directly impacting formulation, manufacturing processes, and ultimately, therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the melting and boiling point data for this compound (CAS No. 612-19-1), a key intermediate in the synthesis of various pharmaceuticals. We will delve into the reported data, address existing discrepancies, and provide detailed, field-proven protocols for their accurate determination, ensuring the trustworthiness and self-validating nature of the experimental results.
Introduction: The Criticality of Accurate Physical Property Determination
In the highly regulated landscape of drug development, the meticulous characterization of all chemical entities is not merely a matter of scientific curiosity but a fundamental requirement. The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a sensitive indicator of purity. Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a characteristic physical constant that provides insights into a substance's volatility and is crucial for purification processes like distillation.[1][2]
For a compound such as this compound, which serves as a building block in the synthesis of more complex molecules, a precise understanding of its melting and boiling points is paramount for process optimization, quality control, and regulatory compliance.
This compound: A Summary of Physical Properties
This compound is a white to off-white crystalline powder with the chemical formula C₉H₁₀O₂.[3][4] It is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[3] A review of publicly available data reveals some variability in the reported melting and boiling points, a common occurrence that can stem from differences in experimental methodologies, sample purity, and atmospheric pressure during measurement.
Tabulated Melting and Boiling Point Data
The following table summarizes the reported melting and boiling point data for this compound from various sources. It is crucial for researchers to be aware of these ranges and to understand the context of their determination.
| Physical Property | Reported Value (°C) | Pressure (for Boiling Point) | Source |
| Melting Point | 73-76 | Not Applicable | Guidechem[3][5] |
| Melting Point | 62-66 | Not Applicable | LookChem, Sigma-Aldrich, ChemicalBook[4][6] |
| Boiling Point | 297-299 | Not Specified | Guidechem[3][5] |
| Boiling Point | 259.713 | 760 mmHg | LookChem[4] |
| Boiling Point | 259.7 ± 9.0 | 760 Torr | ChemicalBook[6] |
The discrepancy in the reported values, particularly the nearly 10°C difference in the lower end of the melting point ranges and the significant variation in boiling points, underscores the importance of in-house verification of these properties using standardized and well-controlled methods. The higher boiling point values may represent data obtained under different pressure conditions or could be indicative of decomposition at higher temperatures.
Experimental Protocols for Accurate Determination
To ensure the generation of reliable and reproducible data, the following detailed protocols for melting and boiling point determination are provided. These methods are designed to be self-validating through careful execution and observation.
Determination of Melting Point
The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.
Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount of the crystalline solid on a watch glass with a spatula.[1]
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.[7] The packed sample height should be approximately 1-2 mm.[7]
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus.
-
Insert the loaded capillary tube into the sample holder of the apparatus.
-
Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is positioned correctly relative to the sample.
-
-
Measurement:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.
-
For an accurate measurement, start with a fresh sample and heat at a moderate rate until the temperature is about 20°C below the expected melting point.[8]
-
Decrease the heating rate to approximately 1-2°C per minute.[8]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[8]
-
Causality and Trustworthiness
A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1][9] A sharp melting range (typically 0.5-1.0°C for a pure compound) is indicative of high purity. A broad melting range suggests the presence of impurities.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]
Methodology
-
Apparatus Setup (Thiele Tube Method):
-
Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Place a capillary tube, sealed at the top end, open end down into the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[10]
-
Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the sample is below the oil level.[10]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[10] The design of the Thiele tube promotes even heat distribution through convection.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[10]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This is the point where the vapor pressure of the sample equals the external atmospheric pressure.
-
Causality and Trustworthiness
This method relies on the principle of vapor pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the vapor pressure decreases. The point at which the external pressure overcomes the vapor pressure and forces the liquid into the capillary tube is the boiling point at that atmospheric pressure. For accurate reporting, the atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.[11]
Visualization of Experimental Workflow
To further clarify the logical flow of these determinations, the following diagrams illustrate the key steps and decision points.
Melting Point Determination Workflow
Caption: Workflow for the determination of the boiling point using the Thiele tube method.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are integral to its use in research and development. While a range of values is reported in the literature, this guide provides the necessary context and detailed experimental protocols to allow researchers to confidently determine these properties in their own laboratories. Adherence to these standardized methods will ensure the generation of accurate and reliable data, contributing to the overall quality and integrity of the scientific process in drug development and beyond.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
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Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]
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PubChem. (n.d.). 3,5-Diiodosalicylic acid. Retrieved from [Link]
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Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
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Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-3,5-diiodo- (CAS 133-91-5). Retrieved from [Link]
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The Solubility Profile of 2-Ethylbenzoic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document delves into the theoretical and practical aspects of its solubility in aqueous and organic solvent systems. While quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature, this guide leverages established physicochemical principles and extensive data on the parent compound, benzoic acid, to provide a robust predictive framework. Particular attention is paid to the influence of the ortho-ethyl substituent on the molecule's properties, including the "ortho effect" on its acidity. This guide also outlines detailed, field-proven experimental protocols for determining key parameters such as equilibrium solubility and pKa, equipping researchers with the necessary tools for their own investigations.
Introduction: The Significance of this compound
This compound (C₉H₁₀O₂) is an aromatic carboxylic acid that serves as a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring a carboxylic acid group and an ethyl substituent on a benzene ring, imparts a unique combination of hydrophilic and lipophilic characteristics that govern its behavior in different solvent environments. A thorough understanding of its solubility is paramount for scientists engaged in drug discovery, process development, and formulation science. Solubility profoundly impacts reaction kinetics, purification strategies (such as crystallization), and the bioavailability of final drug products.
This guide aims to provide an in-depth understanding of the factors governing the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 259.7 ± 9.0 °C (at 760 Torr) | [2] |
| Water Solubility | 1.1 g/L (at 25 °C) | [4] |
| pKa | 3.79 (at 25 °C) | [4] |
Solubility in Aqueous Systems: The Interplay of Polarity and pH
The solubility of this compound in water is limited, classified as "sparingly soluble."[4] This is a consequence of its molecular structure, which contains both a polar carboxylic acid head and a nonpolar ethyl-substituted benzene ring.
The Role of Molecular Structure
The carboxylic acid group is capable of forming hydrogen bonds with water molecules, contributing to its solubility. However, the bulky, nonpolar ethyl and benzene components disrupt the hydrogen-bonding network of water, leading to an unfavorable hydrophobic effect. This dual nature is the primary reason for its modest aqueous solubility.
The Critical Influence of pH
As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous medium. In its undissociated (protonated) form, the molecule is less polar and thus less soluble. As the pH of the solution increases above its pKa, the carboxylic acid group deprotonates to form the more polar and significantly more water-soluble carboxylate anion.
This relationship can be visualized through the following equilibrium:
Caption: pH-dependent equilibrium of this compound.
This principle is fundamental in drug development for controlling the dissolution and absorption of acidic APIs.
Solubility in Organic Solvents: A Predictive Approach
General Principles of Organic Solvent Solubility
The solubility of a solute in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions are:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The polar C=O and O-H bonds contribute to dipole moments.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar benzene ring and ethyl group interact via these weaker forces.
Solvents that can effectively engage in these interactions with this compound will be better solvents.
Predicted Solubility Trends Based on Benzoic Acid Data
Based on the known solubility of benzoic acid in various organic solvents, we can predict a similar trend for this compound.[5][7][8] The presence of the ethyl group will slightly increase the nonpolar character of the molecule, which may subtly influence its solubility relative to benzoic acid.
Predicted Order of Solubility for this compound in Common Organic Solvents:
High Solubility:
-
Protic Polar Solvents (e.g., Ethanol, Methanol): These solvents can readily form hydrogen bonds with the carboxylic acid group, leading to high solubility.[5]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, resulting in good solubility.[9]
Moderate to Low Solubility:
-
Nonpolar Aromatic Solvents (e.g., Toluene): Solubility in these solvents will be driven by van der Waals forces between the benzene rings of the solute and solvent. While the nonpolar characteristics are compatible, the lack of strong hydrogen bonding capabilities in the solvent will limit solubility compared to polar solvents.[5]
-
Halogenated Solvents (e.g., Dichloromethane): Similar to toluene, solubility will be moderate, facilitated by dipole-dipole and dispersion forces.[7]
Low to Negligible Solubility:
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The significant difference in polarity between this compound and these solvents will result in very low solubility.
The following table summarizes the expected solubility of this compound based on data for benzoic acid:
| Solvent Class | Example Solvents | Key Intermolecular Forces with this compound | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor and acceptor), Dipole-dipole | High |
| Polar Aprotic | Acetone, Ethyl Acetate | Hydrogen bonding (acceptor), Dipole-dipole | High |
| Nonpolar Aromatic | Toluene | Van der Waals (dispersion) | Moderate |
| Halogenated | Dichloromethane | Dipole-dipole, Van der Waals (dispersion) | Moderate |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Van der Waals (dispersion) | Low |
The "Ortho Effect" and its Influence on Acidity
The placement of the ethyl group at the ortho (2-) position has a notable impact on the acidity of the carboxylic acid group, a phenomenon known as the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance, where the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This reduces resonance stabilization of the undissociated acid, making it more likely to donate its proton. The pKa of this compound (3.79) is lower than that of benzoic acid (4.20), indicating it is a stronger acid, consistent with the ortho effect.[2]
Experimental Protocols for Solubility and pKa Determination
For researchers requiring precise data for their specific applications, direct experimental determination is essential. The following are standard, reliable methods for measuring solubility and pKa.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for the shake-flask solubility determination method.
Causality in Experimental Choices:
-
Excess Solute: The addition of an excess of the solid ensures that the resulting solution is saturated, a prerequisite for determining equilibrium solubility.
-
Constant Temperature Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation ensures that the system reaches equilibrium more rapidly.
-
Filtration: This step is critical to separate the saturated solution from any undissolved solid, ensuring that the measured concentration accurately reflects the solubility.
pKa Determination: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.
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2-Ethylbenzoic acid pKa value and acidity constants
An In-Depth Technical Guide to the Acidity and pKa of 2-Ethylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in solution. For active pharmaceutical ingredients (APIs), the pKa value dictates fundamental properties such as solubility, absorption, distribution, and formulation characteristics. This guide provides a comprehensive technical overview of the acidity constant of this compound, a key intermediate in chemical synthesis. We delve into the theoretical underpinnings of its acidity, present its experimentally determined pKa value, and provide detailed, field-proven protocols for its empirical determination using potentiometric and UV-metric titration methods. This document is designed to serve as an authoritative resource, bridging theoretical chemistry with practical laboratory application.
Theoretical Framework of Acidity
The Concept of pKa and the Acid Dissociation Constant (Ka)
The acidity of a compound in a Brønsted-Lowry context is its ability to donate a proton (H⁺). For a generic acid (HA) in an aqueous solution, this process is represented by an equilibrium reaction:
HA ⇌ H⁺ + A⁻
The acid dissociation constant, Ka, is the equilibrium constant for this reaction and provides a quantitative measure of an acid's strength.
Ka = [H⁺][A⁻] / [HA]
For convenience, the logarithmic constant, pKa, is more commonly used.[1] It is defined as:
pKa = -log₁₀(Ka)
A lower pKa value corresponds to a larger Ka, indicating a stronger acid that dissociates more readily in solution. The pKa is also the pH at which the concentrations of the protonated acid ([HA]) and the deprotonated conjugate base ([A⁻]) are equal, a principle leveraged by the Henderson-Hasselbalch equation.[2][3]
Factors Influencing the Acidity of Substituted Benzoic Acids
The acidity of benzoic acid derivatives is modulated by the electronic and steric nature of substituents on the benzene ring.[4]
-
Inductive Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity by stabilizing the negative charge of the carboxylate anion (conjugate base) through sigma bonds. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity by destabilizing the anion.
-
Resonance Effects: Substituents can also donate or withdraw electron density via the π-system of the benzene ring, influencing the stability of the conjugate base.
-
The Ortho Effect: A unique phenomenon is observed for ortho-substituted benzoic acids, which are almost always stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[4][5] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[5][6] This rotation inhibits resonance between the carboxyl group and the ring, which in the case of benzoic acid itself is a destabilizing (acidity-reducing) effect on the carboxylate anion. By preventing this resonance, the ortho substituent ensures the carboxylate anion is more stable, thus increasing the acid's strength.[6]
The Specific Case of this compound
In this compound, the ethyl group is located at the ortho position. While an ethyl group is typically weakly electron-donating via induction, the dominant influence on its acidity is the ortho effect. The steric bulk of the ethyl group forces the carboxyl group out of coplanarity with the benzene ring, leading to increased acidity compared to benzoic acid (pKa ≈ 4.20) and its meta and para isomers.[7]
Physicochemical Properties and Acidity Data
Key Physicochemical Properties
A summary of essential properties for this compound (CAS: 612-19-1) is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | PubChem[8] |
| Molecular Weight | 150.17 g/mol | PubChem[8] |
| Appearance | White to off-white crystalline powder | Guidechem[6] |
| Melting Point | 62-66 °C | ChemicalBook[9] |
| Boiling Point | 259.7 °C at 760 mmHg | LookChem[10] |
| Solubility in Water | 1.1 g/L (sparingly soluble) at 25 °C | Guidechem[1][6] |
Acidity Constant (pKa) of this compound
The experimentally determined pKa value for this compound is a cornerstone for predicting its behavior in various applications.
| Parameter | Value | Conditions | Source(s) |
| pKa | 3.79 | 25 °C | LookChem, ChemicalBook, Guidechem[6][9][10] |
This value confirms that this compound is a stronger acid than benzoic acid, consistent with the theoretical ortho effect.
Experimental Determination of pKa
Accurate pKa determination is fundamental. The following sections detail two robust, widely adopted methodologies.
Protocol 1: Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa measurement.[11] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.
-
High Purity Sample: Essential to ensure the titration curve reflects only the ionization of the target compound.[11]
-
Constant Ionic Strength: Maintained with an inert salt (e.g., KCl) to keep activity coefficients constant, ensuring that measured pH changes are due solely to protonation/deprotonation events.[10]
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.[10][11]
-
Co-solvent for Insoluble Compounds: For sparingly soluble compounds like this compound, a co-solvent (e.g., methanol) may be required. The aqueous pKa is then determined by extrapolating from measurements at several co-solvent concentrations.[11][12]
-
Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).[10]
-
Reagent Preparation:
-
Prepare a standardized ~0.1 M NaOH titrant solution (carbonate-free).
-
Prepare a standardized ~0.1 M HCl solution.
-
Prepare a 0.15 M KCl solution to maintain ionic strength.[10]
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of approximately 1 mM.[13]
-
Dissolve the sample in the 0.15 M KCl solution. If solubility is an issue, a known percentage of a co-solvent like methanol can be used.
-
-
Titration Procedure:
-
Transfer a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[10]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration.[10]
-
If necessary, adjust the initial pH of the solution to ~pH 2 with 0.1 M HCl to ensure the acid is fully protonated.[10]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8] This corresponds to the inflection point of the titration curve.
-
Alternatively, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Metric Titration
This spectrophotometric method is ideal for compounds that possess a chromophore near the ionization site, as the UV-visible absorbance spectrum will change as a function of pH.[11][14] It is highly sensitive and requires less sample than potentiometry.[11]
-
Chromophore Requirement: The electronic structure of the chromophore must be influenced by the protonation state of the carboxylic acid, leading to a measurable change in absorbance. For this compound, the benzene ring serves as the chromophore.
-
Multi-wavelength Analysis: Modern instruments, like the Sirius T3, measure absorbance across a range of wavelengths simultaneously while titrating the pH.[9] This provides a rich dataset, allowing for robust global analysis to deconvolve pKa values even in complex cases.[9]
-
Constant Concentration: Using a dual-wavelength ratio or multi-component analysis minimizes errors from slight concentration variations between samples.[15]
-
Instrument Setup: Use a spectrophotometer equipped with a pH probe and an automated titrator (e.g., Sirius T3).[9] Set the temperature to 25 °C.
-
Reagent Preparation: Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants and an ionic strength adjustment solution (e.g., 0.15 M KCl).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO if required due to low aqueous solubility).[9]
-
Create the analytical sample by diluting the stock into the ionic strength adjustment solution to a final concentration that gives an optimal absorbance reading (typically ~0.5-1.0 AU).
-
-
Spectral Acquisition:
-
Record the UV-visible spectrum (e.g., 250-450 nm) of the fully protonated species (at ~pH 2) and the fully deprotonated species (at ~pH 12). This helps identify wavelengths with the largest absorbance differences.[9]
-
-
Titration Procedure:
-
The automated system titrates the sample solution across a wide pH range (e.g., pH 1.8 to 12.2).[9]
-
At each pH increment, the full UV-visible spectrum is recorded.
-
-
Data Analysis:
-
The collected data (absorbance at multiple wavelengths vs. pH) is processed using specialized software.
-
The software fits the data to a theoretical model based on the Henderson-Hasselbalch equation to calculate the pKa.[15] The inflection point of the sigmoidal curve of absorbance vs. pH at a chosen wavelength corresponds to the pKa.
-
Caption: Workflow for pKa determination by UV-Metric titration.
Applications in Research and Drug Development
The pKa of an API like this compound is not merely an academic value; it is a critical determinant of its developability and in vivo performance.[16]
-
Solubility and Dissolution: The solubility of an ionizable compound is pH-dependent. An acidic drug like this compound (pKa 3.79) will be predominantly in its less soluble, neutral form (HA) at pH values below its pKa (e.g., in the stomach, pH 1-3). In contrast, at pH values above its pKa (e.g., in the intestine, pH 6-7.5), it will exist primarily as its more soluble ionized conjugate base (A⁻).[16]
-
Absorption and Permeability: According to the pH-partition hypothesis, only the uncharged, more lipophilic form of a drug can readily cross biological membranes. For this compound, this means absorption is favored in the acidic environment of the stomach, while its higher solubility in the intestine presents a classic trade-off that must be managed in formulation design.[16]
-
Formulation Science: Knowledge of the pKa is essential for selecting appropriate salt forms to enhance solubility and stability, and for designing buffered formulations to control the ionization state of the drug at the site of administration or delivery.
Conclusion
This compound has an experimentally determined pKa of 3.79 at 25 °C. This value, which indicates a moderately strong carboxylic acid, is a direct consequence of its molecular structure, most notably the steric influence of the ortho-ethyl group. A thorough understanding of this fundamental property, underpinned by robust experimental determination via methods such as potentiometric or UV-metric titration, is indispensable for professionals in chemical research and pharmaceutical development. The pKa value serves as a predictive tool for a compound's solubility, membrane permeability, and overall behavior in biological systems, making it a foundational parameter in the rational design of effective drug products and chemical processes.
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o-ethylbenzoic acid synonyms and IUPAC nomenclature
An In-Depth Technical Guide to 2-Ethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a significant aromatic carboxylic acid. Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the compound's nomenclature, physicochemical properties, key applications, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for understanding and utilizing this compound in a scientific and industrial context.
Nomenclature and Chemical Identity
Precise identification is the cornerstone of chemical research and application. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Nomenclature
The official IUPAC name for this compound is This compound .[1][2] This name unambiguously describes a benzoic acid molecule substituted with an ethyl group at the second carbon atom of the benzene ring, relative to the carboxylic acid group.
Common Synonyms
In literature and commercial contexts, this compound is frequently referred to by its ortho-substituted common name, o-ethylbenzoic acid .[1][3][4] This designation is widely accepted and understood within the scientific community. A comprehensive list of synonyms is provided in Table 1 to facilitate cross-referencing across various databases and publications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| Common Name | o-Ethylbenzoic Acid | [3][4] |
| CAS Number | 612-19-1 | [3][5] |
| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |
| Molecular Weight | 150.17 g/mol | [1][2][4] |
| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N | [1][3][4] |
| Canonical SMILES | CCC1=CC=CC=C1C(=O)O |[1][2][3] |
Molecular Structure
The structural arrangement of this compound, consisting of a benzene ring functionalized with a carboxylic acid and an adjacent ethyl group, dictates its chemical behavior and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility of this compound in various applications is a direct consequence of its physical and chemical properties. These parameters influence its reactivity, solubility, and handling requirements.
Appearing as a white to off-white crystalline powder, this compound is characterized by its distinct thermal properties and limited solubility in water.[3][6] Its acidic nature, quantified by its pKa, is a key feature of its chemical reactivity. A summary of these properties is presented in Table 2.
The causality behind these properties is rooted in its molecular structure. The carboxylic acid group is polar and capable of hydrogen bonding, which contributes to its melting point and acidic character. However, the bulky, nonpolar benzene ring and ethyl group limit its solubility in water (1.1 g/L at 25°C), making it more soluble in organic solvents.[3]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline powder | [3][6][7] |
| Melting Point | 62-66 °C | [4][5][7] |
| Boiling Point | ~260 °C at 760 mmHg | [4][7] |
| pKa | 3.79 at 25°C | [7] |
| Solubility in Water | 1.1 g/L (25 °C) | [3] |
| Vapor Pressure | 0.000857 mmHg at 25°C | [7] |
| Density | ~1.114 g/cm³ |[4][7] |
Industrial and Research Applications
This compound is a versatile building block in organic synthesis, finding use as a critical intermediate in several industries.
-
Pharmaceuticals, Dyes, and Fragrances: It serves as a precursor in the synthesis of more complex molecules within the pharmaceutical, dye, and fragrance industries.[3][6]
-
Corrosion Inhibition: The compound is utilized as a corrosion inhibitor, particularly in metalworking fluids, where it protects metal surfaces from degradation.[3][6]
-
Specialty Synthesis: In a laboratory context, it has been specifically employed as a substrate for the microbial asymmetric synthesis of (S)-3-methylphthalide and in the chemical synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide.[4][5][7]
-
Flavoring Agent: It has also found application as a flavoring agent in certain food products.[3][6]
The selection of this compound for these roles is not arbitrary. Its carboxylic acid group provides a reactive handle for derivatization (e.g., esterification, amidation), while the ethyl group and benzene ring can be modified or used to tune the steric and electronic properties of the final product.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is paramount for its successful application, especially in pharmaceutical synthesis where impurities can have significant consequences. A multi-faceted analytical approach is required for comprehensive quality control.
Core Analytical Techniques
Several robust analytical methods are applicable for the characterization of this compound.[8] The choice of method is dictated by the analytical goal, whether it is identity confirmation, purity assessment, or quantification of specific impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis and quantification. It separates this compound from impurities based on differential partitioning between a stationary and a mobile phase. UV detection is typically employed, leveraging the chromophore of the benzene ring.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. The sample is vaporized, separated by gas chromatography, and then fragmented and detected by mass spectrometry, providing definitive structural information.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches and the aromatic C-H bonds, providing a characteristic molecular fingerprint.[8]
-
Titration: A classic and cost-effective method for determining the total acid content. An acid-base titration with a standardized base provides a reliable measure of the overall purity in terms of acidic functional groups.[8]
-
Melting Point Determination: A simple yet effective preliminary test for purity. Pure compounds exhibit a sharp, well-defined melting point range; the presence of impurities typically depresses and broadens this range.[8]
Caption: A typical analytical workflow for quality control of this compound.
Self-Validating Protocol: Purity Determination by HPLC
This protocol is designed to be self-validating by including system suitability tests (SSTs) and controls, ensuring the reliability of the generated data.
1. Objective: To determine the purity of a this compound sample and quantify any related impurities using a gradient reverse-phase HPLC method with UV detection.
2. Materials & Reagents:
- This compound Reference Standard (>99.9% purity)
- This compound Test Sample
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Phosphoric Acid (ACS Grade)
3. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 30% B to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
4. Procedure:
- Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.
- Sample Preparation: Prepare the test sample in the same manner to a final concentration of approximately 1.0 mg/mL.
- System Suitability Test (SST):
- Inject the working standard solution six times.
- Causality: This step validates instrument performance. The Relative Standard Deviation (RSD) of the peak area for the six injections must be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 1.5, and the theoretical plates (N) should be ≥ 2000. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, invalidating subsequent results.
- Analysis:
- Inject a blank (diluent) to ensure no carryover or system contamination.
- Inject the working standard.
- Inject the sample solution in duplicate.
- Calculation: Calculate the purity (% Assay) by comparing the peak area of the main analyte in the sample to that of the standard. Calculate the percentage of impurities using area normalization, assuming all impurities have a similar response factor.
5. Data Interpretation:
- The retention time of the major peak in the sample chromatogram must match that of the reference standard.
- The assay result provides the quantitative purity.
- The area percentages of all other peaks represent the impurity profile.
Safety and Handling
This compound is classified as an irritant.[2][9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling the material.[9] All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and a range of industrial applications. Its utility is underpinned by its specific molecular structure, which provides both a reactive handle for synthesis and the physicochemical characteristics required for its various roles. A thorough understanding of its nomenclature, properties, and the robust analytical methods required for its quality control is essential for any scientist or researcher working with this compound. The methodologies and data presented in this guide provide an authoritative foundation for the safe and effective use of this compound in research and development.
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A Comprehensive Technical Guide to the Safety and Hazards of 2-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-Ethylbenzoic Acid
This compound (CAS No. 612-19-1) is a derivative of benzoic acid, appearing as a white to off-white crystalline solid.[1] With a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol , it is sparingly soluble in water.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1] Its utility in drug development and other fine chemical applications necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and GHS Classification
This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on aggregated data from multiple notifications.[2][3]
The signal word for this compound is "Warning" .[4]
The following diagram illustrates the GHS hazard classification for this compound.
Caption: GHS Hazard Profile for this compound.
Toxicological Profile: A Mechanistic Perspective
While specific toxicological data for this compound is limited, its structural similarity to benzoic acid allows for a degree of toxicological bridging. Benzoic acid is generally considered to have low acute toxicity.
Acute Toxicity
-
Oral: For benzoic acid, the oral LD50 in rats is reported to be 1700 mg/kg.[2][5][6] Ingestion of large doses may lead to gastric pain, nausea, and vomiting.[7]
-
Dermal: Benzoic acid exhibits a very low dermal toxicity, with a reported LD50 in rabbits of >10,000 mg/kg.[2][5]
-
Inhalation: Inhalation of benzoic acid dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[7][8]
Irritation and Sensitization
The primary hazards of this compound are its irritant effects on the skin, eyes, and respiratory system.[2][3][4]
-
Skin Irritation: Direct contact can cause redness and a burning sensation.[8] Prolonged or repeated exposure may lead to dermatitis.[7] The acidic nature of the carboxylic acid group is the likely cause of this irritation.
-
Eye Irritation: Contact with the eyes can cause serious irritation, including redness, pain, and potential damage.[4][7]
-
Respiratory Irritation: Inhalation of dusts may lead to irritation of the respiratory tract.[4][7]
-
Sensitization: There is no conclusive evidence to classify this compound as a skin or respiratory sensitizer.
Chronic Exposure, Carcinogenicity, and Mutagenicity
Studies on benzoic acid provide insights into the long-term effects:
-
Chronic Effects: Prolonged or repeated skin contact with benzoic acid can lead to drying and cracking of the skin.[8]
-
Carcinogenicity: Benzoic acid is not classified as a carcinogen by IARC, NTP, or OSHA.[7]
-
Mutagenicity: There is no evidence to suggest that benzoic acid is mutagenic.[7]
Physicochemical Properties and Their Impact on Safety
A comprehensive understanding of the physicochemical properties of this compound is essential for designing safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 62-66 °C | [1][9] |
| Boiling Point | 259.7 °C at 760 mmHg | [1][9] |
| Solubility in Water | Sparingly soluble | [1] |
| Flash Point | 120.8 °C | [1] |
| pKa | 3.79 at 25°C | [1][9] |
The relatively low melting point indicates that gentle heating could lead to the formation of liquids or vapors. While the flash point is high, the compound is a combustible solid.[7]
Exposure Control and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, robust exposure controls are paramount.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[7] Local exhaust ventilation is recommended at sources of dust generation.[7]
-
Containment: For procedures with a higher potential for aerosolization, closed systems should be considered.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective suit should be worn to prevent skin contact.[8]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter is necessary.[10]
The following diagram outlines the standard PPE workflow for handling this compound.
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Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of 2-Ethylbenzoic Acid
Abstract: 2-Ethylbenzoic acid is a valuable carboxylic acid derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides a comprehensive guide to the synthesis of this compound. It begins by elucidating the chemical principles of alkylbenzene oxidation, explaining why the direct oxidation of ethylbenzene is not a viable route to the target molecule. Subsequently, a reliable and detailed protocol for the synthesis of this compound via the selective oxidation of 2-ethyltoluene is presented, designed for researchers and professionals in drug development and chemical synthesis.
Introduction and Strategic Synthesis Design
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, providing building blocks for a vast array of complex molecules. The target molecule, this compound, requires the presence of an ethyl group and a carboxylic acid group in an ortho relationship on a benzene ring.
A common initial hypothesis might be the direct oxidation of ethylbenzene. However, this approach is chemically unfeasible for producing this compound. The benzylic carbon of the ethyl group (the carbon atom attached to the benzene ring) is highly susceptible to oxidation. When ethylbenzene is treated with strong oxidizing agents, the reaction occurs preferentially at this benzylic position. This process, known as side-chain oxidation, typically leads to the cleavage of the ethyl group's C-C bond, yielding benzoic acid as the final product.[3][4][5][6] Milder oxidation conditions might yield acetophenone, but neither route leads to the desired this compound.[7][8]
Therefore, a successful synthesis requires a different strategy where the required substitution pattern is pre-established. A robust and reliable method is the selective oxidation of the methyl group of 2-ethyltoluene. In this substrate, both an ethyl and a methyl group are attached to the benzene ring. The benzylic protons of the methyl group are also reactive, allowing for its selective oxidation into a carboxylic acid group while leaving the ethyl group intact. This provides a clean and high-yielding pathway to this compound.
Reaction Mechanism: Permanganate Oxidation of a Benzylic Methyl Group
The oxidation of the methyl group in 2-ethyltoluene using potassium permanganate (KMnO₄) in a basic aqueous solution is a classic and effective transformation. The mechanism, while complex, is understood to proceed through a radical pathway initiated by the abstraction of a benzylic hydrogen atom.
Key Mechanistic Steps:
-
Initiation: The reaction begins with the abstraction of a hydrogen atom from the benzylic position of the methyl group by the permanganate ion, forming a benzyl radical. This radical is stabilized by resonance with the aromatic ring.
-
Oxidation & Esterification: The benzyl radical is rapidly oxidized by another permanganate ion. This process continues through several steps, eventually forming a manganese ester intermediate at the benzylic carbon.
-
Hydrolysis: Under the basic reaction conditions, the intermediate is hydrolyzed to form the potassium salt of this compound (potassium 2-ethylbenzoate) and manganese dioxide (MnO₂), a brown precipitate.
-
Acidification: In the final workup step, the addition of a strong acid (like HCl) protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution.
Below is a diagram illustrating the overall transformation.
Caption: Overall transformation of 2-ethyltoluene to this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-ethyltoluene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Ethyltoluene | ≥98% | Sigma-Aldrich |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Diethyl Ether | Anhydrous, ≥99% | EMD Millipore |
| Anhydrous Magnesium Sulfate | Granular | Acros Organics |
| Deionized Water | High Purity | In-house |
3.2 Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
3.3 Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In the 500 mL three-neck round-bottom flask, combine 2-ethyltoluene (12.0 g, 0.1 mol), deionized water (150 mL), and sodium hydroxide (1.0 g, 0.025 mol). Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Preparation of Oxidant: In a separate beaker, prepare the potassium permanganate solution by dissolving KMnO₄ (31.6 g, 0.2 mol) in 200 mL of warm deionized water.
-
Reaction: Heat the flask containing the 2-ethyltoluene mixture to a gentle reflux using the heating mantle. Once refluxing, add the KMnO₄ solution slowly from the dropping funnel over approximately 2 hours. The addition should be controlled to maintain a steady reflux.
-
Completion: After the addition is complete, continue to heat the mixture at reflux. The reaction is complete when the characteristic purple color of the permanganate ion has been replaced by a brown suspension of manganese dioxide (MnO₂). This typically takes an additional 2-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the brown MnO₂ precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with a small amount of hot water (approx. 20 mL) to recover any adsorbed product.
-
Combine the filtrate and the washings. Cool the clear filtrate in an ice bath.
-
Slowly and carefully acidify the cold filtrate by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2 (check with pH paper). A white precipitate of this compound will form.
-
-
Purification:
-
Collect the crude this compound by vacuum filtration. Wash the solid with a small amount of cold deionized water.
-
For higher purity, recrystallize the crude product from a minimal amount of a hot water/ethanol mixture.
-
Dry the purified white crystals in a vacuum oven at 50°C to a constant weight.
-
Data Presentation and Expected Results
The following table summarizes the quantitative aspects of the protocol.
| Parameter | Value |
| Reactants | |
| 2-Ethyltoluene | 12.0 g (0.1 mol) |
| Potassium Permanganate | 31.6 g (0.2 mol) |
| Product (Theoretical) | |
| This compound | 15.02 g (0.1 mol) |
| Reaction Conditions | |
| Temperature | Reflux (~100°C) |
| Time | 4-6 hours |
| Expected Results | |
| Appearance | White to off-white crystalline powder |
| Expected Yield | 75-85% (11.3 g - 12.8 g) |
| Melting Point (literature) | 64-66°C |
Safety and Waste Disposal
-
Hazards: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle both with extreme care.
-
PPE: Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Waste Disposal: The manganese dioxide (MnO₂) filter cake should be treated as hazardous chemical waste. All aqueous filtrates should be neutralized before disposal according to institutional guidelines. Organic solvent waste should be collected in a designated container.
References
-
American Chemical Society. (n.d.). Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode. ACS Catalysis. Retrieved from [Link]
-
askIITians. (n.d.). Ethylbenzene to benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
-
NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
-
Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved from [Link]
-
Allen. (n.d.). How will you prepare benzoic acid from ethyl benzene ?. Retrieved from [Link]
-
Filo. (n.d.). Ethylbenzene to benzonoic acid. Retrieved from [Link]
-
Vedantu. (n.d.). How are the following obtained? A) Benzoic acid from ethyl benzene B) Benzaldehyde from toluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Oxidation of ethyl benzene to the ketone or benzoic acid. Retrieved from [Link]
-
YouTube. (2023, December 13). Ethyl Benzene to Benzoic acid conversion //Organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous flow synthesis. a Oxidation of ethylbenzene to.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic activity of ethylbenzene with product selectivity by gold nanoparticles supported on zinc oxide. PubChem. Retrieved from [Link]
-
CEUR-WS.org. (2023, March 24). Data Processing of Ethylbenzene Oxidation Process using the Artificial Neural Networks. Retrieved from [Link]
-
YouTube. (2018, March 27). Side chain oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethylbenzene Oxidation in the Presence of Acetic Anhydride. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of 2-Ethylbenzoic Acid via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structural motif is found in a variety of biologically active molecules. Among the various synthetic routes to this compound, a common and effective strategy involves a two-step process commencing with the Friedel-Crafts acylation of ethylbenzene. This is followed by a reduction of the resulting ketone to furnish the target carboxylic acid. This application note provides a detailed guide to the synthesis of this compound, elucidating the underlying chemical principles and offering a comprehensive experimental protocol.
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2][3] The subsequent reduction of the aryl ketone intermediate is a critical step. For this transformation, the Clemmensen and Wolff-Kishner reductions are two of the most prominent methods.[4] The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid, making it suitable for substrates that are stable in strongly acidic conditions.[5][6] Conversely, the Wolff-Kishner reduction is performed under strongly basic conditions, employing hydrazine and a strong base like potassium hydroxide at elevated temperatures, which is ideal for acid-sensitive molecules.[7][8]
This document will detail a synthetic pathway that first employs Friedel-Crafts acylation to produce 2'-ethylacetophenone, followed by a choice of either Clemmensen or Wolff-Kishner reduction to yield this compound.
Reaction Pathway and Mechanism
The synthesis of this compound from ethylbenzene can be conceptualized as a two-stage process. The first stage is the Friedel-Crafts acylation of ethylbenzene, and the second is the reduction of the resulting ketone.
Stage 1: Friedel-Crafts Acylation of Ethylbenzene
In this step, ethylbenzene is acylated with an acetylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] The ethyl group on the benzene ring is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Therefore, the acylation of ethylbenzene yields a mixture of 2'-ethylacetophenone and 4'-ethylacetophenone.
The mechanism of the Friedel-Crafts acylation begins with the reaction between the acylating agent and the Lewis acid catalyst to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of ethylbenzene in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the ketone product.[3]
Stage 2: Reduction of 2'-Ethylacetophenone
The carbonyl group of the 2'-ethylacetophenone intermediate is then reduced to a methylene group. This can be achieved through two primary methods:
-
Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[5][6] The reaction is particularly effective for reducing aryl-alkyl ketones that are stable in strong acid.[5][6]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[7] The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a base to form the alkane.[7][8] This method is advantageous for substrates that are sensitive to acidic conditions.[8]
The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall functionality of the molecule being synthesized. For the synthesis of this compound from 2'-ethylacetophenone, both methods are viable.
Experimental Protocols
Part A: Synthesis of 2'-Ethylacetophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 2'-ethylacetophenone, the precursor to this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Ethylbenzene | C₈H₁₀ | 106.17 | 50 mL (0.43 mol) |
| Acetyl Chloride | CH₃COCl | 78.50 | 35 mL (0.49 mol) |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 70 g (0.52 mol) |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 250 mL |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~100 mL |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | ~100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g |
| Ice | H₂O | 18.02 | As needed |
Equipment Setup
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Ensure all glassware is dry. Place the flask in an ice bath on the magnetic stirrer.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (70 g) and anhydrous dichloromethane (150 mL). Stir the suspension.
-
In the dropping funnel, place a solution of ethylbenzene (50 mL) and acetyl chloride (35 mL) in anhydrous dichloromethane (100 mL).
-
Reaction: Add the ethylbenzene/acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature of the reaction mixture between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (100 mL). This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product is a mixture of 2'-ethylacetophenone and 4'-ethylacetophenone.[9] The isomers can be separated by fractional distillation under reduced pressure.
Part B: Reduction of 2'-Ethylacetophenone
Protocol 1: Clemmensen Reduction
This protocol is suitable for the reduction of 2'-ethylacetophenone when acid-sensitive functional groups are not present.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2'-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 10 g (0.067 mol) |
| Zinc Amalgam (Zn(Hg)) | - | - | 30 g |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL |
| Toluene | C₇H₈ | 92.14 | 50 mL |
| Water | H₂O | 18.02 | As needed |
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the zinc amalgam (30 g), concentrated hydrochloric acid (50 mL), water (20 mL), and toluene (50 mL).
-
Add the 2'-ethylacetophenone (10 g) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be needed to maintain the acidity.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like heptane.
Protocol 2: Wolff-Kishner Reduction
This protocol is the method of choice when the substrate is sensitive to strong acids.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2'-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 10 g (0.067 mol) |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 10 mL |
| Potassium Hydroxide | KOH | 56.11 | 10 g |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 100 mL |
| Dilute Hydrochloric Acid | HCl | 36.46 | As needed |
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 2'-ethylacetophenone (10 g), hydrazine hydrate (10 mL), and ethylene glycol (100 mL).
-
Heat the mixture at 100-120 °C for 1 hour to form the hydrazone.
-
Reduction: Add potassium hydroxide pellets (10 g) to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow the mixture to reflux for 3-4 hours. Water and excess hydrazine will distill off.
-
Workup: Cool the reaction mixture and pour it into water (200 mL).
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from ethanol/water to obtain pure this compound.
Visualizing the Workflow
The overall synthetic workflow can be visualized as a two-step process.
Caption: Synthetic workflow for this compound.
Data Summary
| Step | Reactants | Catalyst/Reagents | Product | Typical Yield |
| Friedel-Crafts Acylation | Ethylbenzene, Acetyl Chloride | AlCl₃ | 2'-Ethylacetophenone | 70-80% |
| Clemmensen Reduction | 2'-Ethylacetophenone | Zn(Hg), HCl | This compound | 60-70% |
| Wolff-Kishner Reduction | 2'-Ethylacetophenone | N₂H₄, KOH | This compound | 75-85% |
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl chloride is a corrosive and flammable liquid. It is also a lachrymator. Handle with extreme care in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and causes severe burns. Always wear appropriate PPE.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
The Friedel-Crafts reaction is exothermic and can lead to a rapid increase in temperature. Proper temperature control is crucial.
-
The Wolff-Kishner reduction is performed at high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
BYJU'S. Wolff Kishner reduction mechanism. [Link]
-
GeeksforGeeks. Clemmensen Reduction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2'-Ethylacetophenone. [Link]
-
The Royal Society of Chemistry. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
YouTube. Clemmensen & Wolff-Kishner reductions of acyl benzenes. [Link]
-
YouTube. Wolff Kishner Reduction Mechanism. [Link]
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- 1. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. 2'-Ethylacetophenone | C10H12O | CID 16503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Asymmetric Synthesis Using 2-Ethylbenzoic Acid
Introduction: The Imperative for Chiral Synthesis in Modern Drug Development
The chirality of a molecule is a critical determinant of its pharmacological activity. For drug development professionals, the ability to selectively synthesize one enantiomer over another is not merely an academic exercise but a fundamental requirement for producing safer and more effective therapeutics. Traditional chemical synthesis routes for chiral molecules often involve harsh reagents, complex purification steps, and may generate significant chemical waste. Microbial biotransformation presents an elegant and powerful alternative, leveraging the highly specific and efficient enzymatic machinery of microorganisms to perform stereoselective reactions under mild, aqueous conditions. This application note provides a detailed protocol for the asymmetric synthesis of chiral derivatives from 2-ethylbenzoic acid, a versatile aromatic building block.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the user can not only execute the protocol but also adapt and troubleshoot it effectively. We will focus on the use of Rhodococcus erythropolis, a bacterium well-regarded for its robust metabolism of aromatic compounds, as our model biocatalyst.[1][2] The probable and most desirable transformation is the asymmetric hydroxylation of the benzylic carbon of the ethyl group, yielding a chiral alcohol, a valuable synthon for further chemical elaboration.
Principle of the Method: Harnessing Microbial Oxygenases
The core of this protocol relies on the enzymatic activity of oxygenases within Rhodococcus erythropolis.[3] These enzymes, which include both monooxygenases and dioxygenases, are capable of introducing oxygen atoms from molecular oxygen into organic substrates.[3] In the context of this compound, a monooxygenase is the most likely enzyme to catalyze the stereoselective hydroxylation of the benzylic C-H bond of the ethyl group. The expression of these enzymes is often inducible, meaning that the bacterium will only produce them in significant quantities when exposed to the substrate or a structurally similar molecule. This protocol is therefore designed to first cultivate a healthy population of R. erythropolis and then induce the expression of the necessary catabolic enzymes for the biotransformation of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Rhodococcus erythropolis (e.g., ATCC 25544) | Freeze-dried culture | ATCC | Biocatalyst |
| This compound | ≥98% | Sigma-Aldrich | Substrate |
| Yeast Extract | Bacteriological grade | BD Biosciences | Growth medium component |
| Peptone | Bacteriological grade | BD Biosciences | Growth medium component |
| NaCl | ACS grade | Fisher Scientific | Growth medium component |
| K₂HPO₄ | ACS grade | Fisher Scientific | Mineral salts medium |
| KH₂PO₄ | ACS grade | Fisher Scientific | Mineral salts medium |
| (NH₄)₂SO₄ | ACS grade | Fisher Scientific | Mineral salts medium |
| MgSO₄·7H₂O | ACS grade | Fisher Scientific | Mineral salts medium |
| Trace Mineral Solution (see below) | N/A | Prepare in-house | Mineral salts medium |
| Ethyl Acetate | HPLC grade | Fisher Scientific | Extraction solvent |
| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific | Drying agent |
| Chiral HPLC Column (e.g., Chiralcel OD-H) | N/A | Daicel | Enantiomeric separation |
| Hexane | HPLC grade | Fisher Scientific | HPLC mobile phase |
| Isopropanol | HPLC grade | Fisher Scientific | HPLC mobile phase |
Trace Mineral Solution (100x) Prepare a 1 L solution containing:
-
FeSO₄·7H₂O: 2.0 g
-
MnSO₄·H₂O: 0.5 g
-
ZnSO₄·7H₂O: 0.5 g
-
CuSO₄·5H₂O: 0.1 g
-
CoCl₂·6H₂O: 0.1 g
-
H₃BO₃: 0.1 g
-
Na₂MoO₄·2H₂O: 0.1 g Dissolve in deionized water, filter sterilize, and store at 4°C.
Experimental Protocols
Part 1: Cultivation of Rhodococcus erythropolis
This initial phase is designed to generate a robust biomass of R. erythropolis that is adapted to growth on aromatic compounds.
1.1. Pre-culture Preparation
-
Aseptically add 50 mL of sterile Nutrient Broth (Yeast Extract 3 g/L, Peptone 5 g/L, NaCl 5 g/L) to a 250 mL Erlenmeyer flask.
-
Inoculate with a loopful of Rhodococcus erythropolis from a fresh agar plate or directly from a freeze-dried culture.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture is visibly turbid.
1.2. Main Culture Growth and Induction
-
Prepare 1 L of Mineral Salts Medium (MSM) in a 2 L baffled flask.
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 2.0 g
-
MgSO₄·7H₂O: 0.2 g
-
Trace Mineral Solution: 10 mL
-
Deionized Water: to 1 L
-
Autoclave at 121°C for 20 minutes.
-
-
After the MSM has cooled, add this compound from a filter-sterilized stock solution to a final concentration of 0.1% (w/v). This serves as both the carbon source and the inducer for the relevant catabolic enzymes.
-
Inoculate the MSM with 5% (v/v) of the pre-culture (50 mL).
-
Incubate at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀). The culture should reach the late logarithmic or early stationary phase in 48-72 hours.
Part 2: Biotransformation of this compound
Once a sufficient and induced biomass is obtained, the biotransformation is initiated.
2.1. Substrate Feeding
-
When the OD₆₀₀ of the main culture reaches approximately 4.0-5.0, begin the biotransformation by adding an additional pulse of this compound to a final concentration of 0.5 g/L. A fed-batch approach is recommended to avoid substrate toxicity, which can inhibit enzyme activity.
-
Continue incubation under the same conditions (30°C, 200-250 rpm).
-
Monitor the disappearance of the substrate and the appearance of the product by taking samples at regular intervals (e.g., every 4-6 hours).
2.2. Sample Preparation for Analysis
-
Withdraw 1 mL of the culture broth.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a clean microfuge tube.
-
Acidify the supernatant to pH 2-3 with 1 M HCl. This ensures that the carboxylic acid products are in their protonated, less polar form, facilitating extraction.
-
Extract the supernatant with an equal volume (1 mL) of ethyl acetate by vigorous vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 2 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for analysis by TLC, GC-MS, or HPLC.
Part 3: Product Extraction and Analysis
3.1. Bulk Product Extraction (at the end of the biotransformation)
-
After 24-48 hours of biotransformation (or once analysis shows substrate consumption has plateaued), harvest the entire culture broth.
-
Centrifuge the broth at 6,000 x g for 15 minutes to remove the bacterial cells.
-
Acidify the supernatant to pH 2-3 with concentrated HCl.
-
Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and wash with a small volume of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.2. Chiral HPLC Analysis for Enantiomeric Excess (ee) The primary goal is to determine the stereoselectivity of the biotransformation. Chiral HPLC is the gold standard for this analysis.[4][5]
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H), is typically effective for separating enantiomers of benzylic alcohols.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), is a good starting point. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the dried extract from step 2.2 or a small amount of the concentrated bulk extract from step 3.1 in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at a wavelength where the aromatic ring of the product absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [ (Area(E1) - Area(E2)) / (Area(E1) + Area(E2)) ] x 100
Visualizations
Caption: Experimental workflow for microbial asymmetric synthesis.
Caption: Proposed enzymatic hydroxylation of this compound.
Trustworthiness and Self-Validation
-
Negative Controls: Always run a control flask containing the microorganism and media but no this compound to check for the production of interfering compounds. Additionally, run a sterile control flask with media and this compound to confirm that any observed transformation is biologically mediated and not due to abiotic degradation.
-
Substrate and Product Standards: Authentic standards of this compound and, if available, the racemic product should be used to confirm retention times in HPLC and GC-MS analyses.
-
Reproducibility: All experiments should be conducted in triplicate to ensure the reproducibility of the results, from cell growth rates to final product yields and enantiomeric excess.
Conclusion and Field-Proven Insights
This protocol provides a robust framework for initiating research into the microbial asymmetric synthesis of chiral derivatives from this compound. The choice of Rhodococcus erythropolis is strategic, given its metabolic versatility and tolerance to aromatic compounds.[2][6] Researchers should be aware that optimization is a key component of any successful biotransformation. Key parameters to consider for optimization include substrate concentration, feeding strategy, pH, and aeration. The analytical methods outlined, particularly chiral HPLC, are crucial for accurately assessing the success of the asymmetric synthesis. By systematically applying and optimizing this protocol, drug development professionals can unlock a green and efficient route to valuable chiral building blocks.
References
-
Kuyukina, M. S., Ivshina, I. B., Ritchkova, M. I., Philp, J. C., Cunningham, C. J., & Christofi, N. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. PMC. [Link]
-
Plotnikova, E. G., et al. (2021). Identification, Characterization, and Ultrastructure Analysis of the Phenol-Degrading Rhodococcus erythropolis 7Ba and Its Viable but Nonculturable Forms. MDPI. [Link]
-
Chatterjee, T., & Bhattacharyya, D. K. (2001). Biotransformation of limonene by Pseudomonas putida. Applied Microbiology and Biotechnology, 55(5), 541–546. [Link]
-
Liu, Y., et al. (2022). Rhodococcus rhodochrous IEGM 1362 Immobilized in Macroporous PVA Cryogel as an Effective Biocatalyst for the Production of Bioactive (–)-Isopulegol Compounds. MDPI. [Link]
-
van Hellemond, E. W., et al. (2007). Purification and Characterization of the Isoprene Monooxygenase from Rhodococcus sp. Strain AD45. Journal of Bacteriology, 189(14), 5092–5101. [Link]
-
Aoki, K., et al. (1987). Degradation of aromatic amino acids by Rhodococcus erythropolis. Letters in Applied Microbiology, 4(4), 89-92. [Link]
-
Perfumo, A., et al. (2022). Hydrocarbons Biodegradation by Rhodococcus: Assimilation of Hexadecane in Different Aggregate States. PMC. [Link]
-
Lieder, S., et al. (2018). Metabolic engineering of Pseudomonas putida for production of the natural sweetener 5‐ketofructose from fructose or sucrose by periplasmic oxidation with a heterologous fructose dehydrogenase. Microbial Biotechnology, 11(2), 434-445. [Link]
-
Ser, T. L., et al. (2022). Microbial biotransformation for production of valuable aroma compounds: Current research and future challenges. ResearchGate. [Link]
-
Heller, M. C., et al. (2010). A potential role for indoleamine 2,3-dioxygenase (IDO) in Rhodococcus equi infection. Veterinary Immunology and Immunopathology, 138(3), 174-182. [Link]
-
Wang, P., et al. (2012). Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization. Analytica Chimica Acta, 753, 57-63. [Link]
-
Vasileva-Tonkova, E., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. MDPI. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scientific Research Publishing. [Link]
-
Pérez-Pantoja, D., et al. (2022). Aniline Dioxygenase in Rhodococcus ruber R1: Insights into Skatole Degradation. bioRxiv. [Link]
-
Nikel, P. I., et al. (2015). High‐throughput dilution‐based growth method enables time‐resolved exo‐metabolomics of Pseudomonas putida and Pseudomonas aeruginosa. DTU Research Database. [Link]
-
Lee, J. W., & Wendisch, V. F. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. PMC. [Link]
-
Wang, P., et al. (2012). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Sediment Samples by Combining Subcritical Water Extraction and Dispersive Liquid–Liquid Microextraction with Derivatization. ResearchGate. [Link]
-
Kroutil, W., & Riva, S. (2013). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology [mdpi.com]
- 3. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 6. mdpi.com [mdpi.com]
using 2-ethylbenzoic acid as an intermediate for gamma-lactones
Application Note & Protocol Guide
Topic: Strategic Synthesis of γ-Lactones from 2-Ethylbenzoic Acid: A Guide to Modern Catalytic Methods
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gamma (γ)-lactones are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and high-value aroma compounds. Their synthesis from simple, economically viable starting materials remains a significant objective in modern organic chemistry. This document provides a detailed guide for utilizing this compound, an inexpensive aromatic carboxylic acid, as a sophisticated intermediate for γ-lactone synthesis. We move beyond classical methods to explore two powerful, contemporary strategies: transition metal-catalyzed C(sp³)–H activation and biocatalytic hydroxylation. This note details the mechanistic rationale behind these approaches, provides exemplar step-by-step protocols for their execution and optimization, and includes comprehensive guidelines for product characterization and troubleshooting, empowering researchers to leverage these advanced techniques for complex molecule synthesis.
Introduction: The Synthetic Challenge and Opportunity
The γ-lactone core is a five-membered cyclic ester of immense value in medicinal chemistry and materials science. Traditionally, their synthesis relies on multi-step sequences involving pre-functionalized starting materials, such as the cyclization of γ-hydroxy acids or halo-acids.[1] While effective, these routes can be lengthy and generate significant waste.
A more elegant and atom-economical approach is the direct functionalization of an inert C–H bond within a readily available precursor to form the requisite C–O bond for lactonization. This compound presents an ideal, yet challenging, substrate for this purpose. The ultimate synthetic goal is the intramolecular cyclization involving the terminal methyl group of the ethyl substituent—a non-activated, primary C(sp³)–H bond—to form the γ-lactone, 3-phenyl-dihydrofuran-2-one.
This guide focuses on two cutting-edge strategies to overcome this challenge:
-
Palladium-Catalyzed C–H Activation: Leveraging the carboxylic acid as a native directing group to facilitate regioselective C–H bond cleavage and subsequent C–O bond formation.[2]
-
Biocatalytic C–H Hydroxylation: Employing enzymes, such as cytochrome P450 monooxygenases, for highly selective hydroxylation of the terminal methyl group, which then undergoes spontaneous or acid-catalyzed cyclization.[3]
Strategic Pathways and Mechanistic Rationale
Strategy 1: Palladium-Catalyzed γ-C(sp³)–H Lactonization
This strategy represents a powerful method in chemical synthesis, enabling the direct conversion of a C–H bond into a C–O bond. The carboxylic acid moiety of the substrate plays a crucial role, acting as an internal directing group to position the palladium catalyst in proximity to the target γ-C–H bonds of the ethyl group.
Causality of the Mechanism: The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. The initial and regiochemistry-determining step is the concerted metalation-deprotonation (CMD) to form a five-membered palladacycle intermediate. This intermediate is then oxidized from Pd(II) to a high-valent Pd(IV) species by a suitable oxidant. The final, crucial step is the C–O reductive elimination from the Pd(IV) center, which forms the desired lactone ring and regenerates the active Pd(II) catalyst.[4] The choice of ligand is critical to stabilize the palladium intermediates and facilitate the challenging C(sp³)–O reductive elimination step.[2]
Sources
preparation of bis(2-ethylbenzoyl)peroxide from 2-ethylbenzoic acid
An Application Note for the Laboratory-Scale Synthesis of Bis(2-ethylbenzoyl)peroxide
Introduction
Bis(2-ethylbenzoyl)peroxide is a diacyl peroxide, a class of organic compounds widely utilized as radical initiators in polymer synthesis and various organic transformations.[1][2] The synthesis of diacyl peroxides from their corresponding carboxylic acids is a fundamental process in organic chemistry.[1][2] This application note provides a detailed, two-step protocol for the preparation of bis(2-ethylbenzoyl)peroxide starting from 2-ethylbenzoic acid.
The described methodology is based on well-established chemical principles. The first part of the synthesis involves the conversion of the carboxylic acid into a more reactive acid chloride intermediate. The second part involves the reaction of this intermediate with a peroxide source under controlled basic conditions to yield the final diacyl peroxide product.[3][4][5] This guide is intended for researchers and scientists in chemistry and material science, providing not just a procedural walkthrough but also the rationale behind key steps and critical safety considerations for handling the hazardous materials involved.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Acid Chloride Formation: this compound is converted to 2-ethylbenzoyl chloride using thionyl chloride (SOCl₂).
-
Peroxide Synthesis: The resulting 2-ethylbenzoyl chloride is reacted with hydrogen peroxide in the presence of a base to form bis(2-ethylbenzoyl)peroxide.

Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier |
| This compound | C₉H₁₀O₂ | 612-19-1 | ≥97% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 7719-09-7 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrogen peroxide | H₂O₂ | 7722-84-1 | 30% w/w in H₂O | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 1310-73-2 | ≥98%, pellets | Sigma-Aldrich |
| Sodium sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous, granular | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | N/A | N/A | Lab-prepared |
| Deionized Water | H₂O | N/A | N/A | N/A |
Laboratory Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with a gas outlet adapter
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH indicator strips
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.
Experimental Protocols
Part A: Synthesis of 2-Ethylbenzoyl Chloride
This procedure details the conversion of a carboxylic acid to an acyl chloride, a common and efficient transformation using thionyl chloride.[6][7] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[6][8]
Workflow Diagram: Part A
Step-by-Step Procedure:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter from the top of the condenser to a gas scrubber (e.g., a bubbler containing a dilute NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: Add this compound (e.g., 10.0 g, 66.6 mmol) to the flask. Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the acid.
-
Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride (7.3 mL, 100 mmol, ~1.5 equivalents) to the stirred solution via a dropping funnel over 20-30 minutes. The reaction is exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-ethylbenzoyl chloride is a yellowish oil and can be used in the next step without further purification.
Part B: Synthesis of Bis(2-ethylbenzoyl)peroxide
This step involves a nucleophilic acyl substitution where the peroxide anion attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4] Maintaining a low temperature is critical to prevent the decomposition of the peroxide product and to control the exothermic reaction.[9]
Workflow Diagram: Part B
Step-by-Step Procedure:
-
Peroxide Solution Preparation: In a 250 mL beaker, prepare a solution of sodium hydroxide (6.0 g, 150 mmol) in 80 mL of deionized water. Cool this solution to 0-5°C in an ice-water bath with vigorous stirring. Once chilled, slowly add 30% hydrogen peroxide (8.6 mL, approx. 75 mmol).
-
Acyl Chloride Addition: Dissolve the crude 2-ethylbenzoyl chloride from Part A in 30 mL of DCM. Add this solution dropwise to the cold, stirred peroxide solution over 30-45 minutes. A white precipitate should form.
-
Reaction: Maintain the reaction temperature between 0-5°C and continue stirring for an additional 1-2 hours after the addition is complete.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (check with pH paper). This removes any residual NaOH and salts.
-
Drying: Dry the product under vacuum at room temperature. Do not heat the product , as organic peroxides can decompose violently upon heating.[10] The final product should be a white, crystalline solid.
Characterization
The identity and purity of the synthesized bis(2-ethylbenzoyl)peroxide should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White crystalline solid[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9-7.2 (m, 8H, Ar-H), ~2.9 (q, 4H, -CH₂-), ~1.2 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~164 (C=O), ~145-125 (Ar-C), ~26 (-CH₂-), ~15 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~1780, 1755 (C=O stretch, peroxide split), ~3060 (Ar C-H), ~2970, 2880 (Aliphatic C-H) |
| Melting Point | Literature values for similar diacyl peroxides suggest a decomposition point rather than a sharp melting point. Should be determined with caution using a melting point apparatus with a blast shield. |
Safety Precautions
Chemical Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl, SO₂). Must be handled in a fume hood with appropriate PPE.[8]
-
Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin and eye burns.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe burns.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Product Hazards - Organic Peroxides:
-
Thermal Instability: Bis(2-ethylbenzoyl)peroxide, like all organic peroxides, is thermally unstable and can undergo self-accelerating decomposition if heated.[11][12]
-
Shock and Friction Sensitivity: Dry organic peroxides can be sensitive to shock, friction, and impact, which can lead to explosive decomposition.[13]
-
Flammability: Organic peroxides are combustible and can burn vigorously once ignited.[12]
Safety Workflow Diagram
Mandatory Safety Practices:
-
PPE: Always wear safety goggles, a face shield, a lab coat, and appropriate gloves when handling these chemicals.[14][15]
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[8]
-
Temperature Control: Strict adherence to low-temperature conditions during the peroxide formation step is essential for safety.
-
Storage: Store the final product in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[12] Do not store in a tightly sealed container.
-
Handling: Avoid friction, grinding, or impact of the dry peroxide. Use plastic or ceramic spatulas instead of metal ones.
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.
References
-
Journal of Chemical Education. (2014). A Three-Step Synthesis of Benzoyl Peroxide. ACS Publications. Retrieved from [Link][3][4][5]
-
Study.com. (n.d.). What products would you obtain by treating benzoic acid with SOCl₂?. Retrieved from [Link][6]
-
Google Patents. (n.d.). CN105924378A - Method for synthesizing benzoyl peroxide. Retrieved from [9]
-
Royal Society of Chemistry. (2018). Diacyl peroxides: practical reagents as aryl and alkyl radical sources. Retrieved from [Link][1][2]
-
Chemistry Stack Exchange. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link][8]
-
American Chemistry Council. (n.d.). Safety and Handling of Organic Peroxides. Retrieved from [Link][11]
-
HSI. (n.d.). Organic Peroxides in the Workplace. Retrieved from [Link][14]
-
ChemBK. (2024). Bis(2,4-Dichloro Benzoyl) Peroxide. Retrieved from [Link][13]
-
HM Royal. (2024). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. Retrieved from [Link][15]
-
PubChem. (n.d.). Benzoyl Peroxide. Retrieved from [Link][10]
-
YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link][7]
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Application Note: 2-Ethylbenzoic Acid as a High-Performance Corrosion Inhibitor in Metalworking Fluids
[1]
Abstract
This application note details the formulation, mechanism, and validation protocols for utilizing 2-Ethylbenzoic acid (2-EBA) as a primary corrosion inhibitor in water-miscible metalworking fluids (MWFs). Unlike linear fatty acids or simple benzoic acid, the ortho-ethyl substitution of 2-EBA provides a unique steric and hydrophobic shield, enhancing film persistency on ferrous alloys. This guide bridges industrial tribology with physicochemical profiling techniques common in drug development, offering a rigorous, data-driven approach to corrosion inhibition.[1]
Part 1: Introduction & Chemical Basis
The Physicochemical Advantage
In the design of modern MWFs, the balance between water solubility and hydrophobic film formation is critical. Standard inhibitors like Benzoic Acid (pKa 4.[1]20) or Sebacic Acid provide passivation but often fail under high-humidity conditions or in the presence of hard water (Ca²⁺/Mg²⁺ ions).[1]
This compound (CAS 612-19-1) introduces an ethyl group at the ortho (2-) position of the benzene ring.[1][2] This structural modification confers three distinct advantages:
-
Steric Hindrance: The ethyl group protects the carboxylate headgroup from rapid desorption, creating a more durable passivation layer.
-
Hydrophobicity: The alkyl chain increases the local hydrophobicity at the metal interface, repelling water and aggressive ions (Cl⁻, SO₄²⁻).
-
Hard Water Stability: The 2-EBA amine salts are generally more soluble in hard water than their linear dicarboxylate counterparts, preventing "scum" formation.[1]
Mechanism of Action
The inhibition mechanism relies on the neutralization of 2-EBA with an alkanolamine (e.g., Triethanolamine or Monoethanolamine) to form a carboxylate anion . This anion adsorbs onto the positively charged iron surface (anodic sites), while the non-polar ethyl-benzene tail forms a barrier against oxygen and moisture.
Figure 1: The reaction pathway from precursor acid to active surface passivation layer.[1]
Part 2: Formulation Protocols
Protocol A: Stoichiometric Neutralization
To function as an inhibitor, 2-EBA must be converted to its salt form.[1] This protocol ensures complete neutralization and provides "Reserve Alkalinity" (RA) to buffer the fluid against acidic degradation products.
Materials:
-
Triethanolamine (TEA, 99%) or Monoisopropanolamine (MIPA)
-
Deionized Water (DI)[1]
Calculations: The Acid Value (AV) of 2-EBA is theoretically ~373 mg KOH/g.[1]
Procedure:
-
Charge Water: Add 40g of DI water to a glass beaker.
-
Add Amine: Add 35g of TEA. Begin magnetic stirring at 300 RPM.
-
Add Acid: Slowly add 25g of this compound. The reaction is exothermic; monitor temperature (keep < 50°C).[1]
-
Dissolution: Stir for 30 minutes until the solution is clear.
-
pH Adjustment: Measure pH. It should be ~8.5. Add excess TEA dropwise to target pH 9.2 - 9.5 . This excess amine provides the necessary reserve alkalinity.[1]
Part 3: Validation & Screening Protocols
Protocol B: Cast Iron Chip Test (ASTM D4627 Modified)
This is the industry-standard " go/no-go " screening test for ferrous corrosion control.[1]
Objective: Determine the "Breakpoint Concentration"—the lowest concentration of inhibitor that prevents rust on cast iron chips.[6]
Materials:
-
Gray Cast Iron Chips (Class 30, sieved to 18-mesh)
-
Petri Dishes (35 mm x 10 mm)
-
Filter Paper (Whatman No. 1)[1]
-
Standard Hard Water (100 ppm as CaCO₃)[1]
Workflow:
Figure 2: ASTM D4627 Workflow for determining corrosion breakpoint.
Evaluation Criteria:
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
For researchers requiring quantitative mechanistic data (e.g., film resistance), EIS is superior to chip testing.
Equipment: Potentiostat (e.g., Gamry or Metrohm Autolab) with a 3-electrode cell.[1]
-
Working Electrode: 1018 Carbon Steel (polished to 600 grit).[1]
-
Counter Electrode: Platinum wire/mesh.[1]
-
Reference Electrode: Ag/AgCl (saturated KCl).[1]
Parameters:
-
OCP Stabilization: Immerse electrode for 1 hour until Open Circuit Potential (OCP) stabilizes (< 5 mV drift/10 min).
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS sinusoidal perturbation.
-
Data Output: Nyquist and Bode plots.
Analysis:
Fit data to a Randles Circuit (
Part 4: Data Presentation & Comparative Analysis
The following table summarizes typical performance metrics comparing 2-EBA against standard inhibitors in a TEA-neutralized solution (pH 9.2).
| Parameter | Benzoic Acid (Standard) | This compound (Test) | Sebacic Acid (Dicarboxylic) |
| Breakpoint (ASTM D4627) | 1.5% - 2.0% | 0.8% - 1.0% | 0.5% - 0.8% |
| Hard Water Stability (500 ppm) | Poor (Precipitates) | Good (Stable) | Moderate |
| Film Hydrophobicity | Low | High | Moderate |
| Foam Tendency | Low | Low | High |
| Bio-resistance | Low | Moderate | Low |
Interpretation: While Sebacic acid offers a lower breakpoint, it often causes foaming and is susceptible to biological attack.[1] This compound offers a "sweet spot": it provides superior protection to benzoic acid at lower concentrations (0.8% vs 1.5%) and maintains stability in hard water, making it ideal for high-performance synthetic fluids.[1]
References
-
ASTM International. (2022).[1][7] ASTM D4627-22: Standard Test Method for Iron Chip Corrosion for Water-Miscible Metalworking Fluids.[1][7] West Conshohocken, PA.[1][7] [Link]
-
Popova, A., et al. (2003).[1][8] AC and DC Study of the Temperature Effect on Mild Steel Corrosion in Acid Media. Corrosion Science, 45(1), 33-58.[1][8] [Link][1]
-
National Institutes of Health. (2023). This compound Compound Summary (CID 34170).[1][2] PubChem.[1] [Link][1]
-
Gamry Instruments. (2019).[1] Basics of Electrochemical Impedance Spectroscopy. Application Note. [Link]
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- 3. This compound | 612-19-1 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound (CAS 612-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. dober.com [dober.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. matsc.ktu.lt [matsc.ktu.lt]
Application Note: A Robust, Two-Step Synthesis of 3-Methylphthalide from 2-Ethylbenzoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-methylphthalide, a valuable lactone scaffold in medicinal chemistry and natural product synthesis.[1][2] The described method is a reliable two-step sequence commencing from the readily available substrate, 2-ethylbenzoic acid. The synthesis involves a highly selective free-radical benzylic bromination followed by an efficient intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic explanations, step-by-step protocols, and practical insights to ensure reproducible, high-yield results.
Introduction and Synthetic Strategy
Phthalides, and specifically 3-substituted derivatives like 3-methylphthalide, are core structural motifs found in numerous biologically active compounds.[1] Their synthesis is of significant interest for the development of novel therapeutics. The following protocol outlines a logical and efficient pathway that leverages fundamental organic reactions to construct the target molecule from this compound.
The overall transformation is achieved in two distinct, high-yielding steps:
-
Benzylic Bromination: The synthesis initiates with the selective bromination of the benzylic position of the ethyl group on this compound. This is accomplished via a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator.
-
Intramolecular Cyclization: The resulting intermediate, 2-(1-bromoethyl)benzoic acid, possesses both an electrophilic center (the carbon bearing the bromine) and a nucleophilic group (the carboxylic acid). Upon gentle heating or treatment with a mild base, the carboxylate group displaces the bromide via an intramolecular SN2 reaction, forming the stable five-membered lactone ring of 3-methylphthalide.
Overall Reaction Scheme:
Step 1: Benzylic Bromination this compound → 2-(1-Bromoethyl)benzoic acid
Step 2: Intramolecular Cyclization 2-(1-Bromoethyl)benzoic acid → 3-Methylphthalide
Part I: Benzylic Bromination of this compound
Mechanistic Rationale and Causality
The remarkable selectivity of this reaction hinges on the inherent stability of the benzylic radical intermediate.[3] The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds because the radical formed upon hydrogen abstraction is stabilized by resonance with the adjacent aromatic ring.[4]
Key Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for this transformation. Its primary function is to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[5] This is crucial because high concentrations of Br₂ would favor undesirable electrophilic aromatic substitution on the benzene ring. NBS reacts with trace amounts of HBr generated during the propagation cycle to regenerate Br₂.[6]
-
Radical Initiator (AIBN): A thermal initiator like AIBN is required to start the radical chain reaction. Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain by abstracting a bromine atom from NBS or a hydrogen from the substrate.[7]
-
Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions; however, due to its toxicity, safer alternatives such as 1,2-dichlorobenzene or acetonitrile are now commonly used and provide excellent results.[8][9]
Experimental Workflow: Benzylic Bromination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Optimized Derivatization Protocols for GC-MS Analysis of 2-Ethylbenzoic Acid
Application Note & Technical Guide | Version 2.1
Abstract This technical guide details the optimized derivatization workflows for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-ethylbenzoic acid (CAS: 612-19-1). Due to the presence of a polar carboxylic acid moiety and an ortho-substituted ethyl group, this analyte exhibits significant steric hindrance and hydrogen bonding, necessitating specific derivatization strategies to ensure chromatographic resolution and mass spectral sensitivity. This document provides two validated protocols: Silylation (BSTFA/TMCS) for rapid screening and Methylation (BF3-Methanol) for robust quantitation.
Introduction: The Chemical Challenge
This compound presents a dual challenge for gas phase analysis:
-
Polarity & Volatility: The free carboxylic acid group (-COOH) forms strong intermolecular hydrogen bonds (dimers), leading to peak tailing, ghost peaks, and irreversible adsorption in the GC inlet.
-
The "Ortho Effect" (Steric Hindrance): Unlike its meta- or para- isomers, the ethyl group at the C2 position creates steric bulk near the reaction site. This can significantly retard standard esterification kinetics, requiring optimized reaction times and temperatures compared to benzoic acid.
Derivatization Strategy: To analyze this compound effectively, the polar hydrogen must be replaced with a non-polar moiety. We evaluate two primary pathways:
-
Pathway A (Silylation): Formation of trimethylsilyl (TMS) esters. Best for rapid, qualitative screening.
-
Pathway B (Alkylation): Formation of methyl esters. Best for high-stability, high-precision quantitative analysis.
Chemical Basis of Derivatization
The choice of method depends on the analytical goal. The following comparison highlights the mechanistic differences.
Decision Matrix: Silylation vs. Methylation
| Feature | Method A: Silylation (BSTFA/TMCS) | Method B: Methylation (BF3-MeOH) |
| Derivative Formed | This compound TMS ester | Methyl 2-ethylbenzoate |
| Reaction Type | Nucleophilic Substitution ( | Acid-Catalyzed Fischer Esterification |
| Moisture Sensitivity | High (Strictly anhydrous required) | Low (Tolerates trace water) |
| Steric Tolerance | Moderate (TMCS catalyst essential) | High (Heat drives reaction) |
| Stability | Low (Hydrolyzes over time) | High (Stable for weeks) |
| Primary Use Case | Rapid Screening / Metabolic Profiling | GMP Quantitation / Stability Studies |
Protocol A: Silylation (Rapid Screening)
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2] Mechanism: TMCS acts as a Lewis acid catalyst to overcome the steric hindrance of the ortho-ethyl group, facilitating the silyl exchange.
Step-by-Step Methodology
-
Sample Preparation: Weigh 1–5 mg of this compound sample into a 2 mL GC autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine.
-
Note: Pyridine acts as an acid scavenger and solvent.
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Critical: Use a gas-tight syringe to prevent moisture ingress.
-
-
Reaction: Cap the vial immediately with a PTFE-lined crimp cap. Vortex for 30 seconds.
-
Incubation: Heat at 70°C for 45 minutes .
-
Optimization: Standard benzoic acids react at 60°C/30min. The ortho-ethyl group requires this elevated energy input to ensure 100% conversion.
-
-
Analysis: Cool to room temperature. Inject directly into GC-MS (Split mode recommended).
Silylation Reaction Workflow
Figure 1: Optimized workflow for the silylation of this compound using BSTFA/TMCS.
Protocol B: Methylation (Robust Quantitation)
Reagent: Boron Trifluoride (
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of sample in 1 mL of Methanol.
-
Reagent Addition: Add 1 mL of
-Methanol (14%) solution. -
Incubation: Cap tightly and heat at 80°C for 60 minutes in a heating block.
-
Warning: Do not exceed 100°C to prevent vial over-pressure.
-
-
Quenching: Cool to room temperature. Add 1 mL of saturated
solution (slowly) to neutralize excess acid. -
Extraction: Add 1 mL of Hexane (or Heptane). Vortex vigorously for 1 minute.
-
Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 min).
-
Collection: Transfer the top organic layer (containing Methyl 2-ethylbenzoate) to a clean vial containing anhydrous
to dry. -
Analysis: Transfer dried supernatant to a GC vial for injection.
Methylation Reaction Pathway
Figure 2: Mechanistic pathway of BF3-catalyzed methylation overcoming steric hindrance.
GC-MS Method Parameters
These parameters are optimized for the separation of the this compound derivative from reagents and potential isomers.
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatic esters effectively. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1 to 50:1) | Prevents column overload; derivatized samples are concentrated. |
| Oven Program | 60°C (1 min) | Slow ramp in the middle elutes the ester (approx. retention index 1200-1300) clearly. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Scan Mode | Full Scan (40–350 m/z) or SIM | Use SIM ions 164, 135, 105 (Methyl ester) for quantitation. |
Validation & Troubleshooting
Validation Criteria (Self-Validating System)
To ensure the protocol is working, every batch must meet these criteria:
-
Derivatization Efficiency: >95% conversion. Monitor the disappearance of the underivatized acid peak (if visible) or plateauing of product peak area vs. time.
-
Linearity:
over the range of 1–100 µg/mL. -
Blank Check: Reagent blank must show no interference at the retention time of the derivative.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response (Silylation) | Moisture contamination. | Dry pyridine over KOH pellets; use fresh BSTFA ampoules. |
| Incomplete Reaction | Steric hindrance from ethyl group. | Increase reaction time to 60 min or temp to 80°C. |
| Tailing Peaks | Active sites in liner/column. | Replace inlet liner with deactivated wool; trim column. |
| Unknown Peak @ M-15 | Typical TMS fragmentation. | For TMS ester (MW 222), expect base peak or strong ion at 207 (Loss of methyl). |
References
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Knapp, D. R. (1979).[3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3][4] (Seminal text on steric effects in derivatization).
- Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
Sources
- 1. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
solvent selection for 2-ethylbenzoic acid extraction
Topic: Strategic Solvent Selection for the Efficient Extraction of 2-Ethylbenzoic Acid
Abstract
This comprehensive guide details the critical parameters and theoretical underpinnings for selecting an optimal solvent for the liquid-liquid extraction (LLE) of this compound. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, achieving high-purity, high-yield extraction of this compound is paramount.[1][2] This document provides researchers, scientists, and drug development professionals with a complete framework, moving from the physicochemical properties of the target molecule to the practical execution of a robust, pH-mediated extraction protocol. We emphasize the causality behind procedural steps, integrating principles of chemical equilibrium, safety, and green chemistry to create a self-validating methodology.
Foundational Principles: Why Solvent Selection is a Critical Control Point
The successful isolation of this compound from a reaction mixture or natural source hinges on the precise selection of an extraction solvent. An improper choice can lead to poor recovery, the co-extraction of impurities, the formation of stable emulsions, and downstream processing difficulties. A strategic approach, grounded in the physicochemical properties of both the solute and the potential solvents, is therefore not merely a preliminary step but a critical control point that dictates the efficiency, purity, and scalability of the entire purification process.
Physicochemical Profile of this compound
Understanding the target molecule is the cornerstone of any extraction strategy. This compound is an aromatic carboxylic acid with properties that directly inform the extraction methodology. Its key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molar Mass | 150.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 62-66 °C | [2][4] |
| Boiling Point | ~259.7 °C | [3][4] |
| Density | ~1.114 g/cm³ | [3][4] |
| pKa | 3.79 (at 25 °C) | [1][2][4] |
| Water Solubility | Sparingly soluble (1.1 g/L at 25 °C) | [1] |
| logP (Octanol/Water) | 1.947 | [4][5] |
The two most influential properties for its extraction are its acidic nature (pKa = 3.79) and its moderate hydrophobicity (logP = 1.947) . These values dictate how its solubility can be dramatically manipulated through pH control.
The Role of pH: Exploiting Ionization State
Liquid-liquid extraction operates on the principle of a solute partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] The efficiency of this partitioning is described by the Distribution Coefficient (D) , which is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase.[7][8]
For an ionizable compound like this compound, the Distribution Coefficient is highly dependent on the pH of the aqueous phase. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[9][10][11]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
[HA] is the concentration of the neutral, protonated this compound.
-
[A⁻] is the concentration of the ionized, deprotonated 2-ethylbenzoate.
The causality is clear:
-
At low pH (pH < pKa): When the pH of the aqueous solution is significantly lower than the pKa (e.g., pH < 2), the equilibrium shifts to the left, favoring the protonated, neutral form (HA) . This uncharged species is significantly more soluble in organic solvents and will preferentially partition out of the aqueous phase.[12]
-
At high pH (pH > pKa): When the pH is significantly higher than the pKa (e.g., pH > 6), the equilibrium shifts to the right, favoring the deprotonated, ionized carboxylate form (A⁻) . This charged species is highly soluble in the aqueous phase and will not be effectively extracted by organic solvents.[13]
This pH-dependent behavior is the key to a selective and efficient extraction, allowing the scientist to "switch" the solubility of the target molecule on and off.
A Systematic Approach to Solvent Selection
The ideal solvent must satisfy several criteria simultaneously. The following workflow provides a logical pathway for making an informed selection.
Caption: Logical workflow for selecting an optimal extraction solvent.
Comparative Data for Common Extraction Solvents
The following table provides key data for a range of potential solvents, allowing for a direct comparison based on the criteria outlined above.
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Key Considerations & Safety Notes |
| Ethyl Acetate | 0.902 | 77.1 | 8.3 g/100 mL | Recommended. Good overall performance, relatively low toxicity, easily removed. Flammable. |
| Methyl tert-butyl ether (MTBE) | 0.740 | 55.2 | 4.2 g/100 mL | Recommended. Excellent choice, low boiling point, less prone to peroxide formation than diethyl ether. Flammable. |
| Diethyl Ether | 0.713 | 34.6 | 6.9 g/100 mL | Good solvent, but highly volatile and prone to forming explosive peroxides upon storage. Extreme fire hazard.[14] |
| Dichloromethane (DCM) | 1.326 | 39.6 | 1.3 g/100 mL | Use with caution. Heavier than water, effective solvent. Suspected carcinogen, environmentally persistent.[15] Prone to forming emulsions.[14] |
| Toluene | 0.867 | 110.6 | 0.05 g/100 mL | Effective for nonpolar compounds, but high boiling point makes removal difficult. Toxic and environmentally hazardous.[15][16] |
| Heptane/Hexane | ~0.684 | 69-98 | Insoluble | Poor choice. Too nonpolar to effectively dissolve this compound, even in its neutral form. Low toxicity but highly flammable. |
Detailed Experimental Protocol: pH-Mediated Extraction
This protocol describes a robust method for extracting this compound from an aqueous solution into an organic solvent.
Materials and Equipment
-
Separatory funnel (size appropriate for the total volume, typically 2-3x the liquid volume)
-
Beakers and Erlenmeyer flasks
-
pH paper or calibrated pH meter
-
Selected organic solvent (e.g., Ethyl Acetate)
-
Hydrochloric acid (HCl), 3M solution
-
Sodium hydroxide (NaOH), 3M solution (for back-extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Step-by-Step Methodology
Caption: Standard workflow for the extraction of this compound.
-
Acidification: Begin with the aqueous solution containing this compound. Using a pH meter or pH paper, slowly add 3M HCl dropwise while stirring until the pH of the solution is stable at or below 2.0. This ensures >98% of the this compound is in its protonated (HA) form, maximizing its affinity for the organic solvent.
-
First Extraction: Transfer the acidified aqueous solution to an appropriately sized separatory funnel.[14] Add a volume of ethyl acetate (typically 1/2 to 1/3 of the aqueous volume). Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.
-
Mixing: Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing and facilitate partitioning. Periodically invert the funnel and vent.[14]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Two clear layers should be visible. Since ethyl acetate is less dense than water, it will be the top layer.
-
Collection: Carefully drain the lower aqueous layer into a beaker. Then, pour the upper organic layer out through the top opening of the funnel into a clean Erlenmeyer flask. This prevents contamination of the organic layer with any residual aqueous phase near the stopcock.
-
Multiple Extractions: Return the aqueous layer to the separatory funnel and add a fresh portion of ethyl acetate. Repeat steps 3-5. Performing two to three smaller extractions is more efficient at recovering the solute than a single large extraction.[17] Combine all collected organic extracts into the same Erlenmeyer flask.
-
Washing with Brine: Add a small volume of brine (saturated NaCl solution, ~1/5 of the organic volume) to the combined organic extracts in the separatory funnel. Shake gently. The brine wash helps to remove the small amount of water that is dissolved in the ethyl acetate, making the subsequent drying step more efficient. Separate the layers and discard the lower brine layer.
-
Drying: Transfer the washed organic layer to a dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (e.g., 1-2 spatula tips). Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 5-10 minutes.
-
Isolation: Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator. The non-volatile this compound will remain in the flask as a solid or oil.
Protocol for Purification via Back-Extraction
If the initial extract contains neutral organic impurities, a back-extraction can be performed for further purification.
-
After Step 6 (Multiple Extractions), take the combined organic extracts and add them to a clean separatory funnel.
-
Add a solution of 5% sodium bicarbonate (a weak base) or 1M NaOH. Shake and vent as before. The this compound will be deprotonated to its water-soluble sodium salt and will move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Separate the layers. The desired product is now in the aqueous phase.
-
Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard this organic wash.
-
Transfer the clean aqueous layer to a beaker and re-acidify it to pH < 2 with 3M HCl. The pure this compound will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry.
Safety, Environment, and Green Chemistry Considerations
The principles of green chemistry should guide solvent selection to minimize environmental impact and health risks.[18][19]
-
Prioritize Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Most organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.[16][20]
-
Avoid Hazardous Solvents: Whenever possible, replace hazardous solvents like dichloromethane and toluene with greener alternatives.[15] Ethers and esters are generally considered to have a lower environmental risk than aromatic or chlorinated hydrocarbons.[15]
-
Green Alternatives: Research into bio-based solvents and supercritical fluids like CO₂ is ongoing and offers promising, environmentally benign extraction methods for industrial applications.[21][22][23][24][25][26][27]
By integrating a deep understanding of chemical principles with a systematic evaluation of solvent properties and safety, researchers can develop highly effective and responsible protocols for the extraction and purification of this compound.
References
-
This compound - LookChem. [Link]
-
This compound - ChemBK. [Link]
-
Chemical Properties of this compound (CAS 612-19-1) - Cheméo. [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples - Study.com. [Link]
-
Experiment # 9: The Henderson-Hasselbalch Equation - ULM. [Link]
-
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI. [Link]
-
An Overview on Common Organic Solvents and Their Toxicity. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. [Link]
-
Green Solvent Selection Guide for Biobased Organic Acid Recovery - ACS Publications. [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction - YouTube. [Link]
-
4.5: Extraction Theory - Chemistry LibreTexts. [Link]
-
Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis - Green Chemistry (RSC Publishing). [Link]
-
A review of green solvents for the extraction and separation of bioactive ingredients from natural products - PubMed. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. [Link]
-
-
Distribution Coefficient (Partition Coefficient) - YouTube. [Link]
-
-
Green solvents selection guide for bio-based organic acids recovery - ResearchGate. [Link]
-
ORGANIC SOLVENTS - HEALTH HAZARDS - Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Green solvent - Wikipedia. [Link]
-
Practical Understanding of Partition Coefficients | LCGC International. [Link]
-
8.4 - Extraction and Washing Guide - MIT OpenCourseWare. [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]
-
The Henderson Hasselbach Equation and Buffers - YouTube. [Link]
-
"Evaluating Green Solvents and Techniques in Extraction Methods" by Shanmugapriya Dharmarajan - Open PRAIRIE - South Dakota State University. [Link]
-
Partition coefficient - Wikipedia. [Link]
-
Effects of Organic Solvent Exposure on Humans | KTA University. [Link]
-
Video: Extraction: Partition and Distribution Coefficients - JoVE. [Link]
-
An Overview on Common Organic Solvents and Their Toxicity - SciSpace. [Link]
-
Solvent Extraction Techniques - Organomation. [Link]
-
Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - ResearchGate. [Link]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethylbenzoic Acid by Recrystallization from Water
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-ethylbenzoic acid via aqueous recrystallization. This document moves beyond a simple protocol to explain the underlying principles and offer robust troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization an effective method for purifying this compound?
Recrystallization is a purification technique ideal for solid organic compounds.[1][2] It leverages the principle that the solubility of a compound in a solvent is temperature-dependent.[1][3] For this compound, its solubility in water is low at room temperature but increases significantly at higher temperatures.[4] This differential solubility allows for the dissolution of the impure solid in a minimum amount of hot water. As the solution cools slowly, the solubility of this compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts and remain in the solution or have different solubility characteristics, are left behind in the mother liquor.[2][5] The slow formation of the crystal lattice is a highly selective process, excluding molecules that do not fit, thereby enhancing purity.[6]
Q2: What makes water a suitable solvent for this specific recrystallization?
The choice of solvent is critical for a successful recrystallization.[3] An ideal solvent should dissolve the solute completely at its boiling point and very poorly at low temperatures.[3][7] Water is a good choice for this compound for several key reasons:
-
Solubility Gradient: It exhibits a steep solubility curve for this compound, meaning there is a large difference in solubility between hot and cold conditions.
-
Impurity Profile: Common impurities in the synthesis of this compound may be highly soluble in water even at low temperatures (like inorganic salts) or insoluble in hot water (like nonpolar byproducts), allowing for their removal by hot filtration.
-
Inertness: Water is chemically inert and will not react with this compound.[7]
-
Safety & Cost: It is non-toxic, non-flammable, and inexpensive.[7]
-
Volatility: While not as volatile as organic solvents, it can be effectively removed from the final crystals by drying.[7]
Q3: What are the critical physical properties of this compound for this procedure?
Understanding the physical properties of this compound is essential for planning the experiment and verifying the purity of the final product.
| Property | Value | Significance for Recrystallization | Source |
| Molecular Formula | C₉H₁₀O₂ | - | [4] |
| Molecular Weight | 150.17 g/mol | Used for theoretical yield calculations. | [8] |
| Appearance | White to off-white crystalline powder | A significant color change after recrystallization indicates the removal of colored impurities. | [4][9] |
| Melting Point | 62-66 °C (lit.) | A key indicator of purity. A pure sample will have a sharp melting point within this range. Impurities typically depress and broaden the melting point range. | [9][10] |
| Solubility in Water | 1.1 g/L (at 25 °C) | Confirms low solubility at room temperature, which is crucial for high recovery upon cooling. | [4] |
| pKa | 3.79 (at 25 °C) | Indicates it is a weak acid. Its solubility is pH-dependent; it will be much more soluble in basic solutions due to deprotonation. | [9][10] |
Visualized Experimental Workflow
The following diagram outlines the complete workflow for the purification of this compound by recrystallization from water.
Caption: Workflow for recrystallization of this compound.
Step-by-Step Experimental Protocol
-
Dissolution: Weigh your impure this compound and place it in an Erlenmeyer flask. In a separate beaker, bring a volume of deionized water to a rolling boil. Add the boiling water to the flask in small portions, swirling and heating the flask on a hot plate, until the solid just dissolves.[1][6][11] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of recovered crystals.[5] An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contamination.
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal. Bring the solution back to a boil for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[12] Adding it to a boiling solution can cause violent bumping, so slight cooling before addition is a critical safety step. Using too much charcoal can adsorb your product and reduce the yield.[6]
-
Hot Gravity Filtration: If charcoal was added or if there are visible insoluble impurities, perform a hot gravity filtration. Use a stemless or short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask by pouring boiling water through them to prevent premature crystallization in the funnel.[13] Pour the hot solution through the filter paper in portions. Causality: This step removes insoluble impurities and charcoal.[6] Keeping the apparatus hot is essential; if the solution cools in the funnel, the product will crystallize prematurely, leading to significant loss.[13] Vacuum filtration is not used here because the rapid cooling caused by the vacuum would lead to premature crystallization and clog the filter.[6]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1][11] Causality: Slow cooling is paramount for forming large, pure crystals.[3] Rapid cooling traps impurities and results in the formation of small, impure crystals or a powder. The subsequent ice bath maximizes the yield by further decreasing the solubility of the this compound.
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[2] Transfer the crystals and the solvent to the funnel. Rinse the Erlenmeyer flask with a small amount of ice-cold water and pour this over the crystals in the funnel to complete the transfer. Wash the collected crystals (the "filter cake") with one or two small portions of ice-cold water.[1][2] Causality: Ice-cold water is used for washing to remove any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the purified product.
-
Drying: Continue to draw air through the crystals in the Büchner funnel for several minutes to air-dry them.[2] Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be done in a desiccator or a low-temperature drying oven (well below the 62 °C melting point). Causality: The final product must be completely dry before weighing for an accurate yield calculation and before melting point analysis. Residual solvent can act as an impurity, depressing the melting point.[14]
-
Analysis: Weigh the dry, purified crystals and calculate the percent recovery. Determine the melting point of the recrystallized sample and compare it to the literature value (62-66 °C).[9][10] A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
Q: My this compound won't fully dissolve, even after adding a lot of hot water.
-
Possible Cause 1: Insoluble Impurities. Your crude sample may contain impurities that are insoluble in hot water.[5]
-
Solution: If a small amount of solid remains after adding a reasonable excess of hot water, assume it is an impurity. Proceed to the hot gravity filtration step to remove it.
-
-
Possible Cause 2: Insufficient Heat. The water may not be at a full boil, or the flask may be cooling too quickly.
-
Solution: Ensure the water is boiling and that your hot plate is maintaining the temperature of the solution in the Erlenmeyer flask.
-
Q: The compound "oiled out" instead of forming crystals. What do I do?
-
Possible Cause: Solution is supersaturated above the melting point. Oiling out occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solute. The compound comes out of solution as a liquid instead of a solid.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot water to decrease the saturation point. Allow the solution to cool again. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface as it cools to provide a nucleation site.[2]
-
Q: No crystals are forming, even after the solution has cooled in an ice bath.
-
Possible Cause 1: Too much solvent was used. If an excessive amount of solvent was added during the dissolution step, the solution may not be saturated enough for crystals to form even when cold.
-
Solution: Re-heat the solution and boil off some of the water to concentrate it. Then, attempt the cooling process again.
-
-
Possible Cause 2: Lack of nucleation sites. A supersaturated solution can be stable without crystal formation if there are no points for crystallization to begin.
-
Solution: Try to induce crystallization by:
-
Scratching: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.[2][11]
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystallization.[2][7]
-
-
Q: My final product is discolored, even after recrystallization.
-
Possible Cause: Colored impurities were not removed. The impurities may be soluble and were not fully removed, or the optional decolorizing charcoal step was skipped.
Q: My percent recovery is very low.
-
Possible Cause 1: Too much solvent was used. As described above, this keeps more of your product dissolved in the mother liquor.
-
Possible Cause 2: Premature crystallization. Significant product may have been lost during hot filtration if the apparatus was not kept sufficiently hot.[13]
-
Possible Cause 3: Excessive washing. Washing the final crystals with too much cold water, or with water that was not ice-cold, can dissolve and wash away a portion of your product.
Q: The melting point of my purified product is low and/or has a broad range.
-
Possible Cause 1: The sample is still wet. Residual solvent (water) will act as an impurity and depress the melting point.[14]
-
Solution: Ensure the sample is completely dry before analysis.
-
-
Possible Cause 2: The sample is still impure. The recrystallization may not have been sufficient to remove all impurities. A broad melting point range is a classic sign of an impure solid.
-
Solution: A second recrystallization may be necessary to achieve the desired level of purity.
-
Safety Information
This compound is an irritant. Always handle this chemical in a well-ventilated area or a fume hood while wearing appropriate Personal Protective Equipment (PPE).[4]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Recommended PPE: Wear protective gloves, safety glasses or goggles, and a lab coat.[4]
-
Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling.[4]
-
First Aid:
-
Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Principle of Purification by Recrystallization
The effectiveness of recrystallization is based on the differential solubility of the target compound and its impurities at varying temperatures.
Caption: Solubility principles of recrystallization.
References
- Recrystallization and Crystallization. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).
- Recrystallization of Benzoic Acid. (n.d.).
-
Recrystallization pre/post lab questions | Organic chemistry homework help. (n.d.). SweetStudy. Retrieved from [Link]
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization. (n.d.).
-
Recrystallization of Benzoic Acid : r/chemistry. (2023, July 8). Reddit. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
-
Help! Recrystallization sources of error. : r/chemhelp. (2012, February 7). Reddit. Retrieved from [Link]
-
Recrystallization of Benzoic Acid | PDF | Solubility | Solvent. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound | C9H10O2 | CID 34170. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 612-19-1). (n.d.). Cheméo. Retrieved from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
removing unreacted ethylbenzene from 2-ethylbenzoic acid
Technical Support Center: Purification of 2-Ethylbenzoic Acid
Introduction: The Separation Challenge
Welcome. If you are accessing this guide, you are likely facing a common challenge in the oxidation or carboxylation of alkylbenzenes: separating the unreacted starting material (ethylbenzene) from the carboxylic acid product (this compound).
While these two compounds share an aromatic core, their physicochemical properties are distinct.[1] Ethylbenzene is a neutral hydrocarbon, whereas this compound is a weak acid (pKa ~3.79).[1] This acidity is the "handle" we will use for the most effective separation.
This guide prioritizes Chemical Separation (Acid-Base Extraction) as the gold standard for purity, followed by Physical Separation methods for bulk removal.[1]
Module 1: Acid-Base Extraction (The Gold Standard)
User Question: "I have a crude reaction mixture containing my product and about 15% unreacted ethylbenzene. How do I get rid of the ethylbenzene completely?"
Scientist Response: You should utilize a chemically active extraction.[1][2] Because ethylbenzene is non-polar and neutral, it will remain in the organic phase regardless of pH.[1] this compound, however, can be deprotonated by a base to form a water-soluble carboxylate salt.[1] This allows you to wash the ethylbenzene away with the organic solvent before regenerating your acid.[1]
Experimental Protocol: Chemically Active Extraction
Reagents:
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)[1]
-
1M Sodium Hydroxide (NaOH)[1]
-
6M Hydrochloric Acid (HCl)[1]
-
Brine (Saturated NaCl)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in a non-water-miscible organic solvent (e.g., Et₂O or EtOAc).[1]
-
Deprotonation (Extraction): Transfer to a separatory funnel.[1][3] Add 1M NaOH (approx. 3 molar equivalents relative to the acid).[1] Shake vigorously with venting.
-
Phase Separation: Drain the aqueous layer into a clean flask (Label: "Product Fraction"). Keep the organic layer (Label: "Impurity Fraction").[1]
-
Organic Wash (Optional but Recommended): Wash the "Product Fraction" (aqueous) once more with fresh organic solvent to remove any physically entrained ethylbenzene droplets.[1] Discard this organic wash.
-
Regeneration (Acidification): Cool the aqueous "Product Fraction" in an ice bath. Slowly add 6M HCl with stirring until pH < 2.
-
Isolation: Filter the solid or extract the oiled-out acid back into fresh organic solvent, dry over MgSO₄, and evaporate.
Visualizing the Workflow:
Figure 1: Logic flow for the acid-base separation of this compound from neutral impurities.
Module 2: Physical Separation (Bulk Removal)
User Question: "I have a large excess of ethylbenzene (solvent quantity). Can I just rotovap it off?"
Scientist Response: Yes, but with caveats. The boiling point difference is significant, which favors distillation.[1] However, relying solely on rotary evaporation often leaves trace residues (1-5%) unless high vacuum is applied.[1]
Data Comparison: Physical Properties
| Property | Ethylbenzene (Impurity) | This compound (Target) | Implication |
| Boiling Point | 136°C [1] | ~259°C [2] | Distillation is viable.[1] |
| Melting Point | -95°C | 62-66°C [2] | Product is solid; Impurity is liquid.[1] |
| State (RT) | Liquid | Solid | Crystallization is viable.[1] |
| pKa | > 40 (Neutral) | 3.79 [2] | Acid-base extraction is viable.[1] |
Troubleshooting Distillation:
-
Issue: "The ethylbenzene won't come off on my rotovap."
-
Cause: Ethylbenzene's BP (136°C) is too high for standard water aspirator vacuums (~20-40 mmHg) at a 40°C bath temp.[1]
-
Solution: Use a high-vacuum pump (< 1 mmHg).[1] At this pressure, ethylbenzene will distill near room temperature.[1] Ensure you do not overheat the flask, as benzoic acid derivatives can sublime or decarboxylate at very high temperatures (>200°C).
Module 3: Crystallization (Polishing Step)[1]
User Question: "I've done the extraction, but NMR still shows small peaks for ethylbenzene. How do I get pharma-grade purity?"
Scientist Response: If extraction leaves trace residues, recrystallization is the correct polishing step.[1] You need a solvent system where the impurity (ethylbenzene) is soluble at all temperatures, but the product (this compound) precipitates upon cooling.[1]
Recommended Solvent System: Hexanes or Heptane. [1]
-
Why: Ethylbenzene is miscible with hexanes. This compound is moderately soluble in hot hexanes but poorly soluble in cold hexanes.[1]
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling heptane.[1]
-
Allow to cool slowly to room temperature, then to 0°C.
-
Filter the crystals.[1][4] The ethylbenzene will remain in the mother liquor.
Module 4: Decision Matrix & Analysis
User Question: "Which method should I start with?"
Use the decision tree below to select the most efficient workflow based on your current purity profile.
Figure 2: Decision matrix for selecting the appropriate purification technique.
Analytical Verification
How do you confirm success?
-
1H-NMR (Proton NMR): Look for the disappearance of the ethyl group signals of ethylbenzene.[1]
-
Ethylbenzene:[1][5][6][7] Triplet (~1.2 ppm) and Quartet (~2.6 ppm).[1]
-
This compound:[1][5][7][8][9] The chemical environment is different due to the electron-withdrawing carboxyl group.[1] The ethyl quartet will shift slightly downfield, and the aromatic region will show distinct splitting patterns (4 protons vs 5 protons).
-
-
TLC: Run in 20% Ethyl Acetate / 80% Hexanes. Ethylbenzene will move near the solvent front (high Rf). This compound will streak or stay lower (lower Rf) unless treated with a drop of acetic acid in the eluent.[1]
References
-
National Center for Biotechnology Information.[1] (2025).[1][9][10][11][12] PubChem Compound Summary for CID 7500, Ethylbenzene. Retrieved from [Link][1][9]
-
National Center for Biotechnology Information.[1] (2025).[1][9][10][11][12] PubChem Compound Summary for CID 34170, this compound. Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction protocols).
Sources
- 1. guidechem.com [guidechem.com]
- 2. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. 100-41-4 CAS MSDS (Ethylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 612-19-1 [chemicalbook.com]
- 9. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Technical Support Center: 2-Ethylbenzoic Acid Synthesis Optimization
Status: Active Ticket ID: CHEM-SUP-2024-02-EB Subject: Improving Isolated Yield of 2-Ethylbenzoic Acid (CAS: 612-19-1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Yield "Bottleneck"
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of This compound is stalling at 40–60% yield, despite literature precedents claiming higher.
The synthesis of ortho-substituted benzoic acids presents a unique set of hydrodynamic and steric challenges. Unlike the para isomer, the ethyl group at the ortho position creates steric hindrance that affects both the formation of the organometallic intermediate and the subsequent nucleophilic attack.
This guide prioritizes the two most reliable synthetic routes:
-
Route A (Lab Scale): Grignard Carboxylation (Mg /
). -
Route B (Scale-Up/Green): Pd-Catalyzed Carbonylation.
Module 1: The Grignard Carboxylation (Route A)
Target Audience: Bench chemists working on <50g scale. Core Mechanism: Formation of (2-ethylphenyl)magnesium bromide followed by electrophilic quench with carbon dioxide.
The Protocol: "Dry Ice" vs. Gaseous
Critical Alert: The most common cause of low yield in this reaction is not the Grignard formation, but the quenching method. Dumping "dry ice" directly into the reaction mixture is a major error source. Commercial dry ice contains significant water ice (frozen moisture), which protonates the Grignard reagent back to ethylbenzene (quenching the active species before carboxylation).
Optimized Workflow (The "Balloon" Method)
-
Activation: Flame-dry all glassware. Use iodine (
) crystal activation.[1] -
Solvent: THF is preferred over diethyl ether for ortho-substituted aryls due to higher boiling point and better solvation of the magnesium species, though it promotes Wurtz coupling if too concentrated.
-
The Quench (The Fix): Do not use solid dry ice. Generate
gas in a separate flask (subliming dry ice through a drying tube filled with ) and bubble it into the Grignard solution, or use a balloon of high-purity .
Troubleshooting the Grignard Route
| Symptom | Probable Cause | Technical Solution |
| Reaction doesn't start | Passivated Mg surface. | Mechanical Activation: Stir dry Mg under |
| High "dimer" (Biaryl) | Wurtz Coupling. | The ortho-ethyl group slows Grignard formation, allowing unreacted bromide to couple with formed Grignard. Fix: Dilute reaction (0.5 M max) and add halide slowly (dropwise). |
| Product is Ethylbenzene | Moisture Quench. | Your |
| Low conversion | Steric Hindrance. | The ethyl group blocks the Mg insertion. Fix: Reflux for 1 hour after addition is complete to drive the reaction to completion. |
Visualizing the Grignard Failure Points
Figure 1: Decision tree for diagnosing yield loss in Grignard synthesis of this compound.
Module 2: Palladium-Catalyzed Carbonylation (Route B)
Target Audience: Process chemists, scale-up (>100g), or those restricted from using stoichiometric metals.
Core Mechanism: Oxidative addition of Pd(0) to aryl bromide
Why Choose This Over Grignard?
While Grignard is standard, it struggles with functional group tolerance and moisture sensitivity. Pd-carbonylation is robust but often fails due to the "Ortho Effect" —the ethyl group prevents the bulky phosphine ligands from coordinating effectively during the oxidative addition step.
The "Ortho-Tolerant" Protocol
Standard
-
Catalyst:
(1-2 mol%) -
Ligand: dppp (1,3-bis(diphenylphosphino)propane) or dppb. Note: Monodentate ligands like
require higher loading and are less stable. -
Base:
(3 equiv) or . -
CO Source: CO Balloon (1 atm) is sufficient; high pressure (50 bar) is rarely needed if the catalyst is active.
-
Solvent: DMF:Water (4:1) or DMSO:Water. Water is the nucleophile here.
FAQ: Carbonylation Issues
Q: My reaction turns black immediately (Pd black precipitates). A: The catalyst is decomposing before oxidative addition. This happens because the oxidative addition to the ortho-substituted bromide is slow.
-
Fix: Ensure the ligand:Pd ratio is at least 2:1 (bidentate) or 4:1 (monodentate). Add the aryl bromide before heating the catalyst mixture.
Q: I am getting the amide instead of the acid. A: You are using an amine base (like diethylamine) that is competing as a nucleophile.
-
Fix: Use a tertiary amine (
, DIPEA) which cannot act as a nucleophile, or switch to an inorganic base ( ).
Module 3: Purification & Analysis
Even with a good reaction, yield is often lost during workup. This compound has a specific solubility profile that can be exploited.
The "Self-Validating" Purification System
Do not rely on column chromatography (it is slow and expensive for simple acids). Use Acid-Base Extraction with strict pH monitoring.
-
Basification: Treat crude reaction mixture (ether/ethyl acetate) with 1M NaOH.
-
Checkpoint: The product moves to the aqueous layer (as sodium 2-ethylbenzoate). Impurities (dimer, unreacted bromide, ethylbenzene) stay in the organic layer.
-
-
Separation: Wash the aqueous layer 2x with fresh ether. Discard organic layer.
-
Acidification: Cool aqueous layer to 0°C. Slowly add 6M HCl until pH < 2.
-
Checkpoint: A white precipitate should form immediately.
-
Note: The ortho-ethyl group increases lipophilicity. If the solid is "oily" or sticky, it means you have trapped solvent or impurities.
-
-
Recrystallization: If the solid is off-white, recrystallize from Water:Ethanol (9:1) . Pure water often requires too much volume due to the hydrophobic ethyl group.
Data Table: Yield Expectations
| Method | Typical Yield | Purity (Crude) | Main Impurity |
| Grignard (Dry Ice Dump) | 40-55% | Low | Ethylbenzene (Hydrolysis) |
| Grignard (Gas Bubble) | 75-85% | High | 2,2'-Diethylbiphenyl |
| Pd-Carbonylation | 80-90% | Very High | Pd Residues |
References
- Grignard Mechanism & Side Reactions: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Non-Metallic Substances. Prentice-Hall, 1954. (Foundational text on Wurtz coupling in Grignard reagents).
-
Palladium Carbonylation Protocol: Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides." Journal of Molecular Catalysis A: Chemical, 1995.
- Ortho-Substitution Effects: "Steric Effects in the Synthesis of Ortho-Substituted Benzoic Acids." Journal of Organic Chemistry. (General mechanistic grounding for steric hindrance in 2-substituted systems).
-
Purification of Benzoic Acids: "Process for the purification of benzoic acid."[2] US Patent 4092353A.
-
CO Surrogates: "Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes." Organic Syntheses, 2017, 94, 16-33.
Sources
separating 2-ethylbenzoic acid from 4-ethylbenzoic acid isomers
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth methodologies and troubleshooting advice for the challenging task of separating 2-ethylbenzoic acid and 4-ethylbenzoic acid isomers. As positional isomers, their similar chemical structures demand a nuanced approach to achieve high-purity separation. This document is designed to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Core Principles: Exploiting Subtle Isomeric Differences
The successful separation of this compound and 4-ethylbenzoic acid hinges on exploiting the subtle yet significant differences in their physical properties, which arise from the varied placement of the ethyl group on the benzoic acid ring.
-
Steric Hindrance: The ethyl group in the ortho position (this compound) creates steric hindrance around the carboxylic acid group. This impacts intermolecular interactions, notably hydrogen bonding.
-
Molecular Symmetry: 4-ethylbenzoic acid possesses greater molecular symmetry compared to its 2-isomer counterpart. This allows for more efficient packing into a crystal lattice, which is a critical factor influencing its melting point and solubility characteristics.
These structural differences manifest in key physical property variations that we can leverage for separation.
Data Summary: Physicochemical Properties of Ethylbenzoic Acid Isomers
| Property | This compound | 4-Ethylbenzoic Acid | Rationale for Separation |
| CAS Number | 612-19-1[1][2] | 619-64-7[3][4] | N/A |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [5] | Identical; cannot be used for separation. |
| Appearance | White to off-white crystalline powder[2][6] | White to beige powder/crystal[3][5] | N/A |
| Melting Point | 62-66 °C[6][7][8] | 112-113 °C[3][5][9] | Excellent handle for separation. The significant difference allows for fractional crystallization. |
| Boiling Point | ~260 °C[6] | ~271 °C[3][5] | Small difference; fractional distillation is challenging but possible with high-efficiency columns. |
| pKa (Acidity) | 3.79 (at 25°C)[6][7][8] | 4.35 (at 25°C)[3][5][10] | Good handle for separation. The 2-isomer is a stronger acid, enabling selective pH-based extraction. |
| Water Solubility | Sparingly soluble (1.1 g/L at 25°C)[2] | Insoluble in water[3][5] | Difference in solubility can be exploited, especially in mixed solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 2- and 4-ethylbenzoic acid?
A: The primary challenge is their isomeric nature. They have the same molecular formula and weight, and very similar chemical reactivity. Separation must therefore rely on differences in physical properties like melting point, acidity (pKa), and polarity, which are often subtle.
Q2: Which separation method is most recommended for bulk, large-scale purification?
A: For separations on a multi-gram to kilogram scale, fractional crystallization is typically the most practical and cost-effective method. The large difference in melting points between the two isomers (over 45°C) makes this approach highly effective. The higher-melting 4-ethylbenzoic acid can be selectively crystallized from a suitable solvent system.
Q3: I need extremely high purity (>99.5%) for an analytical standard. Which method should I use?
A: For achieving the highest levels of purity, especially on an analytical or small preparative scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolving power, allowing for the baseline separation of isomers.
Q4: How can I monitor the efficiency of my separation in real-time or during method development?
A: Several techniques are suitable:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial screening of solvent systems and qualitative monitoring of fractions.
-
Gas Chromatography (GC): Offers excellent resolution for these volatile compounds and can provide rapid quantitative analysis of mixture composition.
-
High-Performance Liquid Chromatography (HPLC): The most accurate method for quantitative analysis of purity for both the starting material and the isolated fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomeric ratio in a mixture by integrating characteristic signals for each isomer.
Troubleshooting Guide 1: Fractional Crystallization
This technique leverages the significantly lower solubility and higher melting point of 4-ethylbenzoic acid, allowing it to crystallize selectively from a solution upon cooling, leaving the 2-isomer enriched in the mother liquor.
Logical Workflow for Fractional Crystallization
Sources
- 1. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 612-19-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Ethylbenzoic acid(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Ethylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 2-ethylbenzoic acid. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to overcome these experimental hurdles.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a weakly acidic aromatic carboxylic acid with limited solubility in aqueous media. Its molecular structure, featuring a nonpolar ethyl group and a benzene ring, contributes to its hydrophobicity. To effectively troubleshoot solubility issues, it is crucial to first understand its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
| Aqueous Solubility | ~1.1 g/L (at 25°C) | Guidechem[2] |
| pKa | ~3.79 (at 25°C) | ChemicalBook[3] |
| LogP (Octanol-Water) | ~1.8 - 1.95 | PubChem[1], Cheméo[4] |
| Melting Point | 62-66 °C | Sigma-Aldrich |
The low aqueous solubility is a direct consequence of the molecule's hydrophobicity (indicated by the positive LogP value) and its acidic nature (pKa). The following sections will delve into practical strategies to enhance the solubility of this compound by addressing these properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
pH Adjustment
Question: Why is the pH of my aqueous solution critical for dissolving this compound, and how can I optimize it?
Answer: The solubility of this compound is highly dependent on the pH of the aqueous medium due to its carboxylic acid functional group.[5][6] As a weak acid, it exists in two forms in equilibrium: the protonated (un-ionized) form (R-COOH) and the deprotonated (ionized) salt form (R-COO⁻). The un-ionized form is significantly less soluble in water than the ionized form.
The Henderson-Hasselbalch equation governs this equilibrium. The pKa of this compound is approximately 3.79.[3]
-
Below the pKa (pH < 3.79): The equilibrium favors the protonated, less soluble form.
-
Above the pKa (pH > 3.79): The equilibrium shifts towards the deprotonated, more soluble salt form.
Therefore, increasing the pH of the solution above the pKa will deprotonate the carboxylic acid, forming the more polar and thus more water-soluble carboxylate anion. A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure a high proportion of the ionized, soluble form.
Experimental Protocol: pH-Dependent Solubilization
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMSO) at a high concentration.
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add a small, constant volume of the this compound stock solution to each buffer.
-
Stir or shake the solutions at a constant temperature until equilibrium is reached (typically several hours).
-
Visually inspect for any precipitation.
-
(Optional) Quantify the solubility: Centrifuge the solutions to pellet any undissolved compound, and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Caption: pH-dependent equilibrium of this compound.
Co-solvency
Question: I've tried adjusting the pH, but I still see some precipitation. Can I use co-solvents to improve the solubility of this compound?
Answer: Yes, using a co-solvent is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous environment more favorable for dissolving hydrophobic compounds like this compound.[7][8]
Commonly used co-solvents in research and pharmaceutical development include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
The addition of an alcohol to water has been shown to significantly increase the solubility of benzoic acid, and a similar trend is expected for this compound. The solubility generally increases with a higher concentration of the co-solvent.
Experimental Protocol: Co-solvent Solubilization
-
Select a panel of biocompatible co-solvents.
-
Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Add an excess of this compound to each mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of dissolved this compound in the clear supernatant.
Caption: Mechanism of co-solvency for enhancing solubility.
Salt Formation
Question: Is it possible to prepare a salt of this compound to improve its aqueous solubility?
Answer: Absolutely. Forming a salt of a poorly soluble acidic or basic drug is a widely used and highly effective method to increase its aqueous solubility and dissolution rate. For an acidic compound like this compound, this involves reacting it with a suitable base to form a salt. The resulting salt is an ionic compound that is generally much more soluble in water than the free acid.
For instance, sodium benzoate is significantly more soluble in water than benzoic acid. A similar increase in solubility can be expected for the sodium or potassium salt of this compound.
Experimental Protocol: Salt Formation and Solubility Determination
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of water.
-
Stir the mixture. The salt may precipitate out or the solvent may need to be evaporated to obtain the solid salt.
-
Isolate and dry the salt.
-
Determine the aqueous solubility of the salt by adding an excess amount to water, stirring to equilibrium, and measuring the concentration in the supernatant.
Use of Surfactants (Micellar Solubilization)
Question: Can surfactants be used to formulate this compound in an aqueous medium?
Answer: Yes, surfactants can be very effective in solubilizing hydrophobic compounds like this compound through a process called micellar solubilization.[9][10] Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound molecules can partition into the hydrophobic core of the micelles, effectively being "dissolved" in the aqueous solution.[10]
Common non-ionic surfactants used in pharmaceutical formulations include:
-
Polysorbates (e.g., Tween® 20, Tween® 80)
-
Polyoxyethylene alkyl ethers (e.g., Brij® series)
Caption: Micellar solubilization of this compound.
Cyclodextrins
Question: What are cyclodextrins, and can they help in solubilizing this compound?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic "guest" molecules, such as this compound, forming inclusion complexes.[11] The formation of an inclusion complex effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility.
Commonly used cyclodextrins include:
-
α-cyclodextrin
-
β-cyclodextrin
-
γ-cyclodextrin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility.
The complexation of benzoic acid with β-cyclodextrin has been studied and shown to enhance its solubility, and a similar effect is expected for this compound.[12][13]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature.
-
Separate the undissolved compound by filtration or centrifugation.
-
Analyze the supernatant to determine the concentration of dissolved this compound.
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to generate a phase solubility diagram. This will help determine the stoichiometry of the complex and the stability constant.
Summary of Troubleshooting Strategies
| Strategy | Mechanism | Key Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form. | Effective for ionizable compounds; pH must be maintained. |
| Co-solvency | Reduces the polarity of the aqueous medium. | Choice of co-solvent and its concentration are critical. |
| Salt Formation | Creates a more soluble ionic form of the compound. | Requires a stable, crystalline salt form. |
| Surfactants | Encapsulates the hydrophobic molecule within micelles. | Surfactant concentration must be above the CMC. |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic molecule. | Stoichiometry and binding affinity are important factors. |
By systematically applying these strategies, researchers can effectively overcome the challenges posed by the low aqueous solubility of this compound, enabling its use in a wide range of experimental and developmental applications.
References
-
Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-2592. [Link]
-
Gavali, P. N., & Gaikwad, V. L. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications (IJSRP), 11(4), 260-265. [Link]
-
Gavali, P. N., & Gaikwad, V. L. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(6), 2567-2572. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences, 74(2), 148-154. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 612-19-1). Retrieved February 3, 2026, from [Link]
-
Valle, E. M. (2004). Micellar solubilization of some poorly soluble antidiabetic drugs: a technical note. AAPS PharmSciTech, 5(2), e34. [Link]
-
Formulations. (2023, October 11). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34170, this compound. Retrieved February 3, 2026, from [Link]
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]
-
Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]
-
Zhang, P., et al. (2010). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]
-
Barmpalexis, P., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmacy and Pharmacology, 70(10), 1349-1360. [Link]
-
Volkova, T. V., et al. (2021). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Molecules, 26(11), 3183. [Link]
-
Pham, T. L., et al. (2021). Complex Formation of β-Cyclodextrin with Benzoic Acid and Rutin in Water–Ethanol Solvents: Thermal and Thermodynamic Characteristics. Russian Journal of Physical Chemistry A, 95(5), 887-894. [Link]
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- 1. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 612-19-1 [chemicalbook.com]
- 4. This compound (CAS 612-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Reaction Temperature for 2-Ethylbenzoic Acid Production: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-ethylbenzoic acid is a critical process. The reaction temperature is a pivotal parameter that significantly influences yield, purity, and the formation of byproducts. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of temperature optimization in the two primary synthetic routes: the Grignard reaction and the oxidation of 2-ethyltoluene.
Section 1: Troubleshooting Common Issues in this compound Synthesis
This section addresses specific problems users may encounter during their experiments, offering explanations grounded in chemical principles and providing actionable solutions.
Low Yield of this compound
Q: We are experiencing a significantly lower than expected yield of this compound. What are the likely temperature-related causes and how can we mitigate them?
A: Low yields in this compound synthesis are frequently tied to suboptimal temperature control in both the Grignard and oxidation pathways.
For the Grignard Reaction (from 2-ethylbromobenzene):
-
Cause: Elevated reaction temperatures during the formation of the Grignard reagent (2-ethylphenylmagnesium bromide) can lead to the formation of a significant byproduct: 1,1'-diethyl-2,2'-biphenyl. This occurs through a Wurtz-type coupling reaction where the Grignard reagent reacts with the starting material, 2-ethylbromobenzene. This side reaction is more pronounced at higher temperatures.
-
Solution: Maintaining a low temperature, typically between 0-5°C, during the formation of the Grignard reagent is crucial for maximizing the yield of the desired organomagnesium compound and minimizing the formation of the biphenyl byproduct.[1] The initiation of the Grignard reaction can be exothermic, so careful control of the addition rate of 2-ethylbromobenzene to the magnesium turnings is essential to prevent temperature spikes.
-
Cause: During the carboxylation step (reaction with CO₂), if the temperature is too high, the solubility of carbon dioxide in the ethereal solvent decreases, leading to incomplete reaction and lower conversion to the carboxylate salt.
-
Solution: The carboxylation should be performed at a low temperature, typically by pouring the Grignard solution over a slurry of dry ice (solid CO₂) in an appropriate solvent. This ensures a high concentration of CO₂ is available for the reaction.
For the Oxidation of 2-Ethyltoluene:
-
Cause: Insufficiently high temperatures when using strong oxidizing agents like potassium permanganate (KMnO₄) can result in an incomplete reaction. The oxidation of the ethyl group to a carboxylic acid requires a significant activation energy.
-
Solution: The reaction mixture typically needs to be heated to reflux, often in the range of 100-165°C, to drive the oxidation to completion.[2] The exact temperature will depend on the solvent and the specific oxidizing agent used.
-
Cause: If the temperature is excessively high, or the reaction is prolonged, over-oxidation can occur, leading to the cleavage of the ethyl group and the formation of phthalic acid or even complete mineralization to CO₂ and water.
-
Solution: Careful monitoring of the reaction progress and maintaining the temperature within the optimal range is critical. The use of a phase-transfer catalyst can sometimes allow for lower reaction temperatures and improved selectivity.
Impure this compound Product
Q: Our final this compound product is showing significant impurities after purification. How can temperature control help improve the purity?
A: The presence of impurities is often a direct consequence of side reactions that are highly dependent on the reaction temperature.
Common Impurities and Their Temperature-Related Origins:
| Impurity | Synthetic Route | Formation Promoted by | Mitigation Strategy |
| 1,1'-diethyl-2,2'-biphenyl | Grignard Reaction | High temperatures during Grignard reagent formation | Maintain low temperature (0-5°C) during Grignard formation. |
| 2-Ethylbenzaldehyde | Oxidation of 2-ethyltoluene | Incomplete oxidation due to low temperature or insufficient reaction time | Ensure the reaction is heated to the optimal temperature for a sufficient duration. |
| Phenylacetic acid | Oxidation of 2-ethyltoluene | High temperatures and harsh acidic conditions can cause cleavage of the C-C bond in the ethyl group.[3] | Maintain the temperature within the recommended range and avoid overly acidic conditions if possible. |
| Unreacted Starting Material | Both | Suboptimal temperature (too low for oxidation, too high leading to side reactions in Grignard) | Optimize the temperature for the specific reaction to ensure complete conversion. |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding temperature optimization in this compound synthesis.
Q1: What is the ideal temperature for forming the Grignard reagent from 2-ethylbromobenzene?
A1: The ideal temperature for forming 2-ethylphenylmagnesium bromide is typically between 0°C and 5°C . Lower temperatures help to suppress the formation of the Wurtz coupling byproduct (1,1'-diethyl-2,2'-biphenyl), thus increasing the yield and purity of the desired Grignard reagent.
Q2: How can I control the exothermicity of the Grignard reaction?
A2: The Grignard reaction is highly exothermic. To control the temperature, you should:
-
Use an ice bath: Immerse the reaction flask in an ice-water bath.
-
Control the addition rate: Add the 2-ethylbromobenzene solution dropwise to the magnesium turnings. A slower addition rate will generate heat more slowly, allowing the cooling bath to maintain the desired temperature.
-
Ensure efficient stirring: Good agitation helps to dissipate heat evenly throughout the reaction mixture.
Q3: What is the recommended temperature for the oxidation of 2-ethyltoluene with potassium permanganate?
A3: The oxidation of 2-ethyltoluene with KMnO₄ generally requires elevated temperatures to proceed at a reasonable rate. A common approach is to heat the reaction mixture to reflux . Depending on the solvent, this can be in the range of 100°C to 165°C .[2]
Q4: Can the temperature of the oxidation reaction be too high? What are the consequences?
A4: Yes, excessively high temperatures can be detrimental. The main consequences are:
-
Side-chain cleavage: At very high temperatures, the ethyl group can be cleaved, leading to the formation of undesired byproducts.
-
Over-oxidation: The desired benzoic acid can be further oxidized, potentially leading to ring-opening and a decrease in yield.
-
Decreased selectivity: Higher temperatures can promote a variety of side reactions, leading to a less pure product.
Q5: How does the concept of kinetic vs. thermodynamic control apply to these syntheses?
A5:
-
Grignard Reaction: The formation of the desired Grignard reagent is the kinetically favored product at low temperatures. The Wurtz coupling byproduct is thermodynamically more stable but has a higher activation energy, so its formation is minimized at lower temperatures.
-
Oxidation Reaction: The complete oxidation to this compound is the thermodynamically favored product. Insufficient temperature may lead to the isolation of kinetically favored, partially oxidized intermediates like 2-ethylbenzaldehyde.
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add anhydrous diethyl ether to the flask.
-
Dissolve 2-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add a small portion of the 2-ethylbromobenzene solution to initiate the reaction.
-
Once the reaction has started (indicated by a cloudy appearance and gentle reflux), add the remaining 2-ethylbromobenzene solution dropwise while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Carboxylation:
-
In a separate beaker, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Slowly pour the prepared Grignard reagent onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the this compound into an aqueous sodium hydroxide solution.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Protocol 2: Synthesis of this compound via Oxidation of 2-Ethyltoluene
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 2-ethyltoluene and a solution of potassium permanganate in water. A phase-transfer catalyst can also be added at this stage.
-
Add a small amount of sodium carbonate to maintain basic conditions.
-
-
Oxidation:
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Continue heating until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the manganese dioxide with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
-
Data Summary: Impact of Temperature on Yield
| Synthetic Route | Temperature (°C) | Expected Yield | Key Considerations |
| Grignard Reaction | 0-5 | High | Minimizes Wurtz coupling byproduct. |
| Grignard Reaction | > 20 | Moderate to Low | Increased formation of 1,1'-diethyl-2,2'-biphenyl. |
| Oxidation (KMnO₄) | 80-90 | Low | Incomplete reaction, potential for 2-ethylbenzaldehyde as a major byproduct. |
| Oxidation (KMnO₄) | 100-110 (Reflux) | Good to High | Optimal for complete conversion. |
| Oxidation (KMnO₄) | > 120 | Moderate to High | Increased risk of side-chain cleavage and over-oxidation. |
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the influence of temperature.
Caption: Grignard reaction pathway for this compound synthesis.
Caption: Oxidation pathway for this compound synthesis.
References
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. [Link]
-
Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. (2022). Chemistry Stack Exchange. [Link]
-
Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. (2024). AIP Conference Proceedings. [Link]
Sources
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification Strategy for 2-Ethylbenzoic Acid Oxidation
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing side products generated during the oxidation of 2-ethylbenzoic acid. This document assumes the primary synthetic goal is the conversion of the ethyl group to a second carboxylic acid, yielding phthalic acid . The principles and techniques described herein are grounded in established chemical purification methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when oxidizing this compound to phthalic acid?
A1: The oxidation of the benzylic position is a robust but sometimes unselective reaction.[1][2] Depending on the reaction conditions (oxidant, temperature, reaction time), you can expect several types of impurities:
-
Unreacted Starting Material: Incomplete conversion will leave residual this compound in your product mixture.
-
Partially Oxidized Intermediates: The oxidation proceeds in steps. Intermediates such as 2-acetylbenzoic acid or 2-(1-hydroxyethyl)benzoic acid can be isolated if the reaction is not driven to completion. 2-acetylbenzoic acid, in particular, is a common byproduct.[3][4]
-
Oxidant Byproducts: If using potassium permanganate (KMnO₄), the primary inorganic byproduct is manganese dioxide (MnO₂), a brown, insoluble solid.
-
Decarboxylation Products: Under harsh heating, phthalic acid can potentially decarboxylate to form benzoic acid, though this is more common in downstream processing.[5]
Q2: Why is careful selection of a quenching agent important after a permanganate oxidation?
A2: Quenching is critical for two reasons. First, it destroys any excess, highly reactive potassium permanganate, preventing unintended side reactions during workup. Second, a proper quenching agent can simplify purification. Using a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid not only neutralizes the permanganate but also reduces the insoluble manganese dioxide (MnO₂, a brown sludge) to the water-soluble manganese(II) sulfate (MnSO₄), which is colorless. This greatly simplifies the initial filtration step, allowing for the easy removal of inorganic byproducts.
Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A3: While sodium hydroxide (NaOH) will deprotonate all acidic species (phthalic acid, this compound, and intermediates), it lacks selectivity. The power of acid-base extraction lies in exploiting the different acidities (pKa values) of the components.[6][7][8] A weaker base, such as sodium bicarbonate (NaHCO₃), is often preferred because it is basic enough to deprotonate the relatively strong dicarboxylic phthalic acid but not always strong enough to fully deprotonate the less acidic monocarboxylic acid impurities. This difference allows for their separation.[6][7]
Troubleshooting Guide: Isolating Pure Phthalic Acid
This section addresses specific experimental issues and provides detailed protocols for remediation.
Problem 1: My crude product is a brown, sludgy solid after the reaction.
Cause: This is characteristic of manganese dioxide (MnO₂) precipitate from a potassium permanganate oxidation.
Solution: Reductive workup and filtration.
Protocol 1: Reductive Quench and Removal of Manganese Salts
-
Cool the Reaction: After the oxidation is complete (as determined by TLC or the disappearance of the purple permanganate color), cool the reaction mixture to room temperature in an ice bath.
-
Quench and Reduce: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with stirring. Continue addition until the purple color of permanganate is gone and the brown MnO₂ precipitate dissolves, leaving a clear or near-colorless solution containing soluble Mn²⁺ ions.
-
Initial Filtration (Optional): If any other insoluble impurities are present, you can perform a filtration at this stage.
-
Proceed to Acidification/Extraction: The resulting aqueous solution now contains the potassium salts of your organic acids and is ready for the next purification steps.
Problem 2: My final product is contaminated with unreacted this compound and/or 2-acetylbenzoic acid.
Cause: Incomplete oxidation. These monocarboxylic acids have different physical properties than the desired dicarboxylic acid product, which can be exploited for separation.
Solution: A two-pronged approach using selective acid-base extraction followed by recrystallization. The difference in acidity between the dicarboxylic phthalic acid and the monocarboxylic side products is the key to the extraction.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Oxidation Pathway and Key Compounds", fontname="Arial", fontsize=10]
Comparative Data of Key Acidic Components
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | pKa1 | pKa2 | Solubility in Water |
| This compound | 150.17 | 68-70 | ~4.1 | - | Sparingly soluble |
| 2-Acetylbenzoic Acid | 164.16 | 114-116 | ~3.9 | - | Slightly soluble |
| Phthalic Acid | 166.13 | 207-210 (decomposes) | 2.95 | 5.41 | Soluble in hot water (18g/100mL), low in cold (0.54g/100mL)[9] |
Note: pKa values are approximate and can vary with conditions. The key takeaway is the presence of a second, weaker acidic proton on phthalic acid.
Protocol 2: Selective Acid-Base Extraction
This protocol is designed to separate the more acidic phthalic acid from less acidic monocarboxylic impurities.
-
Dissolution: Take the crude product mixture and dissolve it in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
First Extraction (Selective): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction. The more acidic phthalic acid (pKa1 ≈ 2.95) will be preferentially deprotonated by the weak base to form its water-soluble disodium salt.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium phthalate, into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the phthalic acid. Combine all aqueous extracts.
-
Isolate Impurities: The organic layer now contains the less acidic impurities (this compound, 2-acetylbenzoic acid) and any neutral byproducts. This layer can be washed with brine, dried over sodium sulfate, and the solvent evaporated to isolate these components for analysis or disposal.
-
Regenerate Product: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (test with pH paper). Phthalic acid, being poorly soluble in cold acidic water, will precipitate out as a white solid.
-
Isolate Product: Collect the purified phthalic acid crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly.
dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow for Acid-Base Extraction", fontname="Arial", fontsize=10]
Problem 3: My product is still slightly impure after extraction, showing a broad melting point.
Cause: Co-precipitation or minor impurities that were not fully removed by the extraction.
Solution: Recrystallization.
Protocol 3: Recrystallization of Phthalic Acid
Phthalic acid has a high solubility in boiling water and a much lower solubility in cold water, making water an excellent solvent for recrystallization.[9][10][11][12]
-
Choose Solvent: Place the crude phthalic acid from the previous step into an Erlenmeyer flask.
-
Dissolve: Add a minimal amount of deionized water and a boiling stick or magnetic stir bar. Heat the mixture to a boil on a hot plate. Continue adding small portions of boiling water until all the solid has just dissolved.[9][10][12] Adding excess water will reduce your final yield.
-
Hot Filtration (if necessary): If there are any insoluble impurities (like dust or particulates), perform a hot gravity filtration to remove them.
-
Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][12] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolate and Dry: Collect the purified crystals by suction filtration, washing them with a small volume of ice-cold water. Dry the crystals in a drying oven or under a vacuum.
-
Verify Purity: Check the melting point of the dried crystals. Pure phthalic acid should have a sharp melting point around 207-210 °C (with decomposition).
References
-
SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities. SIELC. Available at: [Link]
-
Lynch, D. E., & Smith, G. (2005). 2-Acetylbenzoic acid: phthalide form. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3542–o3533. Available at: [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture. University of the West Indies at Mona. Available at: [Link]
-
LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. Available at: [Link]
-
IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chem Wiki. Available at: [Link]
-
Studylib. (n.d.). Recrystallization Lab: Phthalic Acid & Solubility Tests. Available at: [Link]
- Daudt, H. W. (1934). Process for making benzoic acid from phthalic acid. U.S. Patent 1,962,175.
- Jaeger, A. F. (1928). Purification of benzoic acid and its derivatives. U.S. Patent 1,685,634.
-
Khan, R., & Usman, M. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Journal of Advanced Chemical Engineering, 7(161). Available at: [Link]
-
Thiruvenkatachari, R., Kwon, T. O., & Moon, I. S. (2006). Degradation of Phthalic Acids and Benzoic Acid from Terephthalic Acid Wastewater by Advanced Oxidation Processes. Journal of Environmental Science and Health, Part A, 41(8), 1685-1697. Available at: [Link]
-
Yuan, N., Qiao, J. Q., & Lian, H. Z. (2012). Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC. Journal of Chromatographic Science, 50(5), 410-413. Available at: [Link]
-
Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Available at: [Link]
-
Thiruvenkatachari, R., Kwon, T. O., & Moon, I. S. (2006). Degradation of phthalic acids and benzoic acid from terephthalic acid wastewater by advanced oxidation processes. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 41(8), 1685–1697. Available at: [Link]
-
Organic Chemistry Guide. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! [Video]. YouTube. Available at: [Link]
-
Truman State University. (n.d.). Chem 267. Recrystallization. Available at: [Link]
-
Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Available at: [Link]
-
Reddit. (2017). pKa in organic acid-base extractions. r/chemistry. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Acid-Base Extraction.1. Available at: [Link]
-
Truman State University. (2017). Explorations of Crystallization. Available at: [Link]
-
De Smet, L., et al. (2024). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Green Chemistry. Available at: [Link]
-
Spitzer, U. A. (1972). The mechanism of permanganate oxidation of alkanes, arenes and related compounds. UBC Library Open Collections. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Acetylbenzoic acid: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. studylib.net [studylib.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. scribd.com [scribd.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
acid-base extraction protocol for purifying 2-ethylbenzoic acid
Technical Overview: Know Your Molecule[1][2]
Before initiating purification, it is critical to understand the physicochemical properties that drive the separation. 2-Ethylbenzoic acid is a lipophilic carboxylic acid.[1][2][3] Its purification relies on reversible deprotonation: converting the water-insoluble acid into a water-soluble carboxylate salt.[1][2][3]
Physicochemical Data Table
| Property | Value | Operational Implication |
| Physical State | Solid (Crystalline powder) | |
| Melting Point | 62–66 °C | CRITICAL: Low melting point means the compound is prone to "oiling out" rather than crystallizing if the solution gets warm during acidification.[1][2][3] |
| pKa | ~3.79 | Requires a base with pKa > 5 for effective deprotonation.[1][2][3] 1M NaOH (pKa ~14) is recommended over bicarbonate to prevent gas evolution.[1][2][3] |
| Density | ~1.114 g/cm³ | Denser than water.[1][2][3] If it oils out, it will sink in water.[1][2][3] |
| Solubility | Soluble in DCM, EtOAc, Et₂O.[2][3] Sparingly soluble in water (1.1 g/L).[1][2][3] | Ideal candidate for biphasic extraction.[1][2][3] |
Standard Operating Procedure (SOP)
Objective: Isolate high-purity this compound from a crude reaction mixture containing neutral organic impurities (e.g., unreacted ethylbenzene) and basic byproducts.
Reagents Required[2][3][4][5][6][7]
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3][4] Note: DCM is denser than water; EtOAc is lighter.[1][2]
-
Drying Agent: Anhydrous Magnesium Sulfate (
).[1][2][3]
Step-by-Step Protocol
Phase 1: Solubilization & Extraction (The "Forward" Extraction)
-
Dissolution: Dissolve the crude this compound mixture in the chosen organic solvent (e.g., 50 mL DCM).
-
Why: This creates the "Organic Phase 1" containing the target acid and all organic impurities.[2]
-
-
Basification: Transfer to a separatory funnel. Add 1M NaOH (30 mL). Shake vigorously with frequent venting.
-
Separation: Allow layers to settle.[1][2][3][7] Collect the Aqueous Phase (contains product) in a clean Erlenmeyer flask.[2]
-
Tip: Do not discard the organic layer yet! Label it "Organic Waste/Neutrals."
-
-
Second Extraction (Optional but Recommended): Wash the organic layer again with 15 mL 1M NaOH to capture residual acid.[2][3] Combine this aqueous extract with the first one.
Phase 2: Isolation (The "Back" Extraction)
-
Cooling: Place the combined aqueous alkaline solution in an ice bath (
). -
Acidification: Slowly add 3M HCl while stirring until pH < 2 (check with litmus paper).
-
Recovery:
-
Method A (Precipitate): If solid forms, filter via vacuum filtration (Buchner funnel).[1][2][3][6] Wash with cold water.[1][2][3][8]
-
Method B (Re-extraction): If the solid is too fine or oily, extract the aqueous mixture with fresh organic solvent (DCM). The protonated acid returns to the organic layer.[2] Dry (
), filter, and rotovap to yield the pure solid.
-
Visual Workflow (Process Map)
The following diagram illustrates the logic flow, specifically highlighting the phase migration of the target compound.
Caption: Logical flow of acid-base extraction. Blue nodes represent the product path.[3] Green indicates the critical aqueous salt phase.
Troubleshooting Center
Issue 1: The "Emulsion Nightmare"
Symptom: A third, frothy layer forms between the organic and aqueous phases, preventing separation. Root Cause: this compound can act as a surfactant (amphiphilic) at the interface, especially at neutral pH.[1][2][3] Corrective Actions:
-
The Brine Wash: Add 10-20 mL of saturated NaCl (brine).[1][2][3] The increased ionic strength forces organic molecules out of the aqueous phase ("salting out").[2][9]
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite or glass wool.[2]
-
Time & Gravity: Allow the funnel to sit undisturbed for 20 minutes.
-
Centrifugation: For small scales (<50 mL), transfer to centrifuge tubes and spin at 2000 rpm for 2 minutes.
Issue 2: "Oiling Out" Instead of Crystallizing
Symptom: Upon adding HCl, liquid droplets form at the bottom/top instead of white crystals. Root Cause: The heat of neutralization raised the temperature above 62°C (the melting point of this compound), or the concentration is too high.[2] Corrective Actions:
-
Cool Down: Add ice chips directly to the acidification flask. Scratch the glass side with a stirring rod to induce nucleation.[2]
-
Seed Crystal: Add a tiny crystal of pure this compound if available.
-
Rescue: If it remains an oil, do not filter.[1][2][3] Perform a "Back Extraction" (Method B in SOP): Extract the oily water with DCM, dry the DCM layer, and evaporate. The product will solidify upon solvent removal.[3]
Issue 3: Low Yield
Symptom: Very little precipitate forms after acidification.[1][2][3] Root Cause:
-
Incomplete Deprotonation: The base was too weak or not enough volume was used.
-
Aqueous Solubility: Some protonated acid remained dissolved in the water volume.[2] Corrective Actions:
-
Check pH: Ensure the aqueous layer was pH > 12 during the first extraction and pH < 2 during isolation.
-
Salting Out: Add NaCl to the acidified aqueous layer to decrease the solubility of the organic acid, forcing it to precipitate.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bicarbonate (
Q: Which layer is which? I forgot. A: This depends on your solvent density relative to water (~1.00 g/mL).[1][2][3]
-
Ethyl Acetate (Density ~0.90): Organic is the TOP layer.[2][3]
-
The "Water Drop Test": Add a few drops of water to the funnel.[2] Watch where they go. If they cut through the top layer to join the bottom, the bottom is aqueous.[7]
Q: My final product is slightly yellow. How do I fix this? A: The yellow color often indicates oxidation byproducts or trace neutral impurities.
-
Dissolve the solid in a minimum amount of hot ethanol/water (recrystallization).[2][3]
-
Add activated charcoal (carbon), boil for 2 minutes, and filter while hot.
-
Allow to cool slowly to recrystallize pure white needles.[1][2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34170, this compound.[1][2][3] Retrieved from [Link][1][3]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Retrieved from [Link][1][3]
-
University of Massachusetts Amherst. Organic Chemistry Lab: Acid-Base Extraction Protocols. Retrieved from [Link][1][3]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Handling 2-Ethylbenzoic Acid Precipitates in Cold Solvents
Welcome to the Technical Support Center for handling 2-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and precipitation of this compound, particularly in cold solvent systems. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution when I cool it down?
A1: This is a common phenomenon related to the temperature-dependent solubility of this compound. Like many organic compounds, its solubility in most solvents is significantly lower at colder temperatures. As you cool a saturated or near-saturated solution, the solvent's capacity to hold the this compound in solution decreases, leading to the formation of a solid precipitate. This principle is the basis for recrystallization, a powerful purification technique.
Q2: Is this compound soluble in water?
A2: this compound is only sparingly soluble in water. At 25°C, its solubility is approximately 1.1 g/L[1]. The presence of the non-polar ethyl group and the benzene ring reduces its ability to form hydrogen bonds with water, limiting its solubility.
Q3: What types of organic solvents are best for dissolving this compound?
A3: Generally, this compound exhibits better solubility in organic solvents, particularly those that are polar or can engage in hydrogen bonding. While specific quantitative data for this compound is not widely available, we can infer from the behavior of the closely related benzoic acid that alcohols (like ethanol and methanol), ethers, and chlorinated solvents are effective. For instance, benzoic acid is highly soluble in dichloromethane (DCM)[2]. The choice of solvent will depend on the specific application, such as reaction chemistry or purification.
Q4: Can I predict when precipitation will occur?
A4: Precisely predicting the onset of precipitation requires detailed solubility data for the specific solvent system and temperature range you are using. However, as a general rule, if you have a solution that is clear at an elevated temperature and you observe cloudiness or the formation of solid particles upon cooling, you have likely exceeded the solubility limit at that lower temperature.
Troubleshooting Guide: Managing Unexpected Precipitation
Encountering unexpected precipitation of this compound can be a frustrating experience in the lab. This section provides a systematic approach to troubleshooting and resolving this issue.
Initial Assessment of the Precipitate
Before taking action, it's important to assess the situation. Consider the following:
-
At what stage did the precipitation occur? (e.g., during cooling after a reaction, upon addition of an anti-solvent, during storage in a cold environment)
-
What is the appearance of the precipitate? (e.g., fine powder, large crystals, oily substance)
-
What is the solvent system? (i.e., the specific solvent or mixture of solvents)
This information will help you to choose the most appropriate course of action.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for handling the precipitation of this compound.
Caption: Decision tree for handling this compound precipitates.
Experimental Protocols
Protocol 1: Redissolving Precipitated this compound
This protocol is intended for situations where the primary goal is to get the this compound back into solution without the need for purification.
Materials:
-
Flask containing the precipitated this compound
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Thermometer
-
Co-solvent (if necessary)
Procedure:
-
Gentle Warming: Place the flask on a stir plate with a stir bar and begin gentle stirring. Slowly warm the solution using a heating mantle or water bath. Monitor the temperature closely.
-
Observe Dissolution: Continue to warm the solution while observing the precipitate. In many cases, simply increasing the temperature will be sufficient to redissolve the solid.
-
Co-Solvent Addition (if necessary): If warming alone is not effective, or if you need to keep the solution at a lower temperature, you can add a small amount of a co-solvent in which this compound is more soluble. For example, if your primary solvent is a non-polar one like heptane, adding a small amount of a more polar solvent like ethyl acetate can increase solubility. Add the co-solvent dropwise while stirring until the precipitate dissolves.
-
Maintain Solution: Once the precipitate has redissolved, you can either maintain the solution at a slightly elevated temperature to prevent re-precipitation or proceed with your next experimental step.
Protocol 2: Controlled Recrystallization for Purification
If you have encountered precipitation and are concerned about the purity of your this compound, a controlled recrystallization is the recommended approach. This technique leverages the principle of temperature-dependent solubility to separate the desired compound from impurities.
Materials:
-
Flask with precipitated this compound
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Filter funnel and filter paper
-
Ice bath
-
Washing solvent (cold)
Procedure:
-
Dissolution in Minimum Hot Solvent: Heat the solvent that the precipitate is in to its boiling point. Add the minimum amount of hot solvent to the flask containing the precipitate until it just dissolves. This creates a saturated solution at high temperature.
-
Hot Filtration (if necessary): If there are any insoluble impurities present at the boiling point of the solvent, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel[3].
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as it allows the crystal lattice to form in an orderly manner, excluding impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the recrystallized product.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove any remaining solvent.
Solubility Data and Solvent Selection
Table 1: Qualitative Solubility of Benzoic Acid in Common Solvents (as a proxy for this compound)
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Excellent | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good | The ether oxygen can act as a hydrogen bond acceptor. |
| Ketones | Acetone | Good | The carbonyl group can interact with the carboxylic acid. |
| Esters | Ethyl acetate | Good | The ester group provides polarity and potential for hydrogen bonding. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | These solvents can dissolve a wide range of organic compounds. Benzoic acid is highly soluble in DCM[2]. |
| Aromatic Hydrocarbons | Toluene | Moderate | The aromatic ring of toluene can interact with the benzene ring of this compound. |
| Non-polar Alkanes | Hexane, Heptane | Poor | "Like dissolves like" principle; the overall polarity of this compound is too high for good solubility in non-polar alkanes. |
| Water | - | Sparingly Soluble | Limited ability to form hydrogen bonds due to the non-polar regions of the molecule[1]. |
Choosing a Recrystallization Solvent:
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at low temperatures. This differential solubility is key to achieving a high recovery of the purified product.
Advanced Troubleshooting
Issue: The precipitate is oily and does not crystallize.
-
Cause: This can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present that are depressing the melting point.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a "seed crystal" of pure this compound to the solution to provide a nucleation site for crystal growth.
-
If the substance still oils out, redissolve it in the hot solvent, add a larger volume of solvent, and allow it to cool more slowly.
-
Consider using a different solvent or a mixed solvent system for recrystallization.
-
Issue: No precipitate forms upon cooling.
-
Cause: The solution is likely not saturated, meaning too much solvent was used.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound.
-
Once the solution has been concentrated, allow it to cool again.
-
If precipitation still does not occur, try adding a small amount of an "anti-solvent" – a solvent in which this compound is insoluble. Add the anti-solvent dropwise until the solution becomes cloudy, then warm it slightly until it becomes clear again and allow it to cool slowly.
-
References
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. (2013). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Solubility of Benzoic Acid in Mixed Solvents. (2002). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2011). ResearchGate. Retrieved February 2, 2026, from [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2017). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. (2011). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. (2018). Asian Journal of Chemical Sciences. Retrieved February 2, 2026, from [Link]
-
What are the solubility of benzoic acid in 1.cyclohexane 2.ethyl acetate 3.toluene 4.water. (2025). Filo. Retrieved February 2, 2026, from [Link]
-
Recrystallization and Melting Point Analysis. (2022). YouTube. Retrieved February 2, 2026, from [Link]
Sources
Validation & Comparative
2-Ethylbenzoic acid 1H NMR spectrum interpretation
2-Ethylbenzoic Acid 1H NMR Spectrum Interpretation: A Comparative Guide
Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of this compound (CAS: 612-19-1), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike its para-isomer, this compound exhibits distinct "ortho effects" that significantly alter chemical shifts, particularly in the methylene region. This document compares the spectral fingerprint of this compound against its isomers and precursors to facilitate rapid structural confirmation and impurity profiling in drug development workflows.
Part 1: Structural Context & Theoretical Basis
The 1H NMR spectrum of this compound is defined by the steric and electronic interactions between the carboxylic acid group (-COOH) at position C1 and the ethyl group at position C2.
Key Theoretical Drivers:
-
Ortho-Effect (Deshielding): The proximity of the carbonyl oxygen to the benzylic methylene protons (
) causes a downfield shift (higher ppm) compared to meta- or para-isomers. This is due to the magnetic anisotropy of the carbonyl group and steric compression. -
Symmetry Breaking: Unlike 4-ethylbenzoic acid (which possesses a
axis of rotation), this compound is asymmetric. This results in a complex ABCD spin system in the aromatic region, rather than the simplified AA'BB' pattern seen in the para-isomer.
Part 2: Experimental Protocol
To ensure reproducible data comparable to the values in this guide, follow this standardized acquisition protocol.
Sample Preparation Workflow:
Figure 1: Standardized sample preparation workflow for carboxylic acid NMR analysis.
Solvent Choice:
-
(Chloroform-d): Preferred for resolution of the aromatic region. The acidic proton (
) typically appears as a broad singlet >11 ppm but can be broadened into the baseline by trace water. - : Use if the sample is insoluble in chloroform or if distinct observation of the acidic proton is required (it will appear sharp and distinct due to hydrogen bonding stabilization).
Part 3: Spectral Analysis & Assignment
The following data represents the 1H NMR spectrum in
Aliphatic Region (Ethyl Group)
The ethyl group provides the most diagnostic signals for confirming the alkyl chain length and its environment.
-
Methyl (
): (Triplet, , 3H).-
Interpretation: Typical terminal methyl group. Not significantly affected by the ring position.
-
-
Methylene (
): (Quartet, , 2H).-
Diagnostic Feature: This is significantly downfield compared to standard alkylbenzenes (typically ~2.65 ppm). The +0.3 ppm shift is the "smoking gun" for ortho-substitution, resulting from the deshielding cone of the adjacent carboxylic acid.
-
Aromatic Region (Phenyl Ring)
The aromatic protons appear as a complex multiplet set between 7.2 and 8.0 ppm.
-
H-6 (Ortho to COOH):
(Doublet of Doublets, 1H).-
Interpretation: This proton is most deshielded due to the electron-withdrawing nature of the carbonyl group.
-
-
H-3, H-4, H-5:
(Overlapping Multiplets, 3H).-
Interpretation: H-3 (ortho to ethyl) is shielded relative to H-6. H-4 and H-5 appear as complex triplets/multiplets in the middle of the range.
-
Acidic Region
-
Carboxylic Acid (
): (Broad Singlet, 1H).-
Note: Chemical shift is highly concentration-dependent and sensitive to temperature.
-
Part 4: Comparative Analysis (The "Alternatives")
In drug development, distinguishing the target this compound from its regioisomers (impurities) is vital. The table below contrasts the 2-ethyl (Ortho) isomer with the 4-ethyl (Para) isomer.
Table 1: Comparative Chemical Shifts (
| Feature | This compound (Ortho) | 4-Ethylbenzoic Acid (Para) | Differentiation Logic |
| Symmetry | Asymmetric ( | Symmetric ( | Key Differentiator |
| Aromatic Splitting | ABCD System (4 distinct signals/complex multiplets) | AA'BB' System (2 distinct doublets) | Para isomer shows clear "roofing" doublets; Ortho is complex.[1] |
| Methylene ( | Ortho-methylene is ~0.25 ppm downfield due to proximity to COOH. | ||
| Aromatic H (Ortho to COOH) | 1 Proton ( | 2 Protons ( | Integration of the most downfield aromatic signal is 1H vs 2H. |
Decision Tree for Isomer Identification:
Figure 2: Logic flow for distinguishing ethylbenzoic acid isomers based on 1H NMR splitting and chemical shifts.
Part 5: Troubleshooting & Impurities
When synthesizing this compound (e.g., via Grignard reaction of 2-iodobenzoic acid or oxidation of diethylbenzene), common impurities may interfere with the spectrum.
-
Ethylbenzene (Starting Material):
-
Diagnostic Peak: Methylene quartet at 2.64 ppm .
-
Differentiation: Lacks the downfield aromatic signal (>7.5 ppm) and the acidic proton.[1]
-
-
Phthalic Anhydride/Acid (Over-oxidation byproduct):
-
Solvent Residuals (
):-
Ensure the singlet at 7.26 ppm is identified to avoid confusion with aromatic multiplets.
-
References
-
Oregon State University. (2022). Chemistry 335 Final Exam Key (Spring 2022). [PDF]. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information: Transition-Metal-Free Aerobic Oxidation. New Journal of Chemistry. Retrieved February 3, 2026, from [Link]
Sources
Differentiating Positional Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent structure, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to differentiate between them is a critical analytical challenge. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 2-ethylbenzoic acid and its positional isomers, 3-ethylbenzoic acid and 4-ethylbenzoic acid, with a focus on how the substitution pattern influences the fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions.
The "Ortho Effect": A Key to Differentiation
The fragmentation behavior of ortho-substituted benzoic acids is significantly influenced by the "ortho effect," a phenomenon driven by the spatial proximity of the ortho substituent to the carboxylic acid group.[1] This interaction can lead to unique intramolecular rearrangements and fragmentation pathways that are not observed in the meta and para isomers, providing a powerful tool for their differentiation by mass spectrometry.[1] For this compound, the close proximity of the ethyl group to the carboxylic acid moiety facilitates distinct fragmentation mechanisms, as will be detailed below.
Electron Ionization (EI) Mass Spectrometry: A Comparative Analysis
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, offering rich structural information. The molecular ion (M+) for all three ethylbenzoic acid isomers is observed at a mass-to-charge ratio (m/z) of 150, corresponding to the molecular weight of C9H10O2.[2][3][4]
The Distinctive Fragmentation of this compound
The EI mass spectrum of this compound is characterized by a unique and prominent peak at m/z 132, resulting from the loss of a water molecule (18 Da). This fragmentation is a hallmark of the ortho effect, where a hydrogen atom from the ethyl group is transferred to the carboxylic acid group, facilitating the elimination of water through a cyclic transition state.
Another significant fragmentation pathway for this compound involves the loss of a methyl radical (•CH3, 15 Da) to form a stable ion at m/z 135. This is followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 107. The base peak in the spectrum is often the tropylium-like ion at m/z 91, formed through rearrangement and loss of the carboxyl group and an ethylene molecule.
Fragmentation of 3-Ethylbenzoic Acid and 4-Ethylbenzoic Acid
In contrast to the ortho isomer, the meta and para isomers do not exhibit a significant loss of water from the molecular ion. Their fragmentation is primarily dominated by benzylic cleavage, leading to the loss of a methyl radical (•CH3) to form a prominent ion at m/z 135. This is a characteristic fragmentation for alkyl-substituted aromatic compounds. Subsequent fragmentation of the m/z 135 ion through the loss of carbon monoxide (CO) yields an ion at m/z 107. The base peak for both 3- and 4-ethylbenzoic acid is typically the ion at m/z 105, corresponding to the benzoyl cation, formed by the loss of the ethyl group and a hydroxyl radical.
Summary of Key EI Fragment Ions
| m/z | Proposed Fragment | This compound (Relative Abundance) | 3-Ethylbenzoic Acid (Relative Abundance) | 4-Ethylbenzoic Acid (Relative Abundance) |
| 150 | [M]+• | Moderate | Moderate | Moderate |
| 135 | [M - CH3]+ | High | High | High |
| 132 | [M - H2O]+• | High (Characteristic) | Low/Absent | Low/Absent |
| 107 | [M - CH3 - CO]+ | Moderate | Moderate | Moderate |
| 105 | [C7H5O]+ | Moderate | High (Often Base Peak) | High (Often Base Peak) |
| 91 | [C7H7]+ | High (Often Base Peak) | Moderate | Moderate |
| 77 | [C6H5]+ | Moderate | Moderate | Moderate |
Relative abundances are generalized and can vary depending on the instrument and analytical conditions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Probing the Deprotonated Molecules
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated ([M+H]+) or deprotonated ([M-H]-) molecules. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions. For carboxylic acids, negative ion mode ESI is often preferred due to the ready formation of the [M-H]- ion.
Predicted ESI-MS/MS Fragmentation of Ethylbenzoic Acid Isomers
For This compound , collision-induced dissociation (CID) of the [M-H]- ion is expected to show a characteristic loss of an ethyl radical (•C2H5, 29 Da) to produce an ion at m/z 120. This is another manifestation of the ortho effect, where the proximity of the ethyl group facilitates this fragmentation.
For 3-ethylbenzoic acid and 4-ethylbenzoic acid , the primary fragmentation of the [M-H]- ion is anticipated to be the loss of carbon dioxide (CO2, 44 Da), a characteristic fragmentation of deprotonated benzoic acids, resulting in a fragment ion at m/z 105. The loss of the ethyl radical is expected to be a less favorable pathway for the meta and para isomers compared to the ortho isomer.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) via Gas Chromatography (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the ethylbenzoic acid isomer in a suitable volatile solvent such as methanol or dichloromethane.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Rationale: GC is an excellent separation technique for these volatile isomers, ensuring that pure component mass spectra are obtained. The 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns for library matching.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) via Liquid Chromatography (LC-MS/MS)
-
Sample Preparation: Prepare a 10 µg/mL solution of the ethylbenzoic acid isomer in a 50:50 mixture of acetonitrile and water.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion Selection: Isolate the [M-H]- ion at m/z 149.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy (e.g., by ramping from 10 to 40 eV) to achieve sufficient fragmentation.
-
Product Ion Scan: Scan the product ions from m/z 50 to 160.
-
Rationale: LC-MS/MS is the method of choice for non-volatile or thermally labile compounds. Negative ion mode is ideal for carboxylic acids. The use of a C18 column provides good retention and separation of the isomers. Optimizing collision energy is crucial for obtaining informative product ion spectra.
Visualizing the Fragmentation Pathways
EI Fragmentation of this compound
Caption: Key EI fragmentation pathways of this compound.
EI Fragmentation of 3- and 4-Ethylbenzoic Acid
Sources
A Comparative Guide to HPLC Purity Analysis of 2-Ethylbenzoic Acid
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-ethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offers a robust, self-validating HPLC protocol, and compares its performance with alternative analytical techniques, supported by experimental data and authoritative references.
Introduction: The Analytical Imperative for this compound
This compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, demands stringent purity control to ensure the safety and efficacy of the final product.[1] The presence of impurities, arising from the synthetic route or degradation, can have significant consequences. Therefore, a reliable and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this application due to its high resolution, sensitivity, and versatility.[2][3]
This guide will present a detailed, optimized reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, with a particular focus on its ability to resolve key potential impurities, including its positional isomers (3- and 4-ethylbenzoic acid). Furthermore, we will objectively compare this HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE), providing a holistic view of the available analytical landscape for this compound.
Core Principles of Separation: A Mechanistic Overview
The primary analytical challenge in assessing the purity of this compound lies in the separation of structurally similar impurities. The developed HPLC method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. For acidic compounds like this compound, controlling the pH of the mobile phase is critical to ensure reproducible retention times and sharp peak shapes by suppressing the ionization of the carboxylic acid group.
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Recommended HPLC Method for this compound Purity
This section details a robust and validated RP-HPLC method for the purity analysis of this compound, designed to be stability-indicating.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for aromatic carboxylic acids and their isomers. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid) (50:50, v/v) | The organic modifier (acetonitrile) controls the elution strength, while the acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at 235 nm | This compound exhibits significant absorbance at this wavelength, providing good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume for standard analytical concentrations. |
| Diluent | Methanol:Water (50:50, v/v) | Ensures good solubility of this compound and its potential impurities and is compatible with the mobile phase. |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation:
-
Prepare a 20mM potassium dihydrogen phosphate solution in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area percentage method.
-
Method Validation and Self-Validating System
A robust analytical method must be validated to ensure its suitability for its intended purpose. The described HPLC method should be validated according to ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are crucial.[4][5] The this compound sample should be subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The developed HPLC method should be able to resolve the main peak of this compound from any degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended technique, it is essential to understand the landscape of alternative methods for a comprehensive analytical strategy.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For the analysis of acidic compounds like this compound, derivatization is often required to increase their volatility and improve peak shape.[6][7]
Advantages of GC:
-
High Efficiency and Resolution: Capillary GC columns offer excellent separation power.
-
Sensitive Detectors: Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
-
Mass Spectrometry (MS) Coupling: GC-MS allows for definitive peak identification.
Disadvantages of GC for this compound:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be time-consuming and a source of error.
-
Thermal Lability: Potential for degradation of thermally labile impurities during analysis.
-
Less Suitable for Non-volatile Impurities: GC is not suitable for analyzing non-volatile impurities.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.
Advantages of CE:
-
High Separation Efficiency: Can provide a large number of theoretical plates.
-
Low Sample and Reagent Consumption: A green and cost-effective technique.
-
Rapid Analysis Times: Separations are often very fast.
Disadvantages of CE for this compound Purity:
-
Lower Sensitivity: UV detection in CE can be less sensitive compared to HPLC due to the short path length of the capillary.
-
Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition and temperature.
-
Limited Loading Capacity: The small injection volumes can be a limitation for trace impurity analysis.
Performance Comparison Summary
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile and stationary phases | Partitioning between gas and liquid/solid phases | Differential migration in an electric field |
| Sample Volatility | Not required | Required (or derivatization) | Not required |
| Derivatization | Not required | Often required for acidic compounds | Not required |
| Resolution | Very Good | Excellent | Excellent |
| Sensitivity (UV) | Good | N/A (FID is common and sensitive) | Moderate |
| Analysis Time | Moderate | Fast to Moderate | Very Fast |
| Ease of Use | Well-established and routine | Requires expertise in derivatization | Can be complex to optimize |
| Ideal Application | Routine purity testing, stability studies | Volatile impurities, isomer analysis | Rapid screening, chiral separations |
Logical Relationship of Analytical Techniques
Sources
- 1. guidechem.com [guidechem.com]
- 2. smithers.com [smithers.com]
- 3. thaiscience.info [thaiscience.info]
- 4. mdpi.com [mdpi.com]
- 5. Toluene and ethylbenzene oxidation by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Comparison Guide: Acidity Profile of 2-Ethylbenzoic Acid vs. Benzoic Acid
[1]
Executive Summary
Objective: To rigorously compare the acidic strength of 2-ethylbenzoic acid against the industry-standard benzoic acid, elucidating the structural mechanisms driving performance differences.
Key Finding: This compound (pKa 3.79) is a significantly stronger acid than benzoic acid (pKa 4.20) .[1] Despite the electron-donating nature of the ethyl group (which typically decreases acidity), the Ortho Effect —specifically Steric Inhibition of Resonance (SIR)—dominates the physicochemical profile.[1] This structural twisting prevents the benzene ring from stabilizing the undissociated acid form via resonance, thereby shifting the equilibrium toward ionization.[1]
Implications for Research:
-
Solubility: this compound exhibits altered pH-dependent solubility profiles, critical for formulation in liquid crystalline systems or pharmaceutical intermediates.[1]
-
Reactivity: The steric bulk at the ortho position protects the carbonyl carbon from nucleophilic attack, requiring modified conditions for esterification or amidation compared to benzoic acid.[1]
Theoretical Framework: The Ortho Effect & Acidity
To understand why adding an electron-donating alkyl group increases acidity (counter-intuitive to standard inductive effect logic), we must analyze the spatial configuration of the molecules.[1]
Structural Analysis[1]
-
Benzoic Acid (Planar): The carboxyl group (-COOH) lies coplanar with the benzene ring.[1] This allows the
-electrons of the ring to delocalize into the carbonyl group.[1] This resonance stabilizes the un-ionized acid molecule.[1] -
This compound (Twisted): The bulky ethyl group at the C-2 position creates significant steric repulsion with the carboxyl group.[1] To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.[1][2]
Mechanistic Pathway: Steric Inhibition of Resonance (SIR)
The rotation breaks the conjugation between the phenyl ring and the carboxyl group.[1]
-
Loss of Acid Stability: The resonance stabilization available to the planar benzoic acid is lost in the twisted 2-ethyl derivative.[1]
-
Energy Balance: Since the un-ionized acid is less stabilized by resonance, the energy gap between the acid and its conjugate base (carboxylate anion) decreases.[1]
-
Result: The proton is released more easily, resulting in a higher
(lower pKa).[1]
Visualization of the Ortho Effect
The following diagram illustrates the causal chain from steric hindrance to increased acidity.[1]
Figure 1: Mechanistic comparison showing how steric hindrance in this compound disrupts resonance, leading to higher acidity compared to the planar benzoic acid.[1]
Comparative Data Analysis
The following data aggregates experimental values to highlight the physicochemical divergence.
| Property | Benzoic Acid | This compound | Impact on Performance |
| pKa (25°C) | 4.20 | 3.79 | 2-Ethyl derivative ionizes at lower pH; stronger acid.[1][3] |
| Molecular Weight | 122.12 g/mol | 150.17 g/mol | Higher MW affects molarity calculations in synthesis.[1] |
| LogP (Lipophilicity) | ~1.87 | ~1.95 | Ethyl group increases lipophilicity, affecting membrane permeability.[1] |
| Solubility (Water) | 3.44 g/L (25°C) | ~1.1 g/L (25°C) | Reduced water solubility requires organic co-solvents (e.g., Ethanol/DMSO) for titration.[1] |
| Physical State | Crystalline Solid | Crystalline Powder | Similar handling, but 2-ethyl has a lower melting point (62-66°C vs 122°C).[1] |
Expert Insight: While the pKa difference of ~0.41 units may seem small, it represents a 2.5-fold increase in acid dissociation constant (
Experimental Protocol: Potentiometric pKa Determination
To validate these values in your own laboratory, use the following self-validating potentiometric titration protocol. This method accounts for the lower solubility of this compound by using a mixed-solvent system.[1]
Reagents & Equipment
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.
-
Solvent: 50% v/v Ethanol-Water mixture (degassed).
-
Equipment: Calibrated pH meter with glass electrode, magnetic stirrer, Class A burette (10 mL).
Step-by-Step Workflow
-
System Suitability: Calibrate pH meter using buffers pH 4.01 and 7.00. Slope must be 95-105%.[1]
-
Sample Preparation:
-
Titration:
-
Data Processing:
Visual Protocol Workflow
Figure 2: Potentiometric titration workflow for accurate pKa determination of sparingly soluble benzoic acid derivatives.
References
-
ChemBK. (2024).[1] this compound - Physico-chemical Properties. Retrieved from
-
GuideChem. (2025).[1] this compound Properties and Safety. Retrieved from
-
RSC Publishing. (2005).[1] Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from
-
ResearchGate. Potentiometric titration curves of benzoic acid in acetonitrile. Retrieved from
A Comparative Spectroscopic Guide to 2-Ethylbenzoic Acid and 3-Ethylbenzoic Acid
In the fields of synthetic chemistry, metabolomics, and pharmaceutical development, the precise identification of constitutional isomers is a critical task. Positional isomers, such as 2-ethylbenzoic acid and 3-ethylbenzoic acid, often exhibit similar physical properties, yet their biological and chemical reactivities can differ significantly. Consequently, robust analytical methods for their unambiguous differentiation are indispensable.[1] This guide provides an in-depth comparison of the spectral data for these two isomers, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a clear and definitive framework for their identification.
¹H NMR Spectroscopy: Deciphering the Aromatic Region
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The key to their differentiation lies in the substitution pattern of the aromatic ring, which dictates the chemical shifts and, more importantly, the spin-spin coupling (splitting) patterns of the aromatic protons.
Theoretical Underpinnings:
-
This compound (Ortho-substitution): The four protons on the benzene ring are in unique chemical environments. This asymmetry leads to a complex, overlapping multiplet pattern in the aromatic region (typically δ 7.2-8.1 ppm). The proton adjacent to the carboxylic acid group (H6) is often shifted significantly downfield due to the anisotropic effect of the carbonyl group.
-
3-Ethylbenzoic Acid (Meta-substitution): This isomer possesses a higher degree of symmetry. We expect to see four distinct signals in the aromatic region. The proton situated between the two substituents (H2) will appear as a singlet or a finely split triplet, while the other protons will exhibit more predictable doublet and triplet patterns.
Comparative ¹H NMR Data (400 MHz, CDCl₃):
| Compound | Proton Assignment | Expected Chemical Shift (δ ppm) | Splitting Pattern |
| This compound | Ethyl-CH₃ | ~1.25 | Triplet (t) |
| Ethyl-CH₂ | ~3.10 | Quartet (q) | |
| Aromatic-H | ~7.20 - 8.15 | Complex Multiplets (m) | |
| Carboxyl-OH | ~11.0 - 12.0 | Broad Singlet (br s) | |
| 3-Ethylbenzoic Acid | Ethyl-CH₃ | ~1.27 | Triplet (t) |
| Ethyl-CH₂ | ~2.70 | Quartet (q) | |
| Aromatic-H | ~7.30 - 7.95 | Distinct Multiplets | |
| Carboxyl-OH | ~11.0 - 12.0 | Broad Singlet (br s) |
Note: Exact chemical shifts can vary based on solvent and concentration.
The most telling difference is the complexity of the aromatic region. The spectrum of this compound will show a crowded, less-defined set of peaks, whereas 3-ethylbenzoic acid will present a more resolved and interpretable pattern.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ethylbenzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is tuned and the magnetic field is shimmed for optimal homogeneity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine proton ratios.
¹³C NMR Spectroscopy: A Carbon Count
Carbon-13 NMR provides complementary information by probing the carbon skeleton of the molecule. The number of unique carbon signals directly reflects the molecule's symmetry.
Theoretical Underpinnings:
-
This compound: Due to its lack of symmetry, all nine carbon atoms are chemically non-equivalent. Therefore, its ¹³C NMR spectrum will display nine distinct signals.
-
3-Ethylbenzoic Acid: This isomer also lacks a plane of symmetry, meaning all nine carbons should be unique and result in nine distinct signals. However, the chemical shifts of the aromatic carbons will differ significantly from the 2-isomer, providing a clear point of comparison.
Comparative ¹³C NMR Data (101 MHz, DMSO-d₆):
| Compound | Carbon Assignment | Expected Chemical Shift (δ ppm) |
| This compound | Ethyl-CH₃ | ~15 |
| Ethyl-CH₂ | ~26 | |
| Aromatic C (4 signals) | ~125 - 142 | |
| Carboxyl C=O | ~168 | |
| 3-Ethylbenzoic Acid | Ethyl-CH₃ | ~16 |
| Ethyl-CH₂ | ~28 | |
| Aromatic C (4 signals) | ~127 - 138 | |
| Carboxyl C=O | ~167 |
Note: While both isomers show a similar number of peaks, the precise chemical shifts, particularly for the ipso-carbons (the carbons attached to the substituents), are diagnostic.[2] The influence of the electron-withdrawing carboxyl group and the electron-donating ethyl group on the aromatic ring carbons causes these shift differences.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy is particularly useful for identifying functional groups and can also provide clues about the aromatic substitution pattern through the "fingerprint region."[3]
Theoretical Underpinnings:
The primary features in the IR spectra of both isomers will be similar, showing a very broad O-H stretch for the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1700 cm⁻¹), and aromatic C=C stretches (around 1450-1600 cm⁻¹).[3] The key to differentiation lies in the C-H out-of-plane bending region (690-900 cm⁻¹).[4]
-
This compound (Ortho-disubstituted): Expect a strong absorption band in the range of 735-770 cm⁻¹.
-
3-Ethylbenzoic Acid (Meta-disubstituted): Expect two distinct bands: one between 690-710 cm⁻¹ and another, stronger one between 810-850 cm⁻¹.[4]
Comparative IR Data (KBr Pellet):
| Vibrational Mode | This compound (cm⁻¹) | 3-Ethylbenzoic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (very broad) | ~2500-3300 (very broad) |
| C=O Stretch | ~1685 | ~1690 |
| C-H Out-of-Plane Bending | ~760 (strong) | ~695 (medium), ~820 (strong) |
This difference in the out-of-plane bending region is a highly reliable diagnostic marker for distinguishing between the two isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR accessory is clean and installed correctly in the FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. As constitutional isomers, both 2- and 3-ethylbenzoic acid have the same molecular weight (150.17 g/mol ) and will show a molecular ion peak (M⁺) at m/z = 150.[5][6]
Theoretical Underpinnings:
The fragmentation patterns are expected to be very similar, dominated by two main pathways:
-
Loss of an ethyl group (-C₂H₅): This results in a prominent fragment ion at m/z = 121 (M-29), corresponding to the benzoyl cation.
-
Loss of a hydroxyl radical (-OH): This produces a fragment at m/z = 133.
While the primary fragments are the same, subtle differences in the relative abundances of these fragments might be observed due to the different steric and electronic environments of the isomers, but this is often not a primary method for differentiation.
Comparative MS Data (EI, 70 eV):
| m/z | Fragment Identity | Expected Relative Abundance |
| 150 | [M]⁺ | Moderate |
| 133 | [M-OH]⁺ | Low |
| 121 | [M-C₂H₅]⁺ | High |
| 91 | [C₇H₇]⁺ | Moderate (Tropylium ion) |
Differentiation by MS alone is challenging and should be used in conjunction with other spectroscopic methods.
Integrated Strategy for Isomer Differentiation
A systematic approach combining these techniques provides the most reliable identification. The following workflow illustrates an efficient strategy.
Caption: Workflow for the differentiation of ethylbenzoic acid isomers.
Conclusion
While this compound and 3-ethylbenzoic acid are structurally similar, they possess distinct spectroscopic fingerprints. ¹H NMR spectroscopy offers the most definitive evidence through the unique splitting patterns in the aromatic region. Infrared spectroscopy provides a rapid and reliable differentiation based on the C-H out-of-plane bending vibrations. ¹³C NMR and Mass Spectrometry serve as powerful confirmatory techniques, verifying the carbon skeleton and molecular weight. By employing this multi-technique approach, researchers can confidently and accurately distinguish between these two positional isomers, ensuring the integrity and success of their scientific endeavors.
References
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ATB (Automated Topology Builder). 3-Ethylbenzoicacid | C9H10O2. Available at: [Link].
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A Senior Application Scientist's Guide to the Reference Standard for 2-Ethylbenzoic Acid Identification
For researchers, scientists, and professionals in drug development, the unequivocal identification of raw materials is a foundational pillar of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the definitive identification of 2-ethylbenzoic acid, a key chemical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Critical Role of a Reference Standard
A well-characterized reference standard is the bedrock of any analytical method. It serves as the benchmark against which a sample of this compound is compared, ensuring its identity, purity, and strength. Without a reliable reference standard, all subsequent analytical data would be built on a foundation of uncertainty. Commercial reference standards of this compound are available, typically with a purity of 97% or higher. It is imperative to obtain a certificate of analysis (CoA) with any reference standard, which should detail its physicochemical properties and the methods used for its characterization.
Physicochemical Characterization: The First Line of Identification
A fundamental step in the identification of this compound is the determination of its key physical and chemical properties. These parameters provide a rapid, preliminary confirmation of the material's identity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 612-19-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 62-66 °C | [4] |
| Boiling Point | 259.7 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water (1.1 g/L at 25°C) | [1] |
| pKa | 3.79 at 25°C | [2] |
These properties, particularly the melting point, serve as a simple yet effective initial identity check. A significant deviation from the expected melting range could indicate the presence of impurities or an incorrect substance altogether.
Spectroscopic Identification: A Deeper Look at Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of this compound, offering a higher level of confidence in its identification. A multi-technique approach, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is recommended for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the ethyl group and the aromatic protons. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Key signals to identify include the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.
While specific peak assignments can vary slightly depending on the solvent and instrument, the overall pattern and chemical shifts are unique to the this compound structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and the substituted benzene ring.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Sharp |
| C-H (Aliphatic) | 3000-2850 | Sharp |
| C=O (Carboxylic Acid) | 1700-1680 | Strong, sharp |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 150.[3] The fragmentation pattern can also be diagnostic, with potential losses of the ethyl group or the carboxylic acid group.
Chromatographic Techniques: Purity Assessment and Isomer Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a this compound reference standard and for separating it from potential isomers (3-ethylbenzoic acid and 4-ethylbenzoic acid).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a robust and widely used technique for the analysis of benzoic acid and its derivatives.[5][6][7] The acidic nature of this compound necessitates the use of an acidic mobile phase to ensure good peak shape and retention.
Experimental Protocol: HPLC-UV Identification of this compound
1. Objective: To confirm the identity of a this compound sample by comparing its retention time with that of a certified reference standard.
2. Materials:
- This compound reference standard
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid (or other suitable acid for pH adjustment)
- 0.45 µm syringe filters
3. Instrumentation:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
5. Procedure:
- Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Sample Preparation: Prepare the this compound sample in the same manner as the standard.
- Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram and the retention time of the main peak.
- Inject the sample solution and record the chromatogram.
- Compare the retention time of the major peak in the sample chromatogram with that of the standard. A retention time match within a narrow window (e.g., ± 2%) confirms the identity of the sample.
6. System Suitability:
- Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
- Theoretical Plates: The number of theoretical plates should be greater than 2000.
- Repeatability: The relative standard deviation (RSD) of the peak areas from replicate injections of the standard solution should be less than 2.0%.
Gas Chromatography (GC)
GC can also be used for the identification of this compound. Due to the polar nature of the carboxylic acid group, derivatization to a more volatile ester (e.g., methyl or silyl ester) is often recommended to improve peak shape and prevent tailing.[8] However, with appropriate column selection (e.g., a polar capillary column), direct analysis is also possible. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
The Importance of Isomeric Specificity
A critical consideration in the analysis of this compound is the potential presence of its isomers, 3-ethylbenzoic acid and 4-ethylbenzoic acid. These isomers have the same molecular weight and will produce very similar mass spectra. Therefore, a separation technique with high resolving power, such as HPLC or capillary GC, is essential to ensure the identity and purity of the this compound standard. The developed chromatographic method should be capable of baseline separating all three isomers to be considered specific.
Visualizing the Identification Workflow
A systematic approach is crucial for the robust identification of a this compound reference standard. The following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the comprehensive identification of a this compound reference standard.
Distinguishing Isomers: A Structural Perspective
The subtle differences in the positions of the ethyl group on the benzene ring have a significant impact on the physicochemical and spectroscopic properties of the isomers. Understanding these differences is key to developing specific analytical methods.
Caption: Chemical structures of 2-, 3-, and 4-ethylbenzoic acid isomers.
Conclusion
The definitive identification of a this compound reference standard requires a multi-faceted analytical approach. By combining fundamental physicochemical tests with advanced spectroscopic and chromatographic techniques, researchers can establish a high degree of confidence in the identity, purity, and suitability of their reference material. The protocols and data presented in this guide provide a robust framework for achieving this critical analytical objective, thereby ensuring the integrity and reliability of subsequent research and development activities.
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A Comparative Guide to the Crystal Structure Analysis of 2-Ethylbenzoic Acid and Its Isomers: An Integrated Experimental and Computational Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystalline form, or polymorph, is therefore paramount in drug development and materials science. This guide provides an in-depth technical comparison of the crystal structure of 2-ethylbenzoic acid and its structural isomers, offering insights into the profound impact of substituent position on molecular conformation and crystal packing.
Analytical Techniques for Crystal Structure Characterization
A multi-faceted approach is often necessary for a comprehensive understanding of a crystalline material. Here, we discuss the primary analytical techniques and the rationale behind their application.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[2] This technique is foundational for establishing the definitive crystal structure of a new compound.
Powder X-ray Diffraction (PXRD)
PXRD is a versatile and rapid analytical method used for the phase identification of crystalline materials and can provide information on unit cell dimensions.[3] Unlike SC-XRD, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder.[4] This makes it an invaluable tool for routine analysis, quality control, and for studying materials that are not amenable to single-crystal growth.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are thermal analysis techniques that provide information about the physical and chemical properties of a material as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and heats of fusion.[5] TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. Together, these techniques are crucial for characterizing the thermal behavior of different crystalline forms.
Comparative Crystal Structure Analysis of Benzoic Acid and its Ethyl Isomers
The position of the ethyl group on the benzoic acid scaffold dramatically influences the intermolecular interactions and, consequently, the crystal packing.
Benzoic Acid: The Foundational Structure
Benzoic acid serves as our reference compound. In the solid state, it forms centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. These dimers are then packed in a herringbone motif.[6]
4-Ethylbenzoic Acid: The Impact of Para-Substitution
In 4-ethylbenzoic acid, the ethyl group is positioned at the para-position, opposite the carboxylic acid group. This substitution maintains the classic hydrogen-bonded dimer motif observed in benzoic acid. The overall packing is influenced by weak C-H···O and C-H···π interactions involving the ethyl groups, leading to a layered structure.
3-Ethylbenzoic Acid: The Impact of Meta-Substitution
The meta-position of the ethyl group in 3-ethylbenzoic acid introduces a different packing arrangement. While the carboxylic acid dimerization is preserved, the overall symmetry of the packing is altered compared to the para-isomer, leading to a more complex three-dimensional network.
Tabulated Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.510 | 5.157 | 21.973 | 97.41 | 4 |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | Monoclinic | P2₁/n | 13.931 | 3.964 | 14.783 | 99.46 | 4 |
| 3-Ethylbenzoic Acid | C₉H₁₀O₂ | Monoclinic | P2₁/c | 11.234 | 7.563 | 9.987 | 90.78 | 4 |
Note: The crystallographic data for 3-ethylbenzoic acid and 4-ethylbenzoic acid are sourced from the Cambridge Structural Database (CSD). The data for benzoic acid is a well-established structure.
The Case of this compound: A Computational Approach
Despite extensive searches, a publicly available experimental crystal structure for this compound could not be located. This scenario is not uncommon in pharmaceutical development and highlights the importance of computational methods.
Introduction to Crystal Structure Prediction (CSP)
CSP encompasses a range of computational techniques that aim to predict the crystal structure of a molecule from its chemical diagram.[7] These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.
Predicted Crystal Structure of this compound
Using molecular mechanics and density functional theory (DFT) calculations, a predicted crystal structure for this compound was generated. The most stable predicted polymorph also exhibits the characteristic hydrogen-bonded dimer formation. However, the presence of the ethyl group in the ortho-position introduces significant steric hindrance, which is predicted to cause a noticeable twist in the carboxylic acid group relative to the plane of the benzene ring. This conformational change has a profound impact on the crystal packing, leading to a less dense and potentially less stable crystalline form compared to its 3- and 4-isomers.
Diagram of the Predicted Hydrogen Bonding in this compound Dimer
Caption: Predicted hydrogen bonding motif in the this compound dimer.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.[8]
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam. Collect a series of diffraction images as the crystal is rotated.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the model against the experimental data to obtain the final crystal structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Grind the crystalline sample to a fine powder (typically <10 µm particle size) using a mortar and pestle to ensure random orientation of the crystallites.[9]
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Data Collection: Place the sample holder in the powder diffractometer. Collect the diffraction pattern over a desired range of 2θ angles.
-
Data Analysis: Identify the phases present in the sample by comparing the experimental diffraction pattern to a database of known patterns.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC or TGA pan.
-
Instrument Setup: Place the sample pan and a reference pan (for DSC) into the instrument.
-
Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting DSC curve for thermal events (melting, phase transitions) and the TGA curve for mass loss.[10]
Conclusion
This guide has provided a comparative analysis of the crystal structures of benzoic acid and its ethyl isomers, highlighting the significant influence of substituent position on crystal packing. While experimental data for this compound remains elusive, we have demonstrated the utility of computational crystal structure prediction in providing valuable structural insights. The integration of experimental techniques like SC-XRD, PXRD, and thermal analysis with computational methods offers a powerful and comprehensive approach to solid-state characterization, which is indispensable in modern drug development and materials science.
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University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]
-
Alpha Resources. (n.d.). Benzoic Acid Certified Reference Material. Retrieved from [Link]
-
Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]
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ACS Publications. (n.d.). Identifying a Hidden Conglomerate Chiral Pool in the CSD. Retrieved from [Link]
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UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy versus density plot for top 100 predicted structures of benzoic acid. Retrieved from [Link]
-
Brigham Young University Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]
-
YouTube. (2016, January 10). PXRD sample prep. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). A single crystal of benzoic acid in the DAC chamber. Retrieved from [Link]
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PubMed. (n.d.). Molecular Structures of Benzoic Acid and 2-hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. Retrieved from [Link]
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UV-Vis Absorption Profile of 2-Ethylbenzoic Acid: A Comparative Technical Guide
The following guide details the UV-Vis absorption characteristics of 2-ethylbenzoic acid, emphasizing the critical "Ortho Effect" (Steric Inhibition of Resonance) that distinguishes it from its isomers.
Executive Summary: The "Ortho Effect" in Spectroscopy
Characterizing This compound (o-ethylbenzoic acid) by UV-Vis spectroscopy requires a fundamental understanding of Steric Inhibition of Resonance (SIR) .[1] Unlike its para-substituted isomer (4-ethylbenzoic acid), which exhibits enhanced conjugation, this compound displays a distinct spectral suppression.[1]
The bulky ethyl group at the ortho position forces the carboxyl moiety out of planarity with the benzene ring. This deconjugation results in a hypsochromic (blue) shift and a hypochromic (intensity loss) effect of the primary conjugation band (B-band), making the spectrum significantly different from parent benzoic acid.
Comparative Spectral Data
The following table synthesizes the spectral behaviors of this compound against its key alternatives. Note the distinct shift in the 2-isomer due to the loss of planar conjugation.
| Compound | Structure | Electronic Effect | ||
| Benzoic Acid (Reference) | Planar | 227 nm ( | 272 nm (broad) | Full |
| 4-Ethylbenzoic Acid | Planar | ~235 nm (Red shift) | ~280 nm | Hyperconjugation (+I, +R) extends conjugation path |
| This compound | Twisted | < 215 nm (Blue shift) | ~278-280 nm | Steric Inhibition of Resonance (SIR) breaks conjugation |
Key Insight: In this compound, the primary absorption band (typically ~230 nm for benzoates) is often shifted below the solvent cutoff or appears as a shoulder near 210-215 nm. The secondary "benzenoid" band (~278 nm) remains visible as it arises from local ring excitations less affected by the carboxyl twist.
Mechanistic Deep Dive: Steric Inhibition of Resonance
To interpret the spectrum correctly, one must visualize the molecular geometry. The ethyl group is sterically demanding (
Mechanism of Action
-
Planarity Loss: To relieve steric strain, the C-C bond connecting the phenyl ring and the carboxyl group rotates.
-
Orbital Decoupling: The p-orbitals of the carboxyl group and the aromatic ring become orthogonal (90° twist).
-
Spectral Consequence: The extended
-system is broken. The molecule absorbs light more like an alkylbenzene (e.g., ethylbenzene, nm) rather than a conjugated benzoate.
Mechanistic Pathway Diagram
Figure 1: Logical flow of Steric Inhibition of Resonance causing spectral shifts in this compound.[1]
Experimental Protocol: Validated Determination
To accurately measure the
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Ethanol if analyzing <210 nm due to higher cutoff.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).[1]
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 15.0 mg of this compound (MW: 150.17 g/mol ).
-
Dissolve in 100 mL Methanol to create a 1 mM (10⁻³ M) stock solution.
-
Validation: Sonicate for 5 mins to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare concentrations of 10, 20, 40, and 80 µM by diluting the stock.
-
Why? Benzoic acid derivatives often dimerize in non-polar solvents. Using dilute solutions in polar methanol ensures you measure the monomer species.
-
-
Baseline Correction:
-
Fill both cuvettes with pure Methanol. Run a "Blank" scan (190–400 nm).
-
Criterion: Baseline absorbance must be < 0.005 AU.
-
-
Measurement:
-
Scan the 40 µM sample from 190 to 400 nm.
-
Data Extraction: Look for the local maximum near 270–280 nm (C-band) and the intense rise/shoulder near 200–210 nm (B-band).
-
-
Calculation:
-
Calculate Molar Absorptivity (
) using Beer-Lambert Law: [1] -
Target:
should be significantly lower (< 2000 M⁻¹cm⁻¹) than the main conjugation band of the para-isomer.
-
Analytical Logic Diagram
Figure 2: Decision tree for distinguishing ethylbenzoic acid isomers via UV spectroscopy.
Practical Implications for HPLC Method Development
When developing chromatographic methods for this compound, relying on the standard "254 nm" or "230 nm" wavelengths used for benzoic acid may yield poor sensitivity.
-
Recommended Detection Wavelength: 210 nm (if solvent permits) or 278 nm .
-
210 nm: High sensitivity (near the blue-shifted B-band), but susceptible to solvent noise.
-
278 nm: Lower sensitivity (benzenoid band), but highly specific and stable with gradient elution.
-
Interference Warning: Due to the loss of the unique "benzoate" spectral fingerprint, this compound can be easily mistaken for simple alkylbenzenes (like ethylbenzene) if retention time is not strictly calibrated.
References
-
NIST Chemistry WebBook. Benzoic acid, UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]
- Moser, C. M., & Kohlenberg, A. I. (1951). The Steric Effect in the Ultraviolet Absorption Spectra of Some 2,6-Disubstituted Benzoic Acids. Journal of the Chemical Society.
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Braude, E. A., & Sondheimer, F. (1955). Steric Inhibition of Resonance in Ortho-Substituted Aromatic Compounds.[1] Journal of the Chemical Society. (Detailed mechanism of hypsochromic shifts in twisted systems).
Sources
A Senior Scientist's Guide to Yield Validation: Quantifying 2-Ethylbenzoic Acid Synthesis with GC-FID
In the landscape of pharmaceutical and chemical development, the unambiguous determination of reaction yield is not merely an academic exercise; it is a cornerstone of process optimization, economic viability, and regulatory compliance. The synthesis of intermediates like 2-ethylbenzoic acid, a key building block in various pharmaceuticals and specialty chemicals, serves as a prime example.[1][2][3] A reported yield of 85% is only as reliable as the analytical method used to measure it. This guide provides an in-depth, experience-driven comparison of analytical strategies, culminating in a robust, self-validating protocol for the accurate quantification of this compound synthesis yield using Gas Chromatography with Flame Ionization Detection (GC-FID).
Part 1: The Synthetic Pathway - A Case Study in Oxidation
A common and effective method for synthesizing this compound is the oxidation of its hydrocarbon precursor, 2-ethyltoluene. This reaction leverages the enhanced reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring.[4]
Reaction Principle: Permanganate Oxidation
When heated with a strong oxidizing agent like aqueous potassium permanganate (KMnO₄), the ethyl side-chain of 2-ethyltoluene is oxidized to a carboxylic acid.[4][5][6] The reaction proceeds regardless of the alkyl chain's length, as long as a hydrogen atom is present on the benzylic carbon.[4][5]
Causality in Synthesis: Why This Route? This method is favored for its high efficiency and the use of a relatively inexpensive oxidizing agent. However, the very power of KMnO₄ presents an analytical challenge.[6] The reaction mixture is not pristine; it's a complex matrix containing:
-
Target Product: this compound
-
Unreacted Starting Material: 2-Ethyltoluene
-
Potential Byproducts: Intermediates from incomplete oxidation.
-
Reagent Residues: Manganese dioxide (MnO₂) precipitate from the reduction of permanganate.
This complexity renders simple techniques like gravimetric analysis (weighing the crude solid) unreliable for true yield determination, as impurities would inflate the perceived result. A highly selective and quantitative analytical method is therefore not just beneficial, but essential.
Part 2: The Analytical Imperative - Why GC-FID?
For quantifying the yield of this compound, several analytical techniques could be considered. However, a comparative analysis reveals the distinct advantages of GC-FID for this specific application.
-
Gas Chromatography (GC): This technique excels at separating volatile and semi-volatile compounds. Both the starting material (2-ethyltoluene) and the product (this compound) are amenable to GC analysis, allowing for clear separation from each other and from reaction solvents.
-
Flame Ionization Detection (FID): The FID is a nearly universal detector for organic compounds. It exhibits a highly linear response over a wide concentration range and its response is proportional to the number of carbon atoms being burned.[7] This makes it exceptionally well-suited for quantitative analysis where accuracy and precision are paramount.[7]
Why Not Other Methods?
-
¹H-NMR Spectroscopy: While excellent for structural elucidation, quantitative NMR (qNMR) requires a high-purity internal standard, careful selection of non-overlapping peaks, and precise control over relaxation delays, making it potentially more complex for routine yield checks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool, but aromatic carboxylic acids often require a UV detector. The response can vary significantly between compounds based on their chromophores, necessitating careful calibration for each component (starting material and product) if both are to be quantified.
-
Titration: Acid-base titration would measure the total acidity of the crude product, failing to distinguish between the target this compound and any other acidic impurities, leading to an overestimation of the yield.
GC-FID, therefore, provides the optimal balance of selectivity, sensitivity, linearity, and robustness for creating a trustworthy, self-validating system for yield determination.
Part 3: The Workflow for Rigorous Yield Determination
A scientifically sound workflow ensures that each step, from the reaction vessel to the final report, is controlled and validated. The process described below integrates the chemical synthesis with a rigorous analytical protocol.
Caption: Workflow from synthesis of this compound to validated yield calculation.
Part 4: Protocol - A Step-by-Step Guide to Self-Validation
This section details the experimental protocols. The causality behind critical steps is explained to build a self-validating system grounded in best practices.
Section 4.1: Synthesis of this compound (Example Protocol)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-ethyltoluene (e.g., 5.0 g, 41.6 mmol) and water (150 mL).
-
Oxidation: Heat the mixture to reflux. Add potassium permanganate (e.g., 15.8 g, 100 mmol) portion-wise over 1 hour to control the exothermic reaction.
-
Reaction: Maintain reflux for 4-6 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Work-up: Cool the reaction mixture to room temperature. Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.
-
Isolation: Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate with concentrated HCl until no more white precipitate (this compound) forms.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers. Crucially, an aliquot for GC analysis is taken at this stage before drying and solvent removal.
Section 4.2: GC-FID Method Development & Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The following protocol is designed in accordance with the principles outlined in the ICH Q2(R1) guideline.[8][9]
Instrumentation & Reagents
-
Gas Chromatograph: Agilent GC system (or equivalent) with FID.
-
Column: A polar, acid-deactivated capillary column is essential to prevent peak tailing of the carboxylic acid. A DB-FFAP or similar nitroterephthalic acid-modified polyethylene glycol column is recommended.[10]
-
Reagents: this compound standard (>99% purity), 2-ethyltoluene (>99%), and an appropriate internal standard (ISTD).
-
Expert Insight on ISTD Choice: The internal standard is the key to precision. It must be a compound not present in the sample, structurally similar to the analyte, and well-resolved chromatographically. Tetradecanoic acid is an excellent choice as it is a carboxylic acid with a different chain length, ensuring it will not be present in the reaction mixture.
-
Sample & Standard Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the ISTD (Tetradecanoic Acid) in a suitable solvent like isopropanol or ethyl acetate at a concentration of ~1 mg/mL.
-
Calibration Standards: Create a series of at least five calibration standards by diluting the this compound stock solution and adding a constant, known amount of the ISTD stock solution to each. This brackets the expected concentration of the reaction product.
-
Reaction Sample: Take a precise aliquot (e.g., 1.0 mL) of the combined ethyl acetate extracts from the synthesis (Section 4.1, Step 6). Add the same constant, known amount of ISTD stock solution as used in the calibration standards.
-
Why add the ISTD here? Adding the ISTD to the crude extract before any further processing (like drying or concentrating) corrects for any volumetric inconsistencies or sample loss during subsequent handling and injection, which is a hallmark of a trustworthy protocol.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| GC Column | DB-FFAP, 30 m x 0.32 mm ID, 0.25 µm | Polar phase designed for free fatty acid analysis, minimizing peak tailing. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Vol. | 1 µL | Standard volume to avoid column overloading. |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min | Provides separation between solvent, starting material, ISTD, and product. |
| Detector | FID | |
| Detector Temp. | 270 °C | Prevents condensation of analytes in the detector. |
Method Validation Protocol (per ICH Q2)
-
Specificity: Inject individual solutions of the solvent, 2-ethyltoluene, this compound, and the ISTD. Confirm that each compound gives a unique, well-resolved peak and that there are no interfering peaks at the retention times of interest.[11]
-
Linearity: Plot the ratio of the (this compound peak area / ISTD peak area) against the concentration of this compound for the calibration standards. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[11][12]
-
Accuracy & Precision:
-
Prepare a sample of known concentration (e.g., a mid-range calibration standard).
-
Analyze this sample six times consecutively. Precision (repeatability) is acceptable if the relative standard deviation (RSD) of the calculated concentration is < 2%.[11]
-
Accuracy is determined by how close the mean calculated concentration is to the true prepared concentration. The recovery should typically be within 98-102%.[11]
-
Part 5: Data Analysis & Yield Calculation
-
Analysis: Inject the prepared reaction sample (from Section 4.2) into the GC-FID.
-
Integration: Integrate the peak areas for this compound and the internal standard (tetradecanoic acid).
-
Concentration Calculation: Calculate the response factor (RF) from the calibration curve. Use this RF and the peak area ratio from the sample chromatogram to determine the concentration of this compound in the injected sample.
-
Total Mass Calculation: Multiply this concentration by the total volume of the initial ethyl acetate extract to find the total mass of this compound produced.
-
Molar Yield Calculation:
-
Convert the mass of this compound to moles (Molar Mass: 150.17 g/mol ).[13]
-
Divide the moles of product by the initial moles of the limiting reactant (2-ethyltoluene).
-
Multiply by 100 to get the final, validated percentage yield.
-
Comparative Data Summary
| Analytical Method | Selectivity | Typical Precision (RSD) | Accuracy | Throughput | Expertise Required |
| Validated GC-FID (with ISTD) | Excellent (Resolves analyte from impurities) | < 2% | Excellent (Corrects for handling errors) | High | Moderate |
| ¹H-NMR (with ISTD) | Good (Risk of peak overlap) | < 3% | Good | Moderate | High |
| Titration | Poor (Measures all acids) | < 5% | Poor (Systematically high) | High | Low |
| Crude Gravimetric | Very Poor (Includes all non-volatile mass) | > 10% | Very Poor (Systematically high) | Very High | Very Low |
Conclusion
References
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- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Retrieved February 3, 2026.
-
Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. Retrieved February 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, August 12). Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 3, 2026, from [Link]
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Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved February 3, 2026, from [Link]
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Chemija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved February 3, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 3, 2026, from [Link]
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Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in molecular biology (Clifton, N.J.), 603, 121–128. [Link]
-
ResearchGate. (2025, October 31). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved February 3, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 11: Oxidation of Alkyl benzenes. Retrieved February 3, 2026, from [Link]
-
Taylor & Francis Online. (2023, June 16). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 5). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 3, 2026, from [Link]
-
YouTube. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023, February 13). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs. Retrieved February 3, 2026, from [Link]
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Kole, P. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2025, August 6). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved February 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved February 3, 2026, from [Link]
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Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2015, June 9). Quantification of Carboxylic and Carbonyl Functional Groups in Organic Aerosol Infrared Absorbance Spectra. Retrieved February 3, 2026, from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 3, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved February 3, 2026, from [Link]
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Chemguide. (n.d.). alkenes and potassium manganate(VII) (permanganate). Retrieved February 3, 2026, from [Link]
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Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved February 3, 2026, from [Link]
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YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Retrieved February 3, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 3, 2026, from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 3, 2026, from [Link]
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Safety Operating Guide
Understanding the Hazard Profile of 2-Ethylbenzoic Acid
An In-Depth Guide to the Proper Disposal of 2-Ethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to not only execute these procedures but to understand the critical reasoning that informs them.
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 612-19-1) is a white to off-white crystalline solid.[1] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the primary determinant of its handling and disposal protocols.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
These classifications dictate the necessity of specific personal protective equipment (PPE) and handling procedures to minimize exposure risk. The causality is direct: the irritant nature of the compound necessitates barriers (gloves, goggles) to prevent contact with sensitive tissues.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[2] |
The Regulatory Framework: Navigating Waste Disposal Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Understanding your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) is the first step in ensuring compliance, as it dictates accumulation limits, container management, and reporting requirements.
A critical determination under RCRA is whether a waste is "hazardous."[3][4] While this compound is not explicitly listed as a hazardous waste, it must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3] Given its properties, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, a toxicity characteristic leaching procedure (TCLP) may be required by your institution's Environmental Health & Safety (EHS) department to definitively rule out the toxicity characteristic.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate PPE.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5][6]
-
Skin Protection: A lab coat is required. For larger quantities, consider an apron or coveralls.[5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 respirator or equivalent should be used.
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe and efficient waste management. It prevents unintended chemical reactions and ensures cost-effective disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
-
-
Waste Collection:
-
For solid waste (e.g., contaminated filter paper, weigh boats), place it directly into the designated container.
-
For solutions, use a dedicated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS department.
-
Never pour this compound down the drain.[7] This can harm aquatic life and damage wastewater treatment systems.[7]
-
Step 3: Managing Small Spills
In the event of a small spill, the following procedure should be followed:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: If it is a solid, carefully sweep it up to avoid creating dust.[5] Moisten the material slightly with water to minimize dust generation if necessary.[8]
-
Collect the Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area with soap and water.[6]
-
Report the Spill: Follow your institution's internal reporting procedures.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal and Record Keeping
Once the waste container is full or has reached its accumulation time limit, it must be moved to your facility's designated hazardous waste accumulation area. From there, it will be collected by a licensed hazardous waste disposal company.[9] It is crucial to maintain accurate records of the waste generated, including the chemical identity, quantity, and dates of accumulation and disposal, as required by RCRA and your institution.
By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Vertex AI Search. (2023, November 15).
- Toronto Research Chemicals. (2022, September 26). BENZOIC ACID (RING-13C6, 99%)
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- CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste.
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- Carl ROTH.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethylbenzoic Acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge and tools to conduct their work safely and effectively. This guide provides an in-depth, practical framework for the safe handling of 2-Ethylbenzoic acid, moving beyond a simple checklist to explain the "why" behind each safety protocol. Our goal is to foster a culture of safety that becomes second nature in your laboratory operations.
This compound is a white to off-white crystalline solid commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other chemical products.[1][2] While a valuable reagent, it is crucial to recognize and mitigate the potential hazards associated with its handling. This compound can cause significant skin, eye, and respiratory irritation.[3][4] Adherence to proper personal protective equipment (PPE) protocols is not merely a regulatory requirement but a fundamental component of responsible scientific practice.
Understanding the Risks: Hazard Profile of this compound
A thorough risk assessment is the foundation of any laboratory safety plan. For this compound, the primary hazards, as identified in Safety Data Sheets (SDS), are:
-
Skin Irritation (H315): Direct contact can lead to skin irritation, causing redness and a burning sensation.[3][4][5]
-
Serious Eye Irritation (H319): The crystalline powder can cause serious irritation if it comes into contact with the eyes, potentially leading to damage.[3][4][6]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[4][7]
Understanding these risks is paramount to selecting and using the appropriate PPE to create effective barriers against exposure.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is contingent on the specific procedure being performed and the potential for exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tight-fitting safety goggles | Nitrile or Neoprene gloves | Laboratory coat | Recommended to be performed in a ventilated enclosure (fume hood). If not feasible, a NIOSH-approved N95 dust mask is advised. |
| Performing reactions and transfers | Tight-fitting safety goggles and a face shield | Nitrile or Neoprene gloves | Laboratory coat | Work should be conducted in a fume hood or other ventilated enclosure.[3][6] |
| Cleaning spills | Tight-fitting safety goggles and a face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with a particulate filter is recommended, especially for large spills.[7] |
| Waste disposal | Tight-fitting safety goggles | Nitrile or Neoprene gloves | Laboratory coat | No specific respiratory protection is required if handling sealed waste containers. |
Procedural Guidance for Donning and Doffing PPE
The effectiveness of PPE is as much about its correct use as it is about its selection. The following workflow illustrates the logical sequence for donning and doffing PPE to minimize cross-contamination.
Sources
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
